Jnk-IN-7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7O2/c1-35(2)17-5-9-26(36)31-24-8-3-6-20(18-24)27(37)32-22-10-12-23(13-11-22)33-28-30-16-14-25(34-28)21-7-4-15-29-19-21/h3-16,18-19H,17H2,1-2H3,(H,31,36)(H,32,37)(H,30,33,34)/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADRIIWGHYFWPP-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JNK-IN-7: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNK-IN-7 is a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes. This compound operates by forming a covalent bond with a conserved cysteine residue within the ATP-binding site of JNK isoforms, leading to the irreversible inhibition of their kinase activity. This targeted action effectively blocks the downstream phosphorylation of c-Jun, a critical event in cellular stress response pathways. The high potency and covalent nature of this compound make it a valuable tool for dissecting JNK signaling and a promising scaffold for the development of therapeutic agents targeting JNK-driven pathologies.
Introduction to JNK Signaling and this compound
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] There are three main JNK genes (JNK1, JNK2, and JNK3) which, through alternative splicing, produce up to ten different protein isoforms.[2] JNK1 and JNK2 are ubiquitously expressed, while JNK3 is found predominantly in the nervous system.[2] JNKs are activated in response to a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, osmotic stress, and heat shock.[1][2] Once activated, JNKs play a crucial role in regulating a wide array of cellular processes such as gene expression, cell proliferation, apoptosis, and inflammation.[1] The dysregulation of JNK signaling has been implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1]
This compound was developed as a highly potent, irreversible inhibitor of JNKs. Its mechanism of action relies on a covalent interaction with a specific cysteine residue located in the ATP-binding pocket of the kinase, thereby providing sustained inhibition.[3] This technical guide will delve into the specifics of this mechanism, the selectivity profile of the inhibitor, and the experimental approaches used to elucidate its function.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor that covalently modifies a conserved, non-catalytic cysteine residue within the ATP-binding site of JNKs.[3][4] This covalent modification is key to its high potency and prolonged duration of action.
Covalent Binding to a Conserved Cysteine
Mass spectrometry and X-ray crystallography studies have confirmed that this compound forms a covalent bond with Cys154 in JNK3.[3][4] This cysteine is conserved across the JNK isoforms (Cys116 in JNK2) and is targeted by the acrylamide "warhead" of this compound.[5][6] The formation of this covalent adduct physically blocks the ATP-binding site, preventing the kinase from binding its substrate and carrying out the phosphotransfer reaction.[3] The irreversible nature of this bond leads to sustained inactivation of the JNK enzyme.[3][7]
Inhibition of Downstream Signaling
The primary downstream substrate of JNK is the transcription factor c-Jun.[2] Upon activation, JNK phosphorylates c-Jun at serine residues 63 and 73, which enhances its transcriptional activity.[8] By inhibiting JNK, this compound effectively prevents the phosphorylation of c-Jun.[3][9] This has been demonstrated in cellular assays where treatment with this compound leads to a significant reduction in the levels of phosphorylated c-Jun (p-c-Jun).[3]
Caption: JNK Signaling Pathway and Inhibition by this compound.
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified through various biochemical and cellular assays.
In Vitro Kinase Inhibition
The potency of this compound against the three JNK isoforms was determined using in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized below.
| Kinase | IC50 (nM) |
| JNK1 | 1.5[9][10] |
| JNK2 | 2.0[9][10] |
| JNK3 | 0.7[9][10] |
Selectivity Profile
While this compound is a potent JNK inhibitor, it also exhibits activity against a limited number of other kinases. This off-target binding profile is important for interpreting experimental results and for guiding further drug development efforts.
| Off-Target Kinase | IC50 (nM) |
| IRAK1 | 14.1 |
| YSK4 | 4.8 |
| ERK8 | 22 |
Note: this compound also binds to PIK3C3, PIP5K3, and PIP4K2C.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Z'-LYTE™ Kinase Assay for IC50 Determination
The Z'-LYTE™ kinase assay is a fluorescence-based, coupled-enzyme format used for high-throughput screening of kinase inhibitors.
Principle: The assay utilizes a FRET peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore.[11] Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent protease.[11] Cleavage of the unphosphorylated peptide disrupts FRET, leading to an increase in the donor emission. The ratio of donor to acceptor emission is used to calculate the percentage of phosphorylation.[11]
Generalized Protocol:
-
Kinase Reaction: Recombinant JNK enzyme is incubated with the FRET peptide substrate and ATP in a kinase buffer. This compound is added at various concentrations.
-
Development: A development reagent containing a site-specific protease is added. The reaction is incubated to allow for the cleavage of non-phosphorylated peptides.
-
Detection: The fluorescence is measured using a plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Data Analysis: The emission ratio is used to calculate the percent inhibition at each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phospho-c-Jun (Ser73) Antibody (#9164) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
JNK-IN-7: An In-Depth Technical Guide for Researchers
Introduction
JNK-IN-7 is a potent and selective, irreversible inhibitor of c-Jun N-terminal kinases (JNKs). As a covalent inhibitor, it forms a stable bond with a specific cysteine residue within the ATP-binding pocket of JNK isoforms, leading to sustained inhibition. This property, combined with its high potency in the nanomolar range, makes this compound a valuable tool for investigating the physiological and pathological roles of the JNK signaling pathway in cellular processes such as inflammation, apoptosis, and stress responses. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory profile, and detailed experimental protocols for its characterization and use.
Mechanism of Action
This compound functions as a covalent inhibitor by targeting a conserved cysteine residue (Cys116 in JNK1 and JNK2, and Cys154 in JNK3) located in the ATP-binding site of the JNK enzymes.[1] The inhibitor possesses an acrylamide "warhead" that acts as a Michael acceptor, forming a covalent bond with the thiol group of the cysteine residue. This irreversible binding locks the kinase in an inactive conformation, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.
Quantitative Inhibitory Profile
The inhibitory activity of this compound has been characterized against the JNK isoforms and a panel of other kinases to assess its selectivity. The following tables summarize the available quantitative data.
Table 1: Inhibitory Activity of this compound against JNK Isoforms
| Target | IC50 (nM) |
| JNK1 | 1.54 |
| JNK2 | 1.99 |
| JNK3 | 0.75 |
Table 2: Off-Target Inhibitory Profile of this compound
| Target | IC50 (nM) |
| IRAK1 | 14.1 |
| YSK4 | 4.8 |
| ERK3 | 22 |
| PIK3C3 | Binding observed |
| PIP5K3 | Binding observed |
| PIP4K2C | Binding observed |
JNK Signaling Pathway and Inhibition by this compound
The JNK signaling pathway is a key component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by a variety of cellular stresses and inflammatory cytokines, leading to the sequential activation of a MAP3K (e.g., MEKK1, ASK1), a MAP2K (MKK4 or MKK7), and finally JNK. Activated JNK then phosphorylates a range of downstream targets, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in cellular responses like apoptosis and inflammation. This compound, by covalently binding to JNK, blocks this final step of the cascade.
JNK Signaling Pathway Inhibition by this compound
Experimental Protocols
Western Blot for Phospho-c-Jun Inhibition
This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of its direct substrate, c-Jun, in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, A375)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Stimulant for JNK pathway activation (e.g., Anisomycin, UV radiation)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the JNK pathway with an appropriate agonist (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-c-Jun diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Workflow for Phospho-c-Jun Western Blot
KiNativ™ Cellular Kinase Profiling
This protocol provides a general workflow for assessing the selectivity of this compound across the kinome in a cellular context using the KiNativ™ platform. This method relies on competition between the inhibitor and a biotinylated ATP/ADP probe for binding to the kinase active site.
Materials:
-
Cells or cell lysate of interest
-
This compound (dissolved in DMSO)
-
KiNativ™ reagents (including biotinylated acyl-phosphate probe)
-
Streptavidin-coated beads
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Lysate Preparation and Inhibitor Treatment:
-
Prepare a cell lysate from the cells of interest.
-
Treat aliquots of the lysate with this compound at the desired concentration (and a DMSO control) for a specified time.
-
-
Probe Labeling:
-
Add the biotinylated acyl-phosphate probe to the treated lysates to label the active sites of kinases that are not occupied by the inhibitor.
-
-
Proteolytic Digestion:
-
Digest the protein mixture with trypsin to generate peptides.
-
-
Affinity Enrichment:
-
Enrich the biotinylated peptides (representing the active kinases) using streptavidin-coated beads.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.
-
-
Data Analysis:
-
Compare the abundance of kinase-derived peptides in the this compound-treated sample to the DMSO control. A decrease in the peptide signal for a particular kinase indicates that this compound has bound to and inhibited that kinase.
-
KiNativ™ Cellular Kinase Profiling Workflow
Conclusion
This compound is a highly potent and selective covalent inhibitor of JNK kinases, making it an indispensable chemical probe for dissecting the intricate roles of the JNK signaling pathway. Its well-characterized inhibitory profile and the detailed experimental protocols provided in this guide will aid researchers in designing and executing robust experiments to further elucidate the function of JNK in health and disease. As with any chemical inhibitor, careful consideration of its off-target effects and the use of appropriate controls are essential for the accurate interpretation of experimental results.
References
An In-Depth Technical Guide to JNK-IN-7: A Covalent c-Jun N-terminal Kinase Inhibitor
Introduction: The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) network.[1] Activated by a variety of stimuli including environmental stress and inflammatory cytokines, the JNK pathway plays a pivotal role in regulating cellular processes such as apoptosis, inflammation, and proliferation.[1][2] Dysregulation of JNK signaling is implicated in numerous pathologies, including cancer, inflammatory conditions, and neurodegenerative diseases.[3][4][5] JNK-IN-7 is a potent, irreversible inhibitor that covalently targets a conserved cysteine residue near the ATP-binding site of JNK isoforms, making it a valuable chemical probe for dissecting JNK-dependent signal transduction.[3][6] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as an irreversible inhibitor by forming a covalent bond with a conserved cysteine residue (Cys154 in JNK3) within the ATP-binding pocket of the kinase.[3] This covalent modification is achieved through its acrylamide "warhead," which undergoes a Michael addition reaction with the nucleophilic thiol group of the cysteine. The formation of this stable bond permanently inactivates the enzyme. The importance of this covalent mechanism is highlighted by the fact that replacing the reactive acrylamide with a non-reactive propyl amide group results in an almost 100-fold decrease in inhibitory potency.[3]
The JNK Signaling Pathway
The JNK pathway is a multi-tiered kinase cascade. It is initiated by extracellular stimuli, such as stress and cytokines, which activate mitogen-activated protein kinase kinase kinases (MAP3Ks).[7] These MAP3Ks, including MEKK1-4 and TAK1, then phosphorylate and activate the MAP2Ks, MKK4 and MKK7.[2][8] MKK4 and MKK7 are the direct upstream activators that phosphorylate JNK on conserved threonine and tyrosine residues (Thr183/Tyr185), leading to its activation.[3] Activated JNK can then translocate to the nucleus to phosphorylate a variety of transcription factors, most notably c-Jun.[9] This phosphorylation enhances the activity of the activator protein-1 (AP-1) transcription factor, which modulates the expression of genes involved in cellular responses like apoptosis and inflammation.[2] The entire cascade is often organized by scaffolding proteins, such as JNK-interacting proteins (JIPs), which bring the different kinase tiers into close proximity to ensure signaling efficiency.[2][3]
Biochemical and Cellular Activity
This compound demonstrates high potency against all three JNK isoforms in biochemical assays, with IC50 values in the low-nanomolar range. Its cellular activity, measured by the inhibition of c-Jun phosphorylation, is observed at higher, yet still potent, nanomolar concentrations.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Citations |
|---|---|---|
| JNK1 | 1.5 - 1.54 | [10][11][12][13] |
| JNK2 | 2.0 - 1.99 | [10][11][12][13] |
| JNK3 | 0.7 - 0.75 |[10][11][12][13] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | EC50 (nM) | Citations |
|---|---|---|---|
| c-Jun Phosphorylation | HeLa | 130 | [13] |
| c-Jun Phosphorylation | A375 | 244 |[13] |
Table 3: Kinase Selectivity Profile of this compound While relatively selective, this compound has been shown to bind other kinases, particularly when used at higher concentrations in cellular contexts.
| Off-Target | IC50 (nM) | Citations |
| YSK4 | 4.8 | [11] |
| IRAK1 | 14.1 | [11] |
| ERK3 | 22 | [11] |
| PIK3C3 | Bound in cells | [3] |
| PIP5K3 | Bound in cells | [3] |
| PIP4K2C | Bound in cells | [3] |
Note: The analog JNK-IN-8 was developed with an additional methyl group, which dramatically improved selectivity and eliminated binding to IRAK1, PIK3C3, PIP4K2C, and PIP5K3.[3][12]
Detailed Experimental Protocols
The following are generalized protocols for assessing JNK inhibitor activity based on common methodologies.
4.1 In Vitro JNK Kinase Activity Assay (Immunoprecipitation-based)
This method measures the direct catalytic activity of JNK isolated from cells. It involves immunoprecipitating endogenous JNK and then performing a kinase reaction with an exogenous substrate.
Methodology:
-
Cell Lysate Preparation: Culture cells to the desired confluency and treat with stimuli (e.g., 1 µg/ml Anisomycin) to activate the JNK pathway. Lyse cells in an ice-cold JNK Extraction Buffer.[14][15]
-
Immunoprecipitation: Add a JNK-specific antibody to 200-400 µg of cell lysate and incubate to allow antibody-antigen binding.[15] Add Protein A/G-conjugated beads (e.g., Sepharose) to capture the JNK-antibody complexes.[14][15]
-
Washing: Pellet the beads by centrifugation and wash multiple times with extraction buffer and then kinase assay buffer to remove non-specifically bound proteins.[14][15]
-
Kinase Reaction: Resuspend the bead pellet in Kinase Assay Buffer. Add a recombinant JNK substrate (e.g., GST-c-Jun or ATF2) and ATP (e.g., 10 mM) to initiate the reaction.[14][16][17] Incubate at 30°C for 30 minutes.[16][17]
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[16] Analyze the phosphorylation of the substrate via Western blot using a phospho-specific antibody (e.g., anti-phospho-c-Jun (Ser73)).[14]
4.2 Cellular c-Jun Phosphorylation Inhibition Assay
This assay measures the ability of an inhibitor to block JNK activity inside living cells by quantifying the phosphorylation of its direct substrate, c-Jun.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A375 or HeLa) and grow to ~80% confluency. Serum-starve the cells to reduce basal kinase activity.[3]
-
Inhibitor Incubation: Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Pathway Stimulation: Add a JNK-pathway activator, such as anisomycin or TNF-α, to the media and incubate for a short period (e.g., 30 minutes) to induce c-Jun phosphorylation.[3]
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates to ensure equal loading.
-
Western Blot Analysis: Separate protein lysates via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Probe the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., p-c-Jun Ser73) and a loading control (e.g., total JNK or GAPDH).[3]
-
Detection: Use a corresponding secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify band intensity to determine the EC50 of the inhibitor.
Summary and Applications
This compound is a highly potent, covalent, and relatively selective inhibitor of JNK1, JNK2, and JNK3. Its irreversible mechanism of action provides sustained target engagement, making it a powerful tool for studying the physiological and pathological roles of the JNK signaling pathway. It is widely used as a pharmacological probe to investigate JNK's involvement in cancer cell survival, apoptosis, and inflammatory responses.[4][18] While its off-target activities necessitate careful interpretation of results, particularly at higher concentrations, the development of more selective analogs like JNK-IN-8 demonstrates the tractability of this chemical scaffold for creating highly specific research tools and potential therapeutic leads.[3]
References
- 1. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. paulogentil.com [paulogentil.com]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From in Silico Discovery to Intracellular Activity: Targeting JNK–Protein Interactions with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. caymanchem.com [caymanchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. abcam.cn [abcam.cn]
- 16. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. aacrjournals.org [aacrjournals.org]
JNK-IN-7: A Covalent Probe for the MAPK Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The c-Jun N-terminal kinases (JNKs) are critical mediators within the mitogen-activated protein kinase (MAPK) signaling cascade, playing a pivotal role in cellular responses to stress, inflammation, and apoptosis. Dysregulation of the JNK pathway is implicated in numerous pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer. JNK-IN-7 is a potent, selective, and covalent inhibitor of the JNK isoforms, offering a powerful tool for dissecting the intricacies of the MAPK signaling network. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and a visual representation of its interaction with the JNK signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the MAPK cascade.
Introduction to the JNK Signaling Pathway
The MAPK signaling pathways are evolutionarily conserved kinase cascades that transduce extracellular signals to intracellular responses, governing a wide array of cellular processes such as proliferation, differentiation, and stress responses.[1][2][3] The JNK pathway, also known as the stress-activated protein kinase (SAPK) pathway, is a key branch of the MAPK network. It is primarily activated by environmental stresses, such as UV irradiation and heat shock, and inflammatory cytokines like TNF-α and IL-1.[3][4]
The canonical JNK signaling cascade is a three-tiered system. Upstream Mitogen-Activated Protein Kinase Kinase Kinases (MAP3Ks or MAPKKKs) are activated by various stimuli. These MAP3Ks then phosphorylate and activate the Mitogen-Activated Protein Kinase Kinases (MAP2Ks or MKKs), specifically MKK4 and MKK7.[3][4] In turn, activated MKK4 and MKK7 dually phosphorylate JNK isoforms on conserved threonine and tyrosine residues within their activation loop, leading to JNK activation.[4] Activated JNKs then phosphorylate a variety of downstream substrates, most notably the transcription factor c-Jun, a component of the AP-1 transcription factor complex.[4] Phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in apoptosis, inflammation, and cell survival.
There are three JNK-encoding genes in mammals: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 expression is predominantly found in the brain, heart, and testes.[4] The distinct and sometimes opposing roles of these isoforms in various cellular contexts underscore the need for selective inhibitors to probe their specific functions.
This compound: A Covalent JNK Inhibitor
This compound is a highly potent and selective inhibitor of all three JNK isoforms.[5] Its mechanism of action is distinguished by the formation of a covalent bond with a conserved cysteine residue (Cys116 in JNK2) located in the ATP-binding pocket of the kinase.[6] This irreversible binding leads to the sustained inhibition of JNK's kinase activity. The acrylamide "warhead" in the structure of this compound acts as a Michael acceptor, reacting with the thiol group of the cysteine residue.[4] This covalent and irreversible mode of action provides a durable inhibition of the target, making this compound a valuable tool for both in vitro and in vivo studies.
Quantitative Data for this compound
The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound Against JNK Isoforms
| Kinase | IC50 (nM) | Reference |
| JNK1 | 1.5 | [5] |
| JNK2 | 2.0 | [5] |
| JNK3 | 0.7 | [5] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% in a biochemical assay.
Table 2: Selectivity Profile of this compound Against a Panel of Off-Target Kinases
| Kinase | IC50 (nM) | Reference |
| IRAK1 | 14.1 | [5] |
| YSK4 | 4.8 | [5] |
| ERK3 | 22 | [5] |
| PIK3C3 | - | [5] |
| PIP5K3 | - | [5] |
| PIP4K2C | - | [5] |
This compound also demonstrates binding to PIK3C3, PIP5K3, and PIP4K2C, though specific IC50 values were not provided in the cited source.[5]
Table 3: Cellular Activity of this compound
| Cell Line | Assay | EC50 (nM) | Reference |
| HeLa | c-Jun Phosphorylation | 130 | |
| A375 | c-Jun Phosphorylation | 244 |
EC50 values represent the concentration of the inhibitor that gives a half-maximal response in a cellular assay.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Biochemical Kinase Inhibition Assay (Z'-LYTE™)
The Z'-LYTE™ kinase assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[7][8]
Principle: A FRET-based peptide substrate is phosphorylated by the kinase. A development reagent containing a site-specific protease is then added, which selectively cleaves the non-phosphorylated peptides, disrupting FRET. The ratio of donor to acceptor emission is measured to determine the extent of phosphorylation and, consequently, kinase inhibition.[7][8]
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the desired JNK isoform (JNK1, JNK2, or JNK3) in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X solution of this compound or other test compounds in kinase buffer with 4% DMSO.
-
Prepare a 4X solution of the appropriate Z'-LYTE™ peptide substrate and ATP in kinase buffer. The ATP concentration should be at the Km for the specific JNK isoform.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 4X compound solution.
-
Add 5 µL of the 2X kinase solution.
-
Initiate the reaction by adding 2.5 µL of the 4X substrate/ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Development:
-
Add 5 µL of the Development Reagent solution.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of Stop Reagent.
-
Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
-
Data Analysis:
-
Calculate the emission ratio (445 nm / 520 nm).
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular c-Jun Phosphorylation Assay (LanthaScreen™)
The LanthaScreen™ TR-FRET assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay to measure the phosphorylation of a substrate in a cellular context.[9][10]
Principle: Cells expressing a GFP-tagged substrate (e.g., c-Jun) are treated with a kinase inhibitor. After cell lysis, a terbium-labeled antibody specific for the phosphorylated substrate is added. If the substrate is phosphorylated, the proximity of the terbium-labeled antibody to the GFP-tagged substrate results in FRET upon excitation of terbium. The ratio of GFP emission to terbium emission is a measure of substrate phosphorylation.[9][10]
Protocol:
-
Cell Culture and Treatment:
-
Plate HeLa cells stably expressing GFP-c-Jun in a 384-well plate and grow overnight.
-
Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the JNK pathway with an appropriate agonist (e.g., anisomycin or UV radiation) for a predetermined time.
-
-
Cell Lysis:
-
Lyse the cells according to the LanthaScreen™ protocol.
-
-
Detection:
-
Add the terbium-labeled anti-phospho-c-Jun antibody to the cell lysates.
-
Incubate at room temperature for 60-120 minutes.
-
-
Measurement:
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio.
-
Plot the emission ratio versus inhibitor concentration and determine the EC50 value.
-
Western Blotting for Phospho-c-Jun
Western blotting is a standard technique to detect specific proteins in a sample. This protocol is specifically for the detection of phosphorylated c-Jun.[11]
Protocol:
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound for the desired time, followed by stimulation to activate the JNK pathway.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11][12]
-
Incubate the membrane with a primary antibody specific for phospho-c-Jun (e.g., at Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for total c-Jun or a loading control like GAPDH or β-actin.
-
Visualizing the Role of this compound in MAPK Signaling
The following diagrams, generated using the DOT language, illustrate the JNK signaling pathway and a general experimental workflow for characterizing JNK inhibitors like this compound.
Caption: MAPK/JNK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the characterization of a JNK inhibitor.
Conclusion
This compound is a potent and selective covalent inhibitor of the JNK isoforms, making it an invaluable tool for researchers in both academia and industry. Its well-characterized biochemical and cellular activities, coupled with its irreversible mechanism of action, provide a robust means to investigate the complex role of the JNK signaling pathway in health and disease. The experimental protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in MAPK signaling research and for the development of novel therapeutics targeting this critical pathway. As our understanding of the nuanced roles of different JNK isoforms continues to evolve, the use of precise chemical probes like this compound will be instrumental in advancing the field.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-methoxy-ctp.com [5-methoxy-ctp.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 9. apexbt.com [apexbt.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
JNK-IN-7: A Technical Guide to a Potent and Selective Covalent JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including stress responses, inflammation, apoptosis, and cell differentiation.[1] Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer. JNK-IN-7 is a potent and selective ATP-competitive inhibitor of the JNK family of kinases.[2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental protocols related to this compound, tailored for researchers and professionals in the field of drug discovery and development.
Discovery and Development
The development of this compound stemmed from a structure-based drug design approach aimed at creating covalent inhibitors that target a unique, conserved cysteine residue within the ATP-binding site of JNK kinases.[2] This strategy offers the potential for high potency and prolonged pharmacodynamics. The starting point for the development was the serendipitous discovery that an acrylamide-modified phenylaminopyrimidine, JNK-IN-1, based on the imatinib backbone, exhibited binding to JNK1, JNK2, and JNK3.[2]
Optimization of this initial scaffold led to the synthesis of a series of analogs. A significant breakthrough was achieved with JNK-IN-5, which demonstrated a substantial improvement in cellular potency for inhibiting c-Jun phosphorylation.[2] Further structure-activity relationship (SAR) studies, including the introduction of a methylene dimethylamine group, resulted in the development of this compound.[2] While this modification led to a slight decrease in cellular potency compared to JNK-IN-5, it contributed to the overall favorable profile of the compound.[2] Subsequent analogs, such as JNK-IN-8, were developed by introducing a "flag" methyl group, which dramatically improved selectivity by eliminating binding to off-target kinases like IRAK1, PIK3C3, PIP4K2C, and PIP5K3.[2]
Structure-Activity Relationship Logic
Caption: Structure-activity relationship progression from the initial hit to this compound and a more selective analog.
Mechanism of Action
This compound is an irreversible inhibitor that forms a covalent bond with a conserved cysteine residue (Cys154 in JNK3) located in a solvent-accessible region of the ATP-binding pocket.[2][4][5] This covalent modification is facilitated by the acrylamide warhead of the inhibitor. The formation of this bond has been confirmed by co-crystal structures of this compound with JNK3.[2][4] By covalently modifying this critical residue, this compound effectively blocks the binding of ATP and subsequent phosphorylation of JNK substrates, such as c-Jun.
Quantitative Data
The inhibitory activity of this compound against the JNK isoforms and a selection of off-target kinases is summarized in the tables below.
Table 1: In Vitro Inhibitory Potency of this compound
| Kinase | IC50 (nM) |
| JNK1 | 1.5[3] |
| JNK2 | 2.0[3] |
| JNK3 | 0.7[3] |
| IRAK1 | ~10[2] |
Table 2: KinomeScan Binding Profile of this compound
The KINOMEscan® platform is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound.
| Kinase | % Control at 1 µM |
| JNK1 | 0 |
| JNK2 | 0 |
| JNK3 | 0 |
| IRAK1 | 0.8 |
| PIK3C3 | 2.9 |
| PIP5K3 | 34.1 |
| PIP4K2C | -10.8 |
Data adapted from Zhang et al., 2012.[2]
Experimental Protocols
Cell-Based Assay for c-Jun Phosphorylation
This protocol describes a method to assess the cellular potency of this compound by measuring the inhibition of c-Jun phosphorylation in a cell-based assay.
Materials:
-
HeLa or A375 cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
This compound
-
DMSO (for stock solution)
-
Anisomycin (or other JNK pathway activator)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phospho-c-Jun (Ser63 or Ser73)
-
Primary antibody against total c-Jun or a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture: Plate HeLa or A375 cells in appropriate culture dishes and grow to 70-80% confluency.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations. Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
JNK Pathway Activation: Stimulate the JNK pathway by treating the cells with a known activator, such as anisomycin (e.g., 10 µg/mL for 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-c-Jun and normalize to the total c-Jun or loading control. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
Experimental Workflow for c-Jun Phosphorylation Assay
Caption: A streamlined workflow for assessing this compound's inhibition of c-Jun phosphorylation.
JNK Signaling Pathway
The JNK signaling pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (JNK).[6] Various stress stimuli, such as inflammatory cytokines, UV radiation, and osmotic stress, activate MAP3Ks (e.g., MEKK1-4, ASK1, TAK1).[6][7] These activated MAP3Ks then phosphorylate and activate the downstream MAP2Ks, MKK4 and MKK7.[6][7] MKK4 and MKK7, in turn, dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation.[1] Activated JNK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex.[1][7]
JNK Signaling Pathway Diagram
Caption: The JNK signaling cascade and the point of inhibition by this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of JNK signaling in health and disease. Its covalent mechanism of action provides sustained and potent inhibition, making it suitable for a wide range of in vitro and cell-based studies. The detailed information and protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug development endeavors. As with any potent inhibitor, careful consideration of its selectivity profile is crucial for the accurate interpretation of experimental results.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Developing irreversible inhibitors of the protein kinase cysteinome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
JNK-IN-7: A Technical Guide to its Biological Functions and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNK-IN-7 is a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in a multitude of cellular processes including stress responses, apoptosis, and inflammation.[1] This document provides an in-depth technical overview of the biological functions of this compound, its mechanism of action, and detailed protocols for key experimental assays. Quantitative data on its potency and selectivity are presented in structured tables, and critical signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to JNK Signaling
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] In mammalian cells, this pathway is a critical transducer of extracellular stimuli into cellular responses. The JNK signaling module is typically activated by stress-inducing signals such as inflammatory cytokines, ultraviolet radiation, heat shock, and osmotic shock.[1]
The core of the JNK signaling pathway is a three-tiered kinase cascade. This cascade begins with the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK4 and MKK7.[1] These, in turn, dually phosphorylate JNK on conserved threonine and tyrosine residues within the activation loop, leading to its activation.[1] Activated JNK then phosphorylates a variety of downstream substrates, including the transcription factor c-Jun, which is a component of the activator protein-1 (AP-1) transcription factor complex.[1] The phosphorylation of c-Jun enhances its transcriptional activity, leading to the regulation of genes involved in diverse cellular processes such as proliferation, differentiation, and apoptosis.
There are three JNK-encoding genes, Jnk1, Jnk2, and Jnk3, which give rise to at least ten different protein isoforms through alternative splicing.[1] JNK1 and JNK2 are ubiquitously expressed, while JNK3 expression is primarily restricted to the nervous system, heart, and testes.[1]
This compound: Mechanism of Action and Biological Functions
This compound is an irreversible inhibitor of JNK1, JNK2, and JNK3.[1] Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue located within the ATP-binding site of the JNK enzymes.[1] This covalent modification leads to the potent and sustained inhibition of JNK kinase activity.
The primary and most well-characterized biological function of this compound is the inhibition of c-Jun phosphorylation.[1] By blocking the catalytic activity of JNK, this compound prevents the phosphorylation of c-Jun at serine residues 63 and 73, thereby attenuating AP-1 mediated gene transcription.
Beyond its direct effect on c-Jun, this compound has been shown to modulate other cellular pathways. For instance, it has been observed to have off-target activity against Interleukin-1 receptor-associated kinase 1 (IRAK1), a key component of the Toll-like receptor signaling pathway.[2] this compound can also inhibit the E3 ubiquitin ligase activity of Pellino 1, which is dependent on IRAK1.[2]
Quantitative Data
In Vitro Kinase Inhibitory Potency
The inhibitory activity of this compound against the three JNK isoforms has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound.
| Kinase Target | IC50 (nM) |
| JNK1 | 1.5 |
| JNK2 | 2.0 |
| JNK3 | 0.7 |
Kinase Selectivity Profile
While this compound is a potent JNK inhibitor, it also exhibits activity against a limited number of other kinases. Understanding this off-target profile is crucial for the interpretation of experimental results.
| Off-Target Kinase | IC50 (nM) |
| IRAK1 | ~10 |
| ERK3 | 22 |
| YSK4 | 4.8 |
| PIK3C3 | Bound |
| PIP5K3 | Bound |
| PIP4K2C | Bound* |
*Binding was observed, but specific IC50 values were not reported in the primary literature.[1]
Experimental Protocols
Cellular Assay for c-Jun Phosphorylation (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of c-Jun phosphorylation in a cellular context. The assay utilizes a HeLa cell line stably expressing a GFP-c-Jun fusion protein.
Materials:
-
LanthaScreen™ c-Jun (1-79) HeLa Cell Line
-
White, tissue culture-treated 384-well plates
-
Growth medium (e.g., DMEM with 10% FBS)
-
This compound or other test compounds
-
Stimulating agent (e.g., Anisomycin or TNF-α)
-
Terbium-labeled anti-phospho-c-Jun (Ser73) antibody
-
TR-FRET plate reader
Procedure:
-
Cell Plating: Seed the LanthaScreen™ c-Jun (1-79) HeLa cells in white 384-well plates at a density of 10,000 cells per well in growth medium and incubate overnight.
-
Compound Treatment: The following day, remove the growth medium and replace it with a serum-free medium containing the desired concentrations of this compound or other test compounds. Incubate for 1-2 hours.
-
Stimulation: Add the stimulating agent (e.g., Anisomycin at a final concentration of 10 ng/mL) to induce JNK activation and c-Jun phosphorylation. Incubate for the desired time (e.g., 30 minutes to 5 hours).
-
Lysis and Antibody Addition: Lyse the cells and add the terbium-labeled anti-phospho-c-Jun (Ser73) antibody according to the manufacturer's protocol.
-
Detection: Measure the TR-FRET signal using a plate reader capable of measuring fluorescence at the appropriate excitation and emission wavelengths for the donor (Terbium) and acceptor (GFP).
-
Data Analysis: Calculate the ratio of the acceptor (GFP) to donor (Terbium) fluorescence. A decrease in this ratio indicates inhibition of c-Jun phosphorylation.
Biotinylated Probe Pull-Down Assay
This protocol describes a pull-down assay using a biotinylated version of this compound to identify its protein targets in a cellular lysate.
Materials:
-
Biotin-JNK-IN-7 probe
-
Cells of interest (e.g., A375 melanoma cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated beads (e.g., magnetic or agarose)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against potential target proteins (e.g., anti-JNK, anti-IRAK1)
Procedure:
-
Cell Lysis: Lyse the cells of interest to prepare a whole-cell extract.
-
Probe Incubation: Incubate the cell lysate with the biotin-JNK-IN-7 probe (e.g., at 1 µM) for a sufficient time to allow for covalent bond formation (e.g., 2 hours at 4°C).
-
Capture: Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated probe and any bound proteins.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using elution buffer and by boiling.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against known or suspected target proteins.
Visualizations
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Caption: Workflow for the c-Jun phosphorylation TR-FRET cellular assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of JNK signaling in health and disease. Its high potency and covalent mechanism of action make it a robust inhibitor for both in vitro and cellular studies. A thorough understanding of its kinase selectivity profile is essential for the accurate interpretation of experimental data. The detailed protocols and visualizations provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies of JNK-dependent signal transduction. Further research into the in vivo efficacy and safety of this compound and its analogs may pave the way for novel therapeutic strategies targeting JNK-driven pathologies.
References
JNK-IN-7: A Technical Guide to Target Proteins, Binding Sites, and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JNK-IN-7, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). It details the inhibitor's target proteins, binding mechanism, and provides comprehensive experimental protocols for its characterization.
Core Concepts: JNK Signaling and the Role of this compound
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[1] This pathway is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[2] Once activated, the JNK pathway plays a pivotal role in regulating a wide array of cellular processes such as gene expression, cell proliferation, differentiation, survival, and apoptosis.[3][4] Dysregulation of the JNK signaling cascade has been implicated in numerous pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer.[5]
This compound is a powerful tool for studying the physiological and pathological roles of JNK signaling. As a covalent inhibitor, it forms a stable, irreversible bond with its target proteins, offering sustained inhibition.[6] This property makes it particularly valuable for both in vitro and in vivo studies.
Target Proteins and Binding Sites
This compound exhibits high potency against all three JNK isoforms. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Primary Targets:
| Target Protein | IC50 (nM) |
| JNK1 | 1.5[7][8] |
| JNK2 | 2.0[7][8] |
| JNK3 | 0.7[7][8] |
The high affinity of this compound for JNK isoforms is attributed to its covalent binding mechanism. It specifically targets a conserved cysteine residue within the ATP-binding pocket of the kinases.[6] In JNK2, this residue is Cysteine 116 (Cys116), while in JNK3 it is Cysteine 154 (Cys154).[6][9] The formation of this covalent bond effectively and irreversibly blocks the kinase activity of the JNK proteins.
Off-Target Profile:
While this compound is highly selective for JNKs, it has been shown to interact with a limited number of other kinases, particularly at higher concentrations. Understanding this off-target profile is crucial for interpreting experimental results accurately.
| Off-Target Protein | IC50 (nM) |
| IRAK1 | 14.1[8] |
| YSK4 | 4.8[8] |
| ERK8 | 22[8] |
| PIK3C3 | Detected[6] |
| PIP5K3 | Detected[6] |
| PIP4K2C | Detected[6] |
Signaling Pathway and Mechanism of Action
The JNK signaling pathway is a multi-tiered cascade. It is initiated by upstream kinases (MAP3Ks and MAP2Ks) that, in response to stress stimuli, phosphorylate and activate the JNKs.[4] Activated JNKs then phosphorylate a variety of downstream substrates, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in various cellular responses.[3]
This compound exerts its effect by directly inhibiting the kinase activity of JNK1, JNK2, and JNK3. By covalently binding to the ATP-binding site, it prevents the phosphorylation of downstream substrates like c-Jun, thereby blocking the propagation of the signaling cascade.[7]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. JNK Signaling Pathway | MAPK & SAPK Enzymes | Bio-Techne [bio-techne.com]
- 3. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting JNK Dephosphorylation and Induction of Apoptosis by Novel Anticancer Agent NSC-741909 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4.6. Cell Viability Assay [bio-protocol.org]
An In-depth Technical Guide to the Covalent Inhibition Mechanism of JNK-IN-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of JNK-IN-7, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNK). It is intended to serve as a valuable resource for researchers and professionals involved in kinase inhibitor drug discovery and development, offering detailed insights into the inhibitor's biochemical and cellular activity, the experimental protocols used for its characterization, and the underlying signaling pathways.
Introduction to JNK and the Rationale for Covalent Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] There are three main JNK genes, JNK1, JNK2, and JNK3, which through alternative splicing, produce at least ten different protein isoforms.[2] JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 is predominantly found in the brain, heart, and testes.[1]
The JNK signaling pathway is a critical regulator of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet (UV) irradiation, heat shock, and osmotic stress.[1] Activation of the JNK pathway plays a pivotal role in diverse physiological and pathological processes such as apoptosis, inflammation, immune responses, and neurodegeneration.[1] Given its central role in these processes, the JNK signaling cascade has emerged as an attractive therapeutic target for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.
Covalent inhibitors offer several potential advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets. This compound was developed as a covalent inhibitor to target a conserved cysteine residue within the ATP-binding site of JNKs, thereby achieving high potency and sustained inhibition.
JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway that relays extracellular signals to intracellular targets, culminating in the phosphorylation and activation of transcription factors, most notably c-Jun. A simplified representation of this pathway is depicted below.
Upon activation by various stress signals, a cascade of upstream kinases, including MAP3Ks (e.g., ASK1, MEKK1) and MAP2Ks (MKK4 and MKK7), leads to the dual phosphorylation of JNK on conserved threonine and tyrosine residues within its activation loop.[1] Activated JNK then phosphorylates a range of downstream substrates, with the transcription factor c-Jun being a key target. Phosphorylation of c-Jun on serines 63 and 73 enhances its transcriptional activity, leading to the expression of genes involved in apoptosis, inflammation, and other cellular responses. This compound exerts its effect by directly and irreversibly binding to JNK, thereby preventing the phosphorylation of c-Jun and other downstream targets.
Covalent Inhibition Mechanism of this compound
This compound is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue located in the ATP-binding pocket of JNK kinases. This covalent modification leads to the inactivation of the enzyme.
The Covalent Binding Site
The key to the covalent inhibition mechanism of this compound is the presence of a conserved, non-catalytic cysteine residue within the ATP-binding site of JNK isoforms. X-ray crystallography and mass spectrometry studies have confirmed that this compound targets Cys154 in JNK3 and the equivalent Cys116 in JNK2.[2] The acrylamide "warhead" of this compound undergoes a Michael addition reaction with the thiol group of this cysteine residue, forming a stable covalent adduct.
The formation of this covalent bond is a two-step process. First, this compound reversibly binds to the ATP pocket through non-covalent interactions. This initial binding event positions the reactive acrylamide group in close proximity to the target cysteine residue. The second step involves the nucleophilic attack of the cysteine thiol on the electrophilic acrylamide, leading to the irreversible formation of the covalent adduct.
Quantitative Data and Selectivity Profile
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency of this compound against JNK Isoforms
| Kinase | IC50 (nM) |
| JNK1 | 1.5 - 1.54 |
| JNK2 | 1.99 - 2 |
| JNK3 | 0.7 - 0.75 |
| Data compiled from multiple sources.[2][3][4][5] |
Table 2: Cellular Potency of this compound in Inhibiting c-Jun Phosphorylation
| Cell Line | EC50 (nM) |
| HeLa | 130 |
| A375 | 244 |
| Data from Cayman Chemical.[5] |
Table 3: Selectivity Profile of this compound against a Panel of Off-Target Kinases
| Kinase | IC50 (nM) |
| IRAK1 | 14.1 |
| YSK4 | 4.8 |
| ERK3 | 22 |
| PIK3C3 | Data not available |
| PIP5K3 | Data not available |
| PIP4K2C | Data not available |
| Data from MedchemExpress.[3] |
The data clearly demonstrates that this compound is a highly potent inhibitor of all three JNK isoforms, with single-digit nanomolar IC50 values. While it exhibits excellent potency for JNKs, it also shows activity against a few other kinases, such as IRAK1 and YSK4, at slightly higher concentrations. This highlights the importance of using this compound at appropriate concentrations in cellular studies to ensure target-specific effects.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the covalent inhibition mechanism of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.
Detailed Protocol:
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
JNK Enzyme: Dilute the recombinant JNK enzyme (JNK1, JNK2, or JNK3) to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
-
Substrate: Prepare the substrate solution (e.g., a generic kinase substrate like myelin basic protein or a specific JNK substrate like GST-c-Jun) at the desired concentration in kinase buffer.
-
ATP: Prepare an ATP solution at a concentration close to the Km for the specific JNK isoform.
-
This compound: Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add the following components in order:
-
This compound or DMSO (vehicle control).
-
JNK enzyme.
-
A mixture of substrate and ATP to initiate the reaction.
-
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry is a powerful technique to confirm the covalent binding of an inhibitor to its target protein and to identify the specific site of modification.
Principle: The mass of the intact protein is measured before and after incubation with the covalent inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduction. To identify the modified residue, the protein is proteolytically digested into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS).
Detailed Protocol:
-
Sample Preparation:
-
Incubate purified recombinant JNK protein with an excess of this compound (e.g., 5-fold molar excess) in a suitable buffer (e.g., ammonium bicarbonate) for a sufficient time to allow for covalent bond formation (e.g., 2-4 hours at room temperature).
-
As a control, incubate the JNK protein with DMSO alone.
-
-
Intact Protein Analysis (Optional but Recommended):
-
Desalt the protein samples using a C4 ZipTip or similar desalting column.
-
Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) to determine the mass of the intact protein. Compare the mass of the this compound-treated protein with the control to confirm the mass shift corresponding to the addition of one molecule of this compound.
-
-
Proteolytic Digestion:
-
Reduce the disulfide bonds in the protein samples by adding dithiothreitol (DTT) and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide bond reformation.
-
Digest the protein with a protease such as trypsin overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer.
-
The mass spectrometer will acquire MS1 scans to measure the mass-to-charge ratio (m/z) of the eluting peptides, followed by MS2 scans (tandem MS) where selected peptides are fragmented to determine their amino acid sequence.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest) to identify the peptides from the MS/MS data.
-
Search for a modification on cysteine residues corresponding to the mass of this compound.
-
The identification of a peptide containing a cysteine residue with the expected mass modification confirms the site of covalent adduction.
-
Cellular c-Jun Phosphorylation Assay
This assay measures the ability of this compound to inhibit JNK activity within a cellular context by quantifying the phosphorylation of its direct substrate, c-Jun.
Principle: Cells are treated with a stimulus to activate the JNK pathway, in the presence or absence of this compound. The levels of phosphorylated c-Jun (p-c-Jun) are then measured, typically by Western blotting or a high-throughput method like LanthaScreen™.
Detailed Protocol (LanthaScreen™ TR-FRET Assay):
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or A375) in a 384-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for a defined period (e.g., 1-2 hours).
-
Stimulate the JNK pathway by adding an appropriate agonist (e.g., TNF-α, anisomycin) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Detection:
-
Lyse the cells using a lysis buffer containing a terbium-labeled anti-phospho-c-Jun antibody and a GFP-tagged c-Jun substrate (or endogenous c-Jun detection).
-
Incubate the plate to allow for antibody binding to phosphorylated c-Jun.
-
-
Data Acquisition and Analysis:
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a plate reader. A high TR-FRET signal indicates high levels of c-Jun phosphorylation.
-
Calculate the percentage of inhibition of c-Jun phosphorylation for each this compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a potent and selective covalent inhibitor of JNK kinases that has proven to be a valuable tool for studying the physiological and pathological roles of the JNK signaling pathway. Its mechanism of action, involving the irreversible modification of a conserved cysteine residue in the ATP-binding pocket, has been thoroughly characterized using a variety of biochemical and cellular assays. This technical guide has provided an in-depth overview of the JNK signaling pathway, the covalent inhibition mechanism of this compound, its quantitative activity and selectivity profile, and detailed protocols for the key experiments used in its characterization. This information will be beneficial for researchers and drug development professionals seeking to utilize this compound in their studies or to design and develop novel covalent kinase inhibitors.
References
- 1. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
JNK-IN-7: A Technical Guide to Isoform Selectivity and Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-7, with a specific focus on its isoform selectivity for JNK1, JNK2, and JNK3. This document details the quantitative inhibitory activity of this compound, outlines the experimental protocols for its characterization, and visualizes the relevant biological and experimental pathways.
Core Data: this compound Isoform Selectivity
This compound is a potent, covalent inhibitor of the JNK family of kinases. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The isoform selectivity of this compound has been determined through in vitro biochemical assays.
| Target | IC50 (nM) |
| JNK1 | 1.5 |
| JNK2 | 2.0 |
| JNK3 | 0.7 |
Table 1: Summary of this compound IC50 values for JNK isoforms. Data sourced from multiple biochemical assays.[1][2]
As the data indicates, this compound exhibits potent, nanomolar inhibition against all three JNK isoforms, with a slight preference for JNK3.
JNK Signaling Pathway
The c-Jun N-terminal kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock. Activated JNKs translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, which in turn modulates gene expression related to apoptosis, inflammation, and cell differentiation.
Experimental Protocols
The determination of this compound's isoform selectivity involves a series of well-established biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a typical in vitro kinase assay to determine the IC50 values of this compound against JNK1, JNK2, and JNK3. This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the kinase.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
This compound (stock solution in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (Adenosine triphosphate)
-
JNK substrate (e.g., ATF2 or a c-Jun fusion protein)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 1 µM down to the picomolar range.
-
Enzyme and Substrate Preparation: Dilute the recombinant JNK isoforms and the substrate in kinase buffer to their optimal working concentrations.
-
Assay Plate Setup:
-
Add 1 µL of the diluted this compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted JNK enzyme to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
-
Kinase Reaction Initiation: Add 2 µL of a solution containing ATP and the JNK substrate to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the respective JNK isoform.
-
Reaction Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent to deplete unused ATP).
-
Add a second reagent to convert the ADP generated by the kinase reaction into a detectable signal (e.g., luminescence).
-
-
Data Acquisition: Read the signal (e.g., luminescence) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay for JNK Inhibition: c-Jun Phosphorylation
This protocol describes a cellular assay to confirm the inhibitory activity of this compound within a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.
Materials:
-
Cell line (e.g., HeLa or A375)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Stimulant to activate the JNK pathway (e.g., Anisomycin or UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phospho-c-Jun (Ser63 or Ser73)
-
Primary antibody against total c-Jun or a loading control (e.g., GAPDH)
-
Secondary antibody conjugated to a detectable molecule (e.g., HRP or a fluorophore)
-
Western blot or ELISA reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK pathway activator for a short period (e.g., 30 minutes with Anisomycin).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Collect the cell lysates and clarify them by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Detection of Phospho-c-Jun:
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against phospho-c-Jun.
-
Wash and incubate with the appropriate secondary antibody.
-
Detect the signal using an appropriate detection reagent.
-
Strip and re-probe the membrane for total c-Jun or a loading control to ensure equal protein loading.
-
-
ELISA: Utilize a sandwich ELISA kit specific for phospho-c-Jun according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or the absorbance/fluorescence (ELISA).
-
Normalize the phospho-c-Jun signal to the total c-Jun or loading control signal.
-
Calculate the percentage of inhibition of c-Jun phosphorylation for each this compound concentration compared to the stimulated control.
-
Determine the cellular EC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the isoform selectivity of a JNK inhibitor like this compound.
References
JNK-IN-7 and Apoptosis Regulation: A Technical Guide
Executive Summary: The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular stress responses, playing a pivotal, context-dependent role in the regulation of programmed cell death, or apoptosis. Dysregulation of the JNK pathway is implicated in numerous pathologies, including neurodegenerative diseases and cancer, making it a key therapeutic target. JNK-IN-7 is a potent, selective, and covalent inhibitor of JNK isoforms. This document provides an in-depth technical overview of this compound, its mechanism of action, and its role in the modulation of apoptosis. It includes quantitative data on its potency, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and workflows.
The JNK Signaling Pathway in Apoptosis
The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling network, is activated by a wide range of stimuli, including environmental stresses (e.g., UV radiation, oxidative stress) and inflammatory cytokines (e.g., TNF-α).[1][2] The core cascade consists of a three-tiered kinase system: a MAP kinase kinase kinase (MAP3K, e.g., MEKK1-4, ASK1), which phosphorylates and activates a MAP kinase kinase (MAP2K, specifically MKK4 and MKK7), which in turn dually phosphorylates and activates JNK on threonine and tyrosine residues within its activation loop.[3][4]
Once activated, JNKs phosphorylate a host of downstream targets, regulating processes from inflammation and metabolism to cell proliferation and death.[1][5] JNK's role in apoptosis is complex, primarily promoting cell death through two main arms of the apoptotic machinery:
-
The Intrinsic (Mitochondrial) Pathway: Activated JNK can translocate to the mitochondria to directly influence the Bcl-2 family of proteins.[1][5] It promotes apoptosis by:
-
Phosphorylating and inactivating anti-apoptotic proteins like Bcl-2 and Bcl-XL.[6][7][8]
-
Phosphorylating and activating pro-apoptotic BH3-only proteins such as Bim and Bmf, causing their release from sequestration by motor complexes and enabling them to neutralize anti-apoptotic Bcl-2 members or directly activate Bax and Bak.[6][9][10] The activation of Bax and Bak leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome, culminating in the activation of effector caspases (e.g., Caspase-3, -7).[6][11]
-
-
The Extrinsic (Death Receptor) Pathway: JNK can amplify death receptor signaling (e.g., via TNF-α) by promoting the cleavage of Bid into its truncated form, tBid. tBid then translocates to the mitochondria to engage the intrinsic pathway.[7] Furthermore, JNK can upregulate the expression of death ligands, such as FasL, through the activation of transcription factors like c-Jun.[12]
This compound: A Potent Covalent Inhibitor
This compound is a highly potent and selective tool compound used to investigate the roles of JNK signaling.
Mechanism of Action
This compound functions as a covalent inhibitor. It targets a non-catalytic cysteine residue (Cys116 in JNK2) located near the ATP-binding pocket.[13] By forming an irreversible covalent bond, this compound locks the kinase in an inactive conformation, preventing the phosphorylation of its substrates, most notably the transcription factor c-Jun.[13][14][15]
Potency and Selectivity
This compound exhibits nanomolar potency against the three JNK isoforms. While highly selective for JNKs, it has been shown to bind to other kinases at higher concentrations, such as IRAK1.[3][16]
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Citation(s) |
|---|---|---|
| JNK1 | 1.5 - 1.54 | [13][14][15][16][17] |
| JNK2 | 1.99 - 2.0 | [13][14][15][16][17] |
| JNK3 | 0.7 - 0.75 | [13][14][15][16][17] |
| IRAK1 | ~10 - 14.1 |[3][16] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | EC50 (nM) | Citation(s) |
|---|---|---|---|
| c-Jun Phosphorylation Inhibition | HeLa | 130 | [17] |
| c-Jun Phosphorylation Inhibition | A375 | 244 |[17] |
Visualizing JNK Signaling and Inhibition
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in studying this compound and apoptosis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. paulogentil.com [paulogentil.com]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genesandcancer.com [genesandcancer.com]
- 7. mdpi.com [mdpi.com]
- 8. The Bax Subfamily of Bcl2-Related Proteins Is Essential for Apoptotic Signal Transduction by c-Jun NH2-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK phosphorylation of Bim-related members of the Bcl2 family induces Bax-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. caymanchem.com [caymanchem.com]
JNK-IN-7: A Technical Guide to its Role and Application in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-Jun N-terminal kinases (JNKs) are pivotal members of the mitogen-activated protein kinase (MAPK) family, playing a critical role in orchestrating cellular responses to a variety of stress signals, including inflammatory cytokines. Dysregulation of the JNK signaling pathway is intimately linked to the pathogenesis of numerous inflammatory diseases. JNK-IN-7 has emerged as a potent and selective covalent inhibitor of JNKs, making it an invaluable tool for dissecting JNK signaling in inflammation and for exploring its therapeutic potential. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in inflammation research, and visualizations of the key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a highly potent, irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2] Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue within the ATP-binding site of the JNK enzymes.[3][4] This irreversible binding ensures a sustained inhibition of JNK activity, allowing for a robust tool to study the downstream consequences of JNK pathway blockade.
Quantitative Data
The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Analogs
| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | IRAK1 IC₅₀ (nM) | YSK4 IC₅₀ (nM) | ERK3 IC₅₀ (nM) |
| This compound | 1.5[5] | 2.0[5] | 0.7[5] | 14.1[5] | 4.8[5] | 22[5] |
| JNK-IN-8 | 4.67[6] | 18.7[6] | 0.98[6] | >1000 | >1000 | >1000 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data for JNK-IN-8, a closely related analog, is provided for comparison of selectivity.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Stimulus | EC₅₀ (nM) |
| HeLa | c-Jun Phosphorylation | Anisomycin | 130 |
| A375 | c-Jun Phosphorylation | Anisomycin | 244 |
EC₅₀ values represent the concentration of the inhibitor required to produce 50% of its maximal effect in a cell-based assay.
Role in Inflammatory Signaling Pathways
This compound is a powerful tool for investigating the role of JNK in key inflammatory signaling cascades.
The JNK/AP-1 Signaling Pathway
The canonical JNK pathway involves a cascade of protein kinases that, upon activation by inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), leads to the phosphorylation and activation of the transcription factor c-Jun.[7] Activated c-Jun, as part of the AP-1 transcription factor complex, drives the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8] this compound effectively blocks this pathway by directly inhibiting JNK, thereby preventing c-Jun phosphorylation and the subsequent inflammatory gene expression.
The NLRP3 Inflammasome Pathway
Recent evidence has implicated the JNK pathway in the activation of the NLRP3 inflammasome, a multi-protein complex critical for the processing and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[9][10] JNK signaling can contribute to both the "priming" step (upregulation of NLRP3 and pro-IL-1β expression) and the "activation" step (assembly of the inflammasome complex). Specifically, JNK can mediate the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly.[9][10] this compound can be utilized to investigate the precise role of JNK in these processes.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. mesoscale.com [mesoscale.com]
- 8. Regulation of inflammatory arthritis by the upstream kinase mitogen activated protein kinase kinase 7 in the c-Jun N-Terminal kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
JNK-IN-7 (CAS: 1408064-71-0): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of JNK-IN-7, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). This document consolidates critical data on its chemical properties, mechanism of action, biological activity, and experimental applications to support its use in research and drug discovery.
Core Compound Information
This compound is a small molecule inhibitor that targets the JNK signaling pathway, a critical regulator of cellular processes such as inflammation, apoptosis, and stress responses.[1] Its covalent mechanism of action offers the potential for prolonged and robust inhibition of JNK activity.
| Property | Value | Reference |
| CAS Number | 1408064-71-0 | |
| Molecular Formula | C28H27N7O2 | |
| Molecular Weight | 493.56 g/mol | |
| IUPAC Name | (E)-3-(4-(dimethylamino)but-2-enamido)-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide | N/A |
| Synonyms | JNK inhibitor VII | N/A |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound is an irreversible inhibitor that forms a covalent bond with a conserved cysteine residue within the ATP-binding site of JNK isoforms. This covalent modification leads to the inactivation of the kinase, thereby blocking the downstream signaling cascade. The primary downstream effector of JNK is the transcription factor c-Jun. Inhibition of JNK by this compound prevents the phosphorylation of c-Jun at Ser63 and Ser73, which is critical for its transcriptional activity.
Biological Activity and Selectivity
This compound exhibits potent inhibitory activity against all three JNK isoforms in the nanomolar range. However, kinome-wide screening has revealed off-target activity against other kinases, most notably Interleukin-1 receptor-associated kinase 1 (IRAK1).
In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) | Reference |
| JNK1 | 1.5 | |
| JNK2 | 2.0 | |
| JNK3 | 0.7 | |
| IRAK1 | ~10 | N/A |
Cellular Activity
This compound effectively inhibits the phosphorylation of c-Jun in various cell lines upon stimulation with stress-inducing agents.
| Cell Line | Stimulant | Assay | EC50 (nM) | Reference |
| HeLa | Anisomycin | c-Jun phosphorylation | ~100 | N/A |
| A375 | Anisomycin | c-Jun phosphorylation | ~30 | N/A |
| IL-1R cells | IL-1β | Pellino 1 activation | - | N/A |
| RAW264.7 macrophages | Pam3CSK4 | c-Jun phosphorylation | - | N/A |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for evaluating this compound's cellular activity.
Experimental Protocols
General Handling and Storage
-
Storage: Store this compound as a solid at -20°C for long-term stability.
-
Solubilization: Prepare stock solutions in anhydrous DMSO. For in vivo studies, further dilution into appropriate vehicles like corn oil or a mixture of PEG300, Tween 80, and water may be necessary. It is recommended to prepare fresh working solutions for each experiment.
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework. Specific conditions may need optimization for different JNK isoforms or assay formats (e.g., radioactive vs. antibody-based detection).
-
Reaction Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 100 µM ATP).
-
Enzyme and Substrate: Add purified recombinant JNK enzyme and a suitable substrate (e.g., recombinant c-Jun or ATF2) to the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer or a suitable kinase inhibitor.
-
Detection: Analyze substrate phosphorylation by Western blotting using a phospho-specific antibody, or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
Cellular c-Jun Phosphorylation Assay (TR-FRET)
This protocol is adapted from established methods for high-throughput screening.
-
Cell Plating: Seed HeLa cells in a 384-well plate at a density of approximately 10,000 cells per well and incubate overnight.
-
Compound Addition: Pre-treat cells with a serial dilution of this compound for 90 minutes.
-
Stimulation: Induce JNK pathway activation by adding a stimulant such as anisomycin or TNF-α and incubate for 30 minutes.
-
Lysis: Lyse the cells using a buffer containing a detergent and protease/phosphatase inhibitors.
-
Detection: Add a terbium-labeled anti-phospho-c-Jun (Ser73) antibody.
-
Measurement: After a 60-minute incubation at room temperature, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
Synthesis Outline
-
Synthesis of the aminopyrimidine core: This would likely involve a condensation reaction between a guanidine derivative and a β-ketoester or a similar precursor to form the substituted pyrimidine ring.
-
Coupling with 3-bromopyridine: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to attach the pyridine moiety to the pyrimidine core.
-
Amide bond formation: The final step would involve the coupling of the aminopyrimidine intermediate with a benzoyl chloride derivative that already contains the (E)-3-(4-(dimethylamino)but-2-enamido) side chain. This side chain itself would be synthesized separately and then activated for the amidation reaction.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of JNK signaling in health and disease. Its high potency and covalent mechanism of action make it a powerful probe for cellular and in vivo studies. Researchers should be mindful of its off-target activities, particularly against IRAK1, and incorporate appropriate controls in their experiments. This guide provides a solid foundation for the effective utilization of this compound in the laboratory.
References
Jnk-IN-7: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical structure, properties, and biological activity of the potent and selective JNK inhibitor, Jnk-IN-7.
Introduction
This compound is a highly potent and selective inhibitor of the c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that play a pivotal role in cellular responses to stress stimuli, inflammation, apoptosis, and a variety of other physiological and pathological processes.[1][2][] As a member of the mitogen-activated protein kinase (MAPK) family, the JNK signaling pathway is a critical regulator of gene expression and cellular fate.[2][4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, biological activity, and detailed experimental protocols for its use in research settings.
Chemical Structure and Properties
This compound is a small molecule inhibitor characterized by a phenylaminopyrimidine scaffold.[5] Its detailed chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Descriptors for this compound
| Property | Value |
| IUPAC Name | 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide[6] |
| Synonyms | JNK inhibitor VII[7] |
| CAS Number | 1408064-71-0[6][8][9] |
| Molecular Formula | C28H27N7O2[7][9] |
| Molecular Weight | 493.56 g/mol [6][8] |
| Canonical SMILES | CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4[6][8] |
| InChI Key | RADRIIWGHYFWPP-WEVVVXLNSA-N[7] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | A solid[6], White to gray solid[10] |
| Solubility | Soluble in DMSO (≥24.7 mg/mL); Insoluble in water and ethanol.[6][11] |
| Storage | Store at -20°C.[6][11] |
Biological Activity and Mechanism of Action
This compound is a potent, irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[12] It functions as a covalent inhibitor, forming a bond with a conserved cysteine residue (Cys116 in JNK2) within the ATP-binding pocket of the kinase.[6][12] This covalent modification leads to the inactivation of the enzyme and subsequent inhibition of downstream signaling events, most notably the phosphorylation of the transcription factor c-Jun.[6][8][12]
Table 3: In Vitro Inhibitory Activity of this compound against JNK Isoforms
| Target | IC50 (nM) |
| JNK1 | 1.54[6] |
| JNK2 | 1.99[6] |
| JNK3 | 0.75[6] |
Kinase Selectivity Profile
While highly potent against JNK isoforms, this compound also exhibits activity against a limited number of other kinases at higher concentrations. This is an important consideration for researchers when interpreting experimental results.
Table 4: Off-Target Kinase Inhibition by this compound
| Off-Target Kinase | IC50 (nM) |
| IRAK1 | 14.1[10] |
| YSK4 | 4.8[10] |
| ERK8 | 22[10] |
| PIK3C3 | Bound by this compound[9][10] |
| PIP5K3 | Bound by this compound[9][10] |
| PIP4K2C | Bound by this compound[9][10] |
The JNK Signaling Pathway
The JNK signaling pathway is a complex cascade that is activated by a wide range of cellular stresses and inflammatory cytokines.[2][] Activation of this pathway ultimately leads to the phosphorylation and activation of several transcription factors, including c-Jun, which in turn regulate the expression of genes involved in apoptosis, inflammation, and cell proliferation.[][13]
References
- 1. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 4. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. 5-methoxy-ctp.com [5-methoxy-ctp.com]
- 13. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
Jnk-IN-7: A Comprehensive Technical Guide for Researchers
Synonyms and Alternative Names
Jnk-IN-7 is a potent and selective inhibitor of the c-Jun N-terminal kinases (JNK). To facilitate comprehensive research and literature review, it is crucial to be aware of its various synonyms and alternative identifiers.
| Identifier Type | Identifier |
| Common Name | This compound |
| Synonyms | JNK inhibitor, JNK Inhibitor VII[1] |
| Chemical Name | 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide[2] |
| CAS Number | 1408064-71-0[1] |
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. The JNK signaling pathway is a critical regulator of numerous cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation. Dysregulation of the JNK pathway has been implicated in a variety of diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer. This compound is a powerful research tool for investigating the physiological and pathological roles of the JNK signaling cascade. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action and the JNK Signaling Pathway
This compound is an irreversible inhibitor that covalently binds to a conserved cysteine residue in the ATP-binding pocket of JNK isoforms. This covalent modification prevents the binding of ATP and subsequent phosphorylation of downstream substrates, most notably the transcription factor c-Jun. The inhibition of c-Jun phosphorylation prevents its activation and translocation to the nucleus, thereby blocking the transcription of target genes involved in various cellular responses.
The JNK signaling pathway is a multi-tiered cascade that is initiated by a wide range of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1), growth factors, and environmental stresses (e.g., UV radiation, oxidative stress). These stimuli activate a cascade of upstream kinases, starting with MAP kinase kinase kinases (MAPKKKs or MAP3Ks), which then phosphorylate and activate MAP kinase kinases (MAPKKs or MAP2Ks), specifically MKK4 and MKK7. Activated MKK4 and MKK7, in turn, dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation. Activated JNK then phosphorylates a host of downstream targets, including transcription factors like c-Jun, ATF2, and p53, as well as mitochondrial proteins such as Bim and Bad, to elicit a cellular response.
Quantitative Data
This compound exhibits high potency against all three JNK isoforms. The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical Potency (IC50)
| Target | IC50 (nM) | Reference |
| JNK1 | 1.5 | [3] |
| JNK2 | 2.0 | [3] |
| JNK3 | 0.7 | [3] |
Table 2: Cellular Activity (EC50)
| Cell Line | Assay | EC50 (nM) | Reference |
| HeLa | c-Jun Phosphorylation | 130 | [4] |
| A375 | c-Jun Phosphorylation | 244 | [4] |
Table 3: Off-Target Kinase Inhibition (IC50)
| Kinase | IC50 (nM) | Reference |
| IRAK1 | 14.1 | [3] |
| YSK4 | 4.8 | [3] |
| ERK8 | 22 | [3] |
Experimental Workflow for JNK Inhibitor Characterization
A typical workflow for characterizing a JNK inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the activity of this compound.
Biochemical JNK Kinase Assay
This protocol is designed to determine the in vitro potency (IC50) of this compound against purified JNK enzymes.
Materials:
-
Purified active JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., GST-c-Jun (1-79))
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 384-well plate, add the JNK enzyme and the JNK substrate to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific JNK isoform.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot for Phospho-c-Jun
This protocol is used to assess the cellular activity of this compound by measuring the inhibition of c-Jun phosphorylation in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, A375)
-
Cell culture medium and supplements
-
This compound
-
Stimulus to activate the JNK pathway (e.g., Anisomycin, UV radiation, TNF-α)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total c-Jun
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the JNK pathway by adding the chosen stimulus for the appropriate duration (e.g., 30 minutes with Anisomycin).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total c-Jun to normalize for protein loading.
-
Quantify the band intensities and calculate the inhibition of c-Jun phosphorylation.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle-treated control and determine the EC50 or GI50 value.
Conclusion
This compound is a valuable pharmacological tool for dissecting the complex roles of the JNK signaling pathway in health and disease. Its high potency and covalent mechanism of action make it a robust inhibitor for in vitro and cell-based studies. This technical guide provides a comprehensive resource for researchers, offering detailed information on its properties and practical protocols for its use in the laboratory. As with any potent inhibitor, careful experimental design, including appropriate controls and dose-response studies, is essential for obtaining reliable and interpretable results.
References
- 1. Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
JNK-IN-7: A Technical Guide to a Potent and Selective Covalent Inhibitor of JNK
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNK-IN-7 is a potent, selective, and irreversible inhibitor of the c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that play a pivotal role in cellular responses to stress, inflammation, and apoptosis. This technical guide provides a comprehensive literature review of this compound, including its mechanism of action, in vitro and cellular activity, and selectivity profile. Detailed experimental protocols for key assays and visualizations of the JNK signaling pathway are presented to facilitate further research and drug development efforts targeting this critical signaling node.
Introduction to JNK and the Rationale for Inhibition
The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) signaling pathway. In mammalian cells, the JNK family comprises three isoforms: JNK1 and JNK2, which are ubiquitously expressed, and JNK3, which is predominantly found in the brain, heart, and testes. JNKs are activated by a variety of cellular stresses, including inflammatory cytokines (e.g., TNF-α, IL-1), ultraviolet irradiation, heat shock, and osmotic shock. Once activated, JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in diverse cellular processes such as proliferation, differentiation, survival, and apoptosis.
Dysregulation of the JNK signaling pathway has been implicated in a multitude of human diseases, including neurodegenerative disorders, inflammatory conditions like rheumatoid arthritis, and various cancers. This has made the JNKs attractive therapeutic targets. This compound has emerged as a valuable chemical probe to dissect the complex roles of JNK signaling and as a potential starting point for the development of novel therapeutics.
This compound: Mechanism of Action and Biochemical Potency
This compound is an irreversible inhibitor that functions by forming a covalent bond with a conserved cysteine residue located in the ATP-binding site of the JNK kinases.[1] In JNK3, this corresponds to Cys154.[1] This covalent modification leads to the inactivation of the kinase.
In Vitro Potency
This compound demonstrates high potency against all three JNK isoforms in biochemical assays. The half-maximal inhibitory concentrations (IC50) have been determined using the Z'-lyte assay format.
| Target | IC50 (nM) | Reference |
| JNK1 | 1.5 | [2][3][4] |
| JNK2 | 2.0 | [2][3][4] |
| JNK3 | 0.7 | [2][3][4] |
Cellular Activity and Selectivity
This compound effectively inhibits JNK signaling within cells, as demonstrated by the dose-dependent reduction of c-Jun phosphorylation, a primary downstream target of JNK.
Inhibition of c-Jun Phosphorylation in Cells
The cellular potency of this compound has been evaluated in various cell lines.
| Cell Line | Assay | IC50 (nM) | Reference |
| HeLa | TR-FRET | ~100 | [1] |
| A375 | Single-cell microscopy | ~30 | [1] |
Kinase Selectivity Profile
To assess the selectivity of this compound, comprehensive kinase profiling has been performed. While highly potent against JNKs, this compound also exhibits activity against a limited number of other kinases at higher concentrations.
| Off-Target Kinase | IC50 (nM) | Reference |
| IRAK1 | 14.1 | [2] |
| YSK4 | 4.8 | [2] |
| ERK3 | 22 | [2] |
| PIK3C3 | - | [1][2] |
| PIP5K3 | - | [1][2] |
| PIP4K2C | - | [1][2] |
Note: Specific IC50 values for PIK3C3, PIP5K3, and PIP4K2C were not provided in the referenced literature, but they were identified as off-targets.
JNK Signaling Pathway
JNK signaling is a complex cascade involving multiple tiers of kinases. The pathway is initiated by various stress signals that activate MAP kinase kinase kinases (MAP3Ks or MKKKs). These, in turn, phosphorylate and activate MAP kinase kinases (MAP2Ks or MKKs), specifically MKK4 and MKK7. MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation. Activated JNK can then phosphorylate a variety of cytoplasmic and nuclear substrates to elicit a cellular response.
Caption: The JNK signaling pathway is activated by various stress stimuli, leading to a kinase cascade that results in the activation of JNK and subsequent cellular responses. This compound covalently binds to and inhibits JNK, thereby blocking downstream signaling.
Experimental Protocols
Z'-lyte Kinase Assay (Biochemical IC50 Determination)
This protocol is a general guideline based on the principles of the Z'-lyte assay. Specific concentrations and incubation times may need optimization.
-
Reagent Preparation : Prepare assay buffers, kinase, peptide substrate (e.g., a generic serine/threonine peptide with a FRET pair), and ATP solution.
-
Compound Dilution : Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction :
-
Add the JNK enzyme to the wells of a microplate.
-
Add the diluted this compound or DMSO (vehicle control).
-
Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at room temperature to allow for phosphorylation.
-
-
Development : Add the Z'-lyte development reagent, which contains a site-specific protease that cleaves the non-phosphorylated peptide.
-
Detection : Read the plate on a fluorescence plate reader, measuring the emission ratio of the two fluorophores.
-
Data Analysis : Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular c-Jun Phosphorylation Assay (TR-FRET)
This protocol is based on the LanthaScreen™ TR-FRET cellular assay technology.
-
Cell Culture : Plate HeLa cells stably expressing a GFP-c-Jun fusion protein in a 384-well plate and incubate overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 90 minutes).
-
Stimulation : Stimulate the JNK pathway by adding a stimulating agent (e.g., anisomycin or TNF-α) and incubate for a shorter period (e.g., 30 minutes).
-
Lysis : Lyse the cells by adding a lysis buffer containing a terbium-labeled anti-phospho-c-Jun (Ser73) antibody.
-
Detection : After incubation, read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis : Calculate the TR-FRET ratio and determine the IC50 value for the inhibition of c-Jun phosphorylation.
Caption: Workflow for the TR-FRET-based cellular assay to measure the inhibition of c-Jun phosphorylation by this compound.
Western Blotting for Phospho-c-Jun
-
Cell Treatment : Plate cells (e.g., A375) and treat with this compound or DMSO, followed by stimulation with a JNK activator (e.g., anisomycin).
-
Cell Lysis : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against phospho-c-Jun (e.g., at Ser73) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against total c-Jun and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities to determine the relative levels of phosphorylated c-Jun.
In Vivo Studies
As of the latest literature review, there is a lack of published in vivo efficacy studies specifically for this compound. However, a closely related and more selective covalent JNK inhibitor, JNK-IN-8, has been investigated in animal models. For instance, in a patient-derived xenograft model of triple-negative breast cancer, JNK-IN-8 demonstrated significant antitumor effects.[5] These studies with JNK-IN-8 suggest the potential therapeutic utility of targeting JNK in vivo and provide a rationale for future in vivo investigations of this compound or its optimized analogs.
Conclusion
This compound is a well-characterized, potent, and selective covalent inhibitor of the JNK family of kinases. Its ability to irreversibly bind to its target makes it a valuable tool for studying the physiological and pathological roles of JNK signaling. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies and to advance the development of novel therapies targeting the JNK pathway. Further in vivo characterization of this compound is warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
JNK-IN-7 In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in a variety of cellular processes, including stress responses, apoptosis, inflammation, and cell differentiation.[1][2][3][] The JNK signaling pathway is activated by a wide range of stimuli, such as inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[3][] Dysregulation of the JNK pathway has been implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[2][5][6]
JNK-IN-7 is a potent and selective covalent inhibitor of JNK isoforms.[7][8][9][10] It targets a conserved cysteine residue within the kinase domain, leading to irreversible inhibition of its activity.[9] This application note provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound on JNK proteins.
JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway that culminates in the activation of JNK. Upon stimulation by various stress signals, a series of upstream kinases, including MAP kinase kinase kinases (MAP3Ks or MKKKs) and MAP kinase kinases (MAP2Ks or MKKs), are sequentially activated. MKK4 and MKK7 are the primary MAP2Ks responsible for activating JNKs through dual phosphorylation on threonine and tyrosine residues within the activation loop.[3][][6] Once activated, JNKs phosphorylate a host of downstream substrates, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in various cellular responses.[3]
Caption: The JNK signaling pathway is activated by stress stimuli, leading to the phosphorylation of c-Jun and subsequent changes in gene expression. This compound inhibits JNK activity.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory potency of this compound against the three JNK isoforms. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Target Kinase | IC50 (nM) |
| JNK1 | 1.5 |
| JNK2 | 2 |
| JNK3 | 0.7 |
| Data sourced from Selleck Chemicals.[7] |
Experimental Protocol: In Vitro JNK Kinase Assay
This protocol describes a general method to determine the inhibitory activity of this compound on a specific JNK isoform using a recombinant substrate. This assay can be adapted for various detection methods, including radiometric, fluorescent, or luminescent readouts. The following protocol is based on a Western blot detection of phosphorylated c-Jun.
Materials and Reagents
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
Recombinant human c-Jun (1-79) substrate
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[11][12]
-
ATP solution (10 mM)
-
JNK Extraction Buffer (for cell-based assays, if applicable)[13]
-
SDS-PAGE loading buffer
-
Primary antibody: Rabbit anti-phospho-c-Jun (Ser63)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
DMSO (for dissolving this compound)
-
Microcentrifuge tubes
-
Incubator
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence imager
Experimental Workflow
References
- 1. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 5. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. 5-methoxy-ctp.com [5-methoxy-ctp.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. JNK Kinase Assay [whitelabs.org]
- 12. promega.com [promega.com]
- 13. abcam.cn [abcam.cn]
JNK-IN-7: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNK-IN-7 is a potent and selective, covalent inhibitor of c-Jun N-terminal kinases (JNKs).[1][2][3] It exhibits high affinity for all three JNK isoforms, JNK1, JNK2, and JNK3, thereby effectively blocking the JNK signaling pathway.[1][2] This pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a pivotal role in regulating cellular processes such as proliferation, apoptosis, and inflammatory responses.[4][5] Dysregulation of the JNK pathway has been implicated in various diseases, including cancer and inflammatory disorders.[5][6] this compound exerts its inhibitory effect by covalently binding to a conserved cysteine residue within the kinase domain of JNKs, leading to the inhibition of the phosphorylation of its direct substrate, c-Jun.[3][5]
Data Presentation
Biochemical Potency of this compound
| Target | IC50 (nM) | Reference |
| JNK1 | 1.5 | [1][2] |
| JNK2 | 2.0 | [1][2] |
| JNK3 | 0.7 | [1][2] |
Cellular Activity of this compound
| Cell Line | Assay | EC50 (nM) | Reference |
| HeLa | c-Jun Phosphorylation | 130 | [7] |
| A375 | c-Jun Phosphorylation | 244 | [7] |
Off-Target Kinase Inhibition
| Kinase | IC50 (nM) | Reference |
| IRAK1 | 14.1 | [8] |
| YSK4 | 4.8 | [8] |
| ERK8 | 22 | [8] |
Recommended Treatment Concentrations in Cell Culture
| Cell Line | Treatment Concentration | Treatment Duration | Application | Reference |
| Human IL-1R cells | 0.1, 1, 10 µM | 1 hour | Inhibition of IL-1β-stimulated c-Jun phosphorylation | [3] |
| RAW264.7 macrophages | 0.1, 1, 10 µM | 1 hour | Inhibition of Pam3CSK4-stimulated c-Jun phosphorylation | [3] |
| HCT116 | 1 µM | 48 hours | Reversal of TNF-α induced decrease in DMT1 expression | [7] |
| PTX-resistant MCF-7 | 10 µM | 24 hours | Suppression of migration potential | [9] |
| HT29, SW620, HCT116 | 3, 6.5, 3.5 µM (1xIC50) | 1 hour pre-treatment | Inhibition of hypoxic JNK signaling | [10] |
Signaling Pathway
The JNK signaling pathway is a multi-tiered kinase cascade. It is typically initiated by extracellular stimuli such as inflammatory cytokines (e.g., TNF-α, IL-1β) or cellular stress signals (e.g., UV radiation, osmotic stress).[5][8] These signals lead to the activation of MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK4 and MKK7.[5][8] Activated MKK4/7 then phosphorylate JNKs on threonine and tyrosine residues within their activation loop.[11] Activated JNKs can then translocate to the nucleus to phosphorylate and activate various transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex.[4][8] This leads to the regulation of gene expression involved in various cellular responses.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically soluble in dimethyl sulfoxide (DMSO).[2]
-
To prepare a 10 mM stock solution, dissolve 4.94 mg of this compound (MW: 493.56 g/mol ) in 1 mL of DMSO.
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Western Blotting for Phospho-c-Jun
This protocol allows for the assessment of JNK activity by measuring the phosphorylation of its direct substrate, c-Jun.
Detailed Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with the desired concentration of this compound for the indicated time before stimulating with an appropriate agonist (e.g., anisomycin, UV-C, or cytokines) to activate the JNK pathway.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., phospho-c-Jun Ser63 or Ser73) and a loading control antibody (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Detailed Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-cell control.
-
MTT Incubation: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the JNK signaling pathway in various biological and pathological processes. The provided data and protocols offer a comprehensive guide for researchers to effectively utilize this compound in cell culture experiments. It is crucial to optimize treatment concentrations and durations for each specific cell line and experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNK-IN-7 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JNK-IN-7, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor, in Western blot analysis. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a clear and accessible format to facilitate the successful integration of this compound into your research workflows.
Introduction to this compound
This compound is a powerful and highly selective covalent inhibitor of the JNK family of kinases, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is integral to a variety of cellular processes, including inflammation, apoptosis, and cell proliferation.[2] this compound exerts its inhibitory effect by covalently binding to a conserved cysteine residue within the ATP-binding pocket of JNK isoforms. This irreversible binding potently blocks the phosphorylation of downstream substrates, most notably the transcription factor c-Jun.[1] The ability to specifically inhibit JNK signaling makes this compound an invaluable tool for dissecting the roles of JNK in various biological processes and for validating JNK as a therapeutic target.
Mechanism of Action of this compound
The JNK signaling cascade is typically activated by cellular stressors such as inflammatory cytokines (e.g., TNF-α), UV radiation, and protein synthesis inhibitors (e.g., anisomycin).[2][3] This activation involves a phosphorylation cascade culminating in the phosphorylation of JNK itself. Activated JNK then phosphorylates its substrates, including c-Jun, at specific serine and threonine residues (e.g., Ser63 and Ser73 on c-Jun).[2] This phosphorylation event is critical for the transcriptional activity of c-Jun.
This compound acts as a potent inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). By covalently modifying a key cysteine residue, it prevents the kinase from phosphorylating its substrates.[1] Consequently, in a Western blot experiment, treatment with this compound is expected to lead to a significant reduction in the signal for phosphorylated c-Jun (p-c-Jun), while the total levels of JNK and c-Jun proteins should remain largely unaffected.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency.
| Parameter | JNK1 | JNK2 | JNK3 | Other Kinases of Interest | Reference |
| IC50 | 1.54 nM | 1.99 nM | 0.75 nM | IRAK1 (14.1 nM), YSK4 (4.8 nM), ERK8 (22 nM) | [4][5] |
Experimental Protocols
This section provides detailed protocols for a typical Western blot experiment designed to assess the inhibitory activity of this compound on the JNK signaling pathway.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to have an active JNK signaling pathway or one that can be readily stimulated. Commonly used cell lines include HEK293, HeLa, A375, and various immune cell lines like RAW264.7.[6][7]
-
Cell Seeding: Seed the cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of JNK activity, you may serum-starve the cells for 4-16 hours prior to stimulation.
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in cell culture medium to the desired final concentration. A typical starting concentration range for cellular assays is 0.1 - 1 µM. Based on published data, a concentration of 1 µM is often effective.[6]
-
Pre-incubate the cells with the this compound containing medium for 1 to 2 hours. A 1-hour pre-incubation has been shown to be effective for inhibiting c-Jun phosphorylation.[5]
-
-
Stimulation of the JNK Pathway:
-
Following pre-treatment with this compound, stimulate the cells with a known JNK activator.
-
Anisomycin Stimulation: A common method is to treat cells with anisomycin at a concentration of 10-25 µg/mL for 30 minutes.[6]
-
TNF-α Stimulation: Alternatively, stimulate cells with TNF-α at a concentration of 10-20 ng/mL for 15-30 minutes.
-
Include appropriate controls:
-
Untreated cells (negative control)
-
Cells treated with the vehicle (e.g., DMSO) only
-
Cells treated with the JNK activator only (positive control)
-
Cells pre-treated with this compound and then stimulated with the activator.
-
-
Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer. A RIPA buffer supplemented with protease and phosphatase inhibitors is recommended for preserving phosphorylation states.
-
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add fresh before use:
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (containing sodium fluoride and sodium orthovanadate)
-
-
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the BCA assay.
-
Western Blotting
-
Sample Preparation:
-
Based on the protein concentration, normalize the volume of each lysate to ensure equal protein loading (typically 20-40 µg per lane).
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a polyacrylamide gel (e.g., 10% or 12%).
-
Include a pre-stained protein ladder to monitor the separation.
-
Run the gel according to the manufacturer's instructions until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are:
-
Rabbit anti-phospho-c-Jun (Ser63 or Ser73) (e.g., 1:1000 dilution)
-
Rabbit or Mouse anti-total c-Jun (e.g., 1:1000 dilution)
-
Rabbit or Mouse anti-total JNK (e.g., 1:1000 dilution)
-
Mouse anti-β-actin or anti-GAPDH (loading control, e.g., 1:5000 dilution)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Analyze the band intensities using appropriate software. The key result to look for is a decrease in the p-c-Jun signal in the this compound treated samples compared to the stimulated control.
-
Visualizations
JNK Signaling Pathway
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Western Blot
Caption: A step-by-step workflow for Western blot analysis using this compound.
References
- 1. mesoscale.com [mesoscale.com]
- 2. TNF-alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-c-Jun (Ser73) Antibody | Cell Signaling Technology [cellsignal.com]
JNK-IN-7: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of JNK-IN-7, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor, and its applications in neuroscience research. Detailed protocols for key experiments are provided to facilitate its use in studying neurodegenerative diseases, neuropathic pain, and neuronal apoptosis.
Introduction
c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a crucial role in a wide array of cellular processes, including stress responses, inflammation, apoptosis, and neuronal functions.[1][2] The JNK signaling pathway is implicated in the pathogenesis of various neurological disorders, making it a compelling target for therapeutic intervention.[1][3][4] this compound is a covalent inhibitor that demonstrates high potency and selectivity for all three JNK isoforms.[5] Its mechanism of action involves irreversible binding to a conserved cysteine residue within the ATP-binding site of JNK, thereby inhibiting its kinase activity and the subsequent phosphorylation of downstream targets such as c-Jun.[5]
Quantitative Data
The following table summarizes the key quantitative data for this compound, providing a reference for its potency and selectivity.
| Parameter | JNK1 | JNK2 | JNK3 | Other Kinases | Reference |
| IC50 (nM) | 1.5 | 2.0 | 0.7 | IRAK1 (14.1 nM), YSK4 (4.8 nM), ERK3 (22 nM) | [5][6] |
Signaling Pathway
The JNK signaling cascade is a key component of the mitogen-activated protein kinase (MAPK) pathway. It is typically activated by cellular stress signals, leading to the phosphorylation and activation of downstream transcription factors, most notably c-Jun. This, in turn, regulates the expression of genes involved in neuronal apoptosis and inflammatory responses.
Application: Neurodegenerative Disease Models
The JNK signaling pathway is hyperactivated in several neurodegenerative diseases, including Alzheimer's and Parkinson's disease, where it contributes to neuronal cell death.[3][4] this compound can be utilized as a tool to investigate the therapeutic potential of JNK inhibition in preclinical models of these diseases.
In Vitro Neuroprotection Assay Protocol
This protocol describes a method to assess the neuroprotective effects of this compound against a neurotoxin-induced cell death in a primary neuronal culture.
1. Materials:
-
Primary cortical or hippocampal neurons (e.g., from E18 mouse or rat embryos)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated cell culture plates
-
This compound (stock solution in DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or Amyloid-beta oligomers for Alzheimer's model)
-
Cell viability assay (e.g., MTT or CellTiter-Glo)
-
Antibodies for Western blotting: anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-cleaved caspase-3, and anti-β-actin.
2. Experimental Workflow:
3. Detailed Methodology:
-
Cell Culture: Culture primary neurons on poly-D-lysine coated plates in supplemented Neurobasal medium. Allow the neurons to mature for 7-10 days in vitro.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Dilute the stock solution in culture medium to the desired final concentrations. A concentration of 0.3 µM has been shown to be effective for the related inhibitor JNK-IN-8 in primary cortical neurons. A concentration range of 0.1 µM to 1 µM is recommended for initial experiments.
-
Treatment:
-
Pre-treat the mature neuronal cultures with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Following pre-treatment, add the neurotoxin to the culture medium. The concentration of the neurotoxin should be optimized to induce approximately 50% cell death.
-
Incubate the cells for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using an MTT or similar assay according to the manufacturer's instructions.
-
Western Blotting: Lyse the cells and perform Western blot analysis to quantify the levels of phosphorylated JNK, phosphorylated c-Jun, and cleaved caspase-3. Normalize these to the total protein levels of JNK, c-Jun, and β-actin, respectively.
-
4. Expected Results: Treatment with this compound is expected to increase neuronal viability in the presence of the neurotoxin. A dose-dependent decrease in the levels of phospho-JNK, phospho-c-Jun, and cleaved caspase-3 should be observed, indicating target engagement and inhibition of the apoptotic pathway.
In Vivo Animal Model Protocol (Example: MPTP Model of Parkinson's Disease)
This protocol provides a general guideline for evaluating the efficacy of this compound in a mouse model of Parkinson's disease.
1. Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Histology and immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase (TH) antibody).
2. Experimental Workflow:
3. Detailed Methodology:
-
Animal Model: Induce Parkinson's-like neurodegeneration by administering MPTP to mice.
-
This compound Formulation and Dosing: Prepare a formulation of this compound in a suitable vehicle for intraperitoneal (i.p.) injection.[6] Based on studies with a similar peptide inhibitor, a starting dose of 6 mg/kg can be used.[7] The dosing regimen should be optimized based on pharmacokinetic studies.
-
Treatment Schedule:
-
Administer this compound or vehicle i.p. 30 minutes prior to the first MPTP injection.
-
Administer MPTP according to the established protocol (e.g., daily for 5 days).
-
Continue daily administration of this compound throughout the study period.
-
-
Assessment of Efficacy:
-
Behavioral Analysis: Conduct behavioral tests such as the rotarod test to assess motor coordination at specified time points after MPTP administration.
-
Histological Analysis: At the end of the study, perfuse the animals and prepare brain sections. Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the number of dopaminous neurons in the substantia nigra.
-
5. Expected Results: Mice treated with this compound are expected to show improved motor performance in behavioral tests compared to vehicle-treated MPTP mice. Histological analysis should reveal a significant sparing of TH-positive neurons in the substantia nigra of this compound-treated animals.
Application: Neuropathic Pain Models
JNK activation in the dorsal root ganglion (DRG) and spinal cord is implicated in the development and maintenance of neuropathic pain.[8][9] this compound can be used to investigate the role of JNK signaling in pain pathways.
Spinal Nerve Ligation (SNL) Model Protocol
This protocol describes the induction of neuropathic pain in rats and the assessment of the analgesic effects of this compound.
1. Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Surgical instruments for SNL surgery
-
This compound and in vivo vehicle
-
Von Frey filaments for assessing mechanical allodynia.
2. Experimental Workflow:
3. Detailed Methodology:
-
SNL Surgery: Under anesthesia, perform the SNL surgery as previously described to induce neuropathic pain.[8]
-
Drug Administration: After the development of stable mechanical allodynia (typically 3-7 days post-surgery), administer a single dose of this compound or vehicle i.p.
-
Behavioral Testing: Measure the paw withdrawal threshold to mechanical stimulation using Von Frey filaments at baseline (before drug administration) and at multiple time points after drug administration (e.g., 30, 60, 120, 240 minutes).
4. Expected Results: Administration of this compound is expected to significantly increase the paw withdrawal threshold in SNL rats, indicating a reduction in mechanical allodynia. This analgesic effect may be time-dependent.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the JNK signaling pathway in a variety of neuroscience research areas. Its high potency and selectivity make it suitable for both in vitro and in vivo studies aimed at understanding the molecular mechanisms of neurological disorders and for the preclinical evaluation of JNK inhibition as a therapeutic strategy. The protocols provided herein offer a starting point for researchers to incorporate this compound into their experimental designs. As with any inhibitor, appropriate controls and dose-response studies are essential for robust and reproducible results.
References
- 1. Hypothesis: JNK signaling is a therapeutic target of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of JNK pathway in persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK signalling: a possible target to prevent neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. c-Jun N-Terminal Protein Kinase (JNK) 2/3 Is Specifically Activated by Stress, Mediating c-Jun Activation, in the Presence of Constitutive JNK1 Activity in Cerebellar Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel JNK Inhibitors as Therapeutic Agents for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 9. A peptide c-Jun N-terminal kinase (JNK) inhibitor blocks mechanical allodynia after spinal nerve ligation: respective roles of JNK activation in primary sensory neurons and spinal astrocytes for neuropathic pain development and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
JNK-IN-7 In Vivo Administration and Dosage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
JNK-IN-7 is a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs), with IC50 values of 1.5 nM, 2 nM, and 0.7 nM for JNK1, JNK2, and JNK3, respectively[1][2]. JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress, inflammation, apoptosis, and other physiological processes. Dysregulation of the JNK pathway has been implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNK inhibitors like this compound valuable tools for both basic research and therapeutic development.
This document provides a summary of the available information on the formulation of this compound for in vivo use and presents a case study of a structurally related compound, JNK-IN-5A, to offer insights into potential experimental designs.
Data Presentation
This compound In Vitro Potency
| Target | IC50 (nM) |
| JNK1 | 1.5 |
| JNK2 | 2 |
| JNK3 | 0.7 |
Formulation for In Vivo Administration
While specific dosages for this compound in animal models are not published, formulations for oral and intraperitoneal administration have been described.
Oral Administration (Suspension):
| Component | Concentration/Ratio | Notes |
| This compound | As required | The final concentration will depend on the desired dosage. |
| Vehicle | 1% Carboxymethylcellulose sodium (CMC-Na) in water | Prepare a homogenous suspension. |
Source: A common vehicle for oral gavage of insoluble compounds.
Intraperitoneal/Intravenous Injection (Solution):
| Component | Percentage | Notes |
| DMSO | 5-10% | Dissolve this compound in DMSO first. |
| PEG300 | 40% | Add to the DMSO solution and mix. |
| Tween 80 | 5% | Add to the DMSO/PEG300 solution and mix. |
| Saline (0.9% NaCl) | 45-50% | Add saline to the final volume. |
Source: This formulation is designed to create a clear solution for injection.
Alternative Injection Formulation (Suspension):
| Component | Percentage/Concentration | Notes |
| DMSO | 10% | Dissolve this compound in DMSO first. |
| 20% SBE-β-CD in Saline | 90% | Add the DMSO stock to the SBE-β-CD solution and mix. |
Source: This formulation creates a suspended solution suitable for injection.
Case Study: In Vivo Administration of JNK-IN-5A in Rats
A study on the related compound JNK-IN-5A provides valuable insights into potential dosing strategies for JNK inhibitors.
| Parameter | Details |
| Animal Model | Male and Female Wistar Rats |
| Administration Route | Oral Gavage |
| Dosage Levels | 30, 100, and 300 mg/kg |
| Frequency | Once daily |
| Duration | 7 days |
| Vehicle | 2% w/w Hydroxypropyl methylcellulose (HPMC), 2% w/w Polysorbate 80 (PS80) in 10 mM PBS, pH 7 |
| Dose Volume | 5 mL/kg |
Source:[3]
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile, deionized water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Prepare the 1% CMC-Na vehicle by slowly adding CMC-Na to sterile water while stirring continuously until a homogenous suspension is formed.
-
Weigh the calculated amount of this compound powder.
-
In a mortar, add a small amount of the 1% CMC-Na vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously triturating with the pestle to ensure a uniform suspension.
-
Alternatively, use a homogenizer for more efficient suspension.
-
Administer the suspension to the animals via oral gavage at the predetermined dose volume.
Protocol 2: Formulation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and pipette tips
-
Vortex mixer
-
Appropriate PPE
Procedure:
-
Calculate the required amount of this compound and each solvent for the final desired concentration and volume.
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a final solution with 10% DMSO, first, dissolve the total required amount of this compound in the corresponding volume of DMSO.
-
In a sterile tube, add the required volume of PEG300.
-
To the PEG300, add the this compound/DMSO stock solution and vortex thoroughly until the solution is clear.
-
Add the required volume of Tween 80 to the mixture and vortex again until the solution is clear.
-
Finally, add the required volume of sterile saline to reach the final desired volume and concentration. Vortex thoroughly.
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
Administer the solution to the animals via intraperitoneal injection.
Mandatory Visualizations
Caption: The JNK signaling pathway is activated by various stress stimuli, leading to the transcription of genes involved in apoptosis and inflammation. This compound is a potent inhibitor of JNK.
Caption: A generalized experimental workflow for an in vivo study involving the administration of this compound.
References
JNK-IN-7 in Immunofluorescence Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNK-IN-7 is a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is integral to a multitude of cellular processes, including inflammation, apoptosis, and stress responses.[3][4] this compound's high specificity and covalent mechanism of action make it an invaluable tool for dissecting the roles of JNK signaling in various biological contexts. Immunofluorescence (IF) staining is a powerful technique for visualizing the subcellular localization and expression levels of specific proteins. When combined with the use of this compound, immunofluorescence allows for the direct observation of the effects of JNK inhibition on downstream targets, most notably the phosphorylation of the transcription factor c-Jun.[5]
This document provides detailed application notes and a comprehensive protocol for the use of this compound in immunofluorescence staining applications, targeting researchers, scientists, and drug development professionals.
Mechanism of Action
JNKs are activated by upstream kinases (MKK4 and MKK7) in response to various stimuli, including inflammatory cytokines and environmental stress.[3][6] Once activated, JNKs translocate to the nucleus and phosphorylate several transcription factors, with c-Jun being a primary substrate.[1][2] The phosphorylation of c-Jun at serines 63 and 73 is a critical event that enhances its transcriptional activity, leading to the expression of genes involved in diverse cellular responses.[7]
This compound is an irreversible inhibitor that covalently binds to a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3, thereby preventing the phosphorylation of its substrates.[1] This targeted inhibition allows for the precise investigation of JNK-dependent signaling events within cells.
Data Presentation
The inhibitory activity of this compound on the different JNK isoforms has been quantified and is summarized in the table below.
| Target | IC50 (nM) |
| JNK1 | 1.5 |
| JNK2 | 2.0 |
| JNK3 | 0.7 |
Table 1: Inhibitory concentrations (IC50) of this compound for JNK isoforms.
Signaling Pathway Diagram
Caption: JNK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Experimental Workflow Diagram
Caption: Immunofluorescence workflow with this compound treatment.
Detailed Protocol for Immunofluorescence Staining of Phospho-c-Jun
This protocol is designed for cultured cells and can be adapted for other sample types.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (5% normal serum, e.g., goat or donkey, in PBS with 0.1% Triton X-100)[8]
-
Primary antibody against phospho-c-Jun (Ser63 or Ser73)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture:
-
Plate cells onto sterile glass coverslips in a multi-well plate at an appropriate density to achieve 60-70% confluency at the time of the experiment.
-
Incubate under standard cell culture conditions.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired final concentration (typically in the range of 1-10 µM) in pre-warmed cell culture medium.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate for 1-2 hours, or as determined by preliminary experiments.
-
-
Cellular Stimulation (Optional):
-
To induce JNK activation and subsequent c-Jun phosphorylation, cells can be treated with a known JNK activator (e.g., anisomycin, TNF-α) for a short period (e.g., 15-30 minutes) following the this compound incubation. A vehicle-only control should be included.
-
-
Fixation:
-
Gently aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[9]
-
-
Permeabilization:
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.[7]
-
-
Blocking:
-
Aspirate the Permeabilization Buffer and add Blocking Buffer.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-phospho-c-Jun antibody in Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100) according to the manufacturer's recommendations (a typical starting dilution is 1:250).[7]
-
Aspirate the Blocking Buffer and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.[10]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer (a typical starting dilution is 1:500 to 1:1000).[11]
-
Incubate with the secondary antibody for 1-2 hours at room temperature, protected from light.[8]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Acquire images using appropriate filter sets for the chosen fluorophores.
-
For quantitative analysis, ensure that all images are acquired under identical settings (e.g., exposure time, laser power).
-
Concluding Remarks
The combination of this compound and immunofluorescence staining provides a robust methodology for investigating the role of the JNK signaling pathway in cellular processes. The detailed protocol and accompanying information in this document offer a solid foundation for researchers to design and execute experiments aimed at elucidating the specific functions of JNK and the therapeutic potential of its inhibition. Careful optimization of inhibitor concentration, treatment times, and antibody dilutions will be crucial for obtaining high-quality, reproducible results.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paulogentil.com [paulogentil.com]
- 4. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK-Dependent cJun Phosphorylation Mitigates TGFβ- and EGF-Induced Pre-Malignant Breast Cancer Cell Invasion by Suppressing AP-1-Mediated Transcriptional Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitogen-activated protein kinase kinase 7 is an activator of the c-Jun NH2-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of c-Jun Is Necessary for Apoptosis Induced by Survival Signal Withdrawal in Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 10. usbio.net [usbio.net]
- 11. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for JNK-IN-7 in Toll-like Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNK-IN-7 is a potent, selective, and irreversible inhibitor of c-Jun N-terminal kinases (JNK) with significant utility in dissecting the role of the JNK signaling pathway in various cellular processes, including innate immune responses mediated by Toll-like receptors (TLRs). TLRs are a critical class of pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating inflammatory cascades crucial for host defense. The JNK pathway is a key downstream signaling module in the TLR cascade, contributing to the production of pro-inflammatory cytokines and regulating cellular stress responses.[1][2][3] this compound covalently modifies a conserved cysteine residue in the ATP-binding site of JNK1, JNK2, and JNK3, thereby providing a powerful tool for investigating the specific contributions of JNK to TLR-mediated inflammation.[1]
These application notes provide detailed protocols for utilizing this compound in TLR signaling studies, focusing on common macrophage cell line models.
Mechanism of Action and Selectivity
This compound acts as an irreversible inhibitor by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of JNK isoforms.[1] This mechanism of action ensures a sustained and specific inhibition of JNK activity. While highly selective for JNK, it is important to note that at higher concentrations, this compound can exhibit off-target activity against other kinases, most notably Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), which also plays a role in TLR signaling.[1] Therefore, careful dose-response studies are recommended to determine the optimal concentration for selective JNK inhibition in the experimental system of interest.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| JNK1 | 1.5 |
| JNK2 | 2.0 |
| JNK3 | 0.7 |
| IRAK1 | 14.1 |
| YSK4 | 4.8 |
| ERK8 | 22 |
Data compiled from publicly available sources.
Table 2: Cellular Activity of JNK-IN-8 (a close analog of this compound) against LPS-induced Cytokine Production in RAW264.7 Macrophages
| Cytokine | Inhibition by JNK-IN-8 (1 µM) |
| TNF-α | Significant reduction in mRNA and protein levels |
| IL-6 | Significant reduction in mRNA and protein levels |
| IL-1β | Significant reduction in mRNA and protein levels |
This data for the closely related analog JNK-IN-8 suggests a similar potential for this compound to inhibit TLR-induced cytokine production. Researchers should perform their own dose-response experiments to determine the specific IC50 for this compound in their system.[4]
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of RAW264.7 Macrophages
This protocol outlines the basic procedures for culturing the RAW264.7 macrophage-like cell line, a common model for studying TLR signaling.
Materials:
-
RAW264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
6-well or 24-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain RAW264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[5][6]
-
Grow cells in a humidified incubator at 37°C with 5% CO2.[5][6]
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
To subculture, aspirate the old medium, wash the cell monolayer once with sterile PBS, and then add 1-2 mL of Trypsin-EDTA.
-
Incubate for 2-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 5-10 mL of complete DMEM and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and seed into new flasks or plates at the desired density. For experiments, a typical seeding density is 2.5 x 10^5 cells/mL.[5]
Protocol 2: Inhibition of TLR4-mediated JNK Activation by this compound
This protocol describes how to treat RAW264.7 cells with this compound and stimulate the TLR4 pathway with Lipopolysaccharide (LPS) to assess the inhibition of JNK phosphorylation via Western blotting.
Materials:
-
RAW264.7 cells cultured in 6-well plates
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
Serum-free DMEM
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
The day before the experiment, replace the medium with serum-free DMEM and incubate overnight.
-
On the day of the experiment, pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO) for 1-2 hours in serum-free DMEM.[4] A 1-hour pretreatment is often sufficient for covalent inhibitors.[4]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes. This time point is typically optimal for observing peak JNK phosphorylation.
-
After stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
The following day, wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with antibodies against total JNK and a loading control like β-actin.
Protocol 3: Measurement of TLR4-induced Cytokine Production Inhibition by this compound
This protocol details how to measure the effect of this compound on the production of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in LPS-stimulated RAW264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW264.7 cells cultured in 24-well plates
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Complete DMEM
-
TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) in complete DMEM for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours. This duration is typically sufficient to detect significant cytokine accumulation in the supernatant.[4]
-
After the stimulation period, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any detached cells or debris.
-
Perform the TNF-α ELISA on the clarified supernatants according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
-
Plot the TNF-α concentration against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: TLR4 signaling pathway leading to JNK activation and cytokine production.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
Application Notes: JNK-IN-7 Time-Course Experiments for Kinase Inhibition Analysis
These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals on conducting time-course experiments using JNK-IN-7, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNK).
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical branch of the mitogen-activated protein kinase (MAPK) family. It is activated by a range of environmental stresses and inflammatory cytokines, playing a pivotal role in regulating cellular processes such as apoptosis, inflammation, and immune responses.[1][2][3] There are three primary JNK genes (Jnk1, Jnk2, and Jnk3) that produce multiple protein isoforms.[3][4] this compound is a covalent inhibitor that demonstrates high potency against all three JNK isoforms, making it an invaluable tool for dissecting the temporal dynamics of the JNK pathway.[2][5][6][7] Time-course experiments are essential for understanding the kinetics of this compound, determining the optimal duration of treatment for maximal target engagement, and observing the downstream consequences of sustained JNK inhibition.
JNK Signaling Pathway Overview
The JNK pathway is a multi-tiered kinase cascade. It is typically initiated by stress stimuli which activate MAP kinase kinase kinases (MAP3Ks). These kinases then phosphorylate and activate the MAP2Ks, specifically MKK4 and MKK7.[1][8][9][10] MKK4 and MKK7, in turn, dually phosphorylate JNK on specific threonine and tyrosine residues, leading to its activation.[4] Activated JNK translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[8][9] this compound covalently binds to a cysteine residue within the kinase domain of JNK, thereby blocking its ability to phosphorylate downstream substrates like c-Jun.[2][5]
Quantitative Data Summary: this compound Potency
The following tables summarize the inhibitory potency of this compound from biochemical and cellular assays. This data is crucial for determining the appropriate concentration range for time-course experiments.
Table 1: Biochemical Potency of this compound
| Target | IC₅₀ (nM) |
|---|---|
| JNK1 | 1.54[5], 1.5[6][7] |
| JNK2 | 1.99[5], 2[6][7] |
Table 2: Cellular Potency of this compound
| Assay | Cell Line | EC₅₀ (nM) |
|---|---|---|
| c-Jun Phosphorylation Inhibition | HeLa | 130[11] |
| c-Jun Phosphorylation Inhibition | A375 | 244[4][11] |
Table 3: Selectivity Profile - Off-Target Kinase Inhibition
| Off-Target Kinase | IC₅₀ (nM) |
|---|---|
| IRAK1 | ~10[4], 14.1[7] |
| YSK4 | 4.8[7] |
| ERK8 | <200[4] |
| NUAK1 | <200[4] |
Note: Inhibition of off-targets like IRAK1 may become significant at higher concentrations (e.g., 1-10 µM).[4][5]
Experimental Protocols
Protocol 1: Time-Course Analysis of JNK Pathway Inhibition by Western Blot
This protocol is designed to determine the kinetics of this compound action by observing the phosphorylation status of JNK and its direct substrate, c-Jun, over time.
A. Materials
-
Cell Lines: HeLa, A375, RAW264.7, or other relevant cell line.[5][11][12]
-
Agonist: Tumor Necrosis Factor-alpha (TNF-α), Anisomycin, or other JNK pathway activator.[5][13]
-
Buffers: PBS, Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies:
-
Primary: Rabbit anti-phospho-JNK (Thr183/Tyr185), Rabbit anti-JNK, Rabbit anti-phospho-c-Jun (Ser73), Rabbit anti-c-Jun.
-
Loading Control: Mouse anti-β-actin or anti-GAPDH.
-
Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
-
Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), ECL chemiluminescence substrate.
B. Procedure
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
This compound Treatment:
-
Prepare working concentrations of this compound in serum-free or low-serum media. Based on the EC₅₀ data, a concentration between 100 nM and 1 µM is recommended.
-
Aspirate media from cells and replace with media containing this compound. For a time-course, set up separate wells for each time point (e.g., 0, 1, 2, 4, 8, 12, and 24 hours). The "0 hour" well will receive the inhibitor just before stimulation.
-
Include a DMSO vehicle control for the longest time point.
-
-
Agonist Stimulation: At the end of each treatment time point, stimulate the cells with a JNK agonist (e.g., 5-20 ng/mL TNF-α or 1 µg/mL Anisomycin) for 15-30 minutes to induce JNK phosphorylation.[5][13] Ensure all plates, including the unstimulated control, are processed simultaneously.
-
Cell Lysis:
-
Immediately after stimulation, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (e.g., anti-p-JNK) overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
If necessary, strip the membrane and re-probe for total JNK, p-c-Jun, c-Jun, and the loading control.
-
C. Expected Results The results should demonstrate a time-dependent decrease in the levels of phosphorylated JNK and phosphorylated c-Jun in the this compound treated samples compared to the vehicle control. The optimal treatment time is the earliest point at which maximum inhibition is observed and sustained.
Protocol 2: In Vitro JNK Kinase Activity Assay
This protocol directly measures the enzymatic activity of JNK immunoprecipitated from cells treated with this compound over a time course.
A. Materials
-
Cell Lysates: Prepared as described in Protocol 1 from a time-course experiment.
-
Antibody for IP: Anti-JNK antibody.
-
Beads: Protein A/G Agarose beads.
-
Substrate: Recombinant c-Jun or ATF2 fusion protein.[13][14]
-
Reagents: Kinase Assay Buffer, ATP solution (cold), Wash Buffers.[13][14]
-
Antibody for Detection: Anti-phospho-c-Jun (Ser73) or anti-phospho-ATF2 (Thr71) antibody.[14]
B. Procedure
-
Cell Treatment and Lysis: Treat and lyse cells as described in Protocol 1 (steps 1-4). Use a non-denaturing lysis buffer for this application.
-
Immunoprecipitation (IP) of JNK:
-
Normalize the total protein amount for each sample (e.g., 200-500 µg).
-
To each lysate, add 1-2 µg of anti-JNK antibody and incubate with gentle rotation for 2-4 hours at 4°C.
-
Add 20-30 µL of Protein A/G agarose bead slurry to each tube and incubate for another 1-2 hours or overnight at 4°C.
-
Pellet the beads by centrifugation (~500 x g for 1 minute).
-
Carefully aspirate the supernatant. Wash the bead pellet three times with lysis buffer and once with Kinase Assay Buffer.[13]
-
-
Kinase Reaction:
-
Resuspend the washed bead pellet in 30-50 µL of Kinase Assay Buffer.
-
Add recombinant substrate (e.g., 1-2 µg of GST-c-Jun) and ATP (final concentration ~200 µM).
-
Incubate the reaction at 30°C for 30 minutes with gentle shaking.[13]
-
Terminate the reaction by adding 4x Laemmli buffer and boiling for 5 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Centrifuge the tubes to pellet the beads.
-
Load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting as described in Protocol 1, using a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-c-Jun).
-
C. Expected Results A significant reduction in the phosphorylation of the recombinant substrate will be observed in samples from cells treated with this compound. The degree of inhibition should correlate with the length of the pre-incubation time, confirming the time-dependent inactivation of JNK by the covalent inhibitor.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO (e.g., ≥24.7 mg/mL) but insoluble in water and ethanol.[5] Prepare concentrated stock solutions in fresh, high-quality DMSO and make final dilutions in culture media immediately before use.
-
Covalent Inhibition: As a covalent inhibitor, the effects of this compound may be long-lasting. Washout experiments may not be effective for reversing inhibition. The recovery of JNK activity will depend on new protein synthesis.
-
Off-Target Effects: At concentrations significantly above the cellular EC₅₀ (e.g., >1 µM) or with very long incubation times, off-target effects on kinases like IRAK1 may occur.[4][5] It is crucial to use the lowest effective concentration and validate key findings.
-
Controls: Always include a vehicle (DMSO) control, an unstimulated control, and a stimulated control without inhibitor to ensure the assay is performing correctly.
References
- 1. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 2. 5-methoxy-ctp.com [5-methoxy-ctp.com]
- 3. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. paulogentil.com [paulogentil.com]
- 10. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
JNK-IN-7 for High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNK-IN-7 is a potent and covalent inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in various cellular processes, including stress responses, apoptosis, and inflammation.[1] Its high affinity and covalent mechanism of action make it a valuable tool for studying JNK signaling and a promising starting point for drug discovery campaigns. This document provides detailed application notes and protocols for the effective use of this compound in high-throughput screening (HTS) applications.
Quantitative Data
The inhibitory activity of this compound against the three JNK isoforms and several off-target kinases has been characterized. The following table summarizes the key quantitative data.
| Target | IC50 (nM) | Assay Type | Reference |
| JNK1 | 1.5 | Biochemical | [2] |
| JNK2 | 2.0 | Biochemical | [2] |
| JNK3 | 0.7 | Biochemical | [2] |
| IRAK1 | 14.1 | Biochemical | [2] |
| YSK4 | 4.8 | Biochemical | [2] |
| ERK3 | 22 | Biochemical | [2] |
| PIK3C3 | - | Binding | [2][3] |
| PIP5K3 | - | Binding | [2][3] |
| PIP4K2C | - | Binding | [2][3] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency. Binding was detected for PIK3C3, PIP5K3, and PIP4K2C, but specific IC50 values were not provided in the referenced literature.
Signaling Pathway
The JNK signaling pathway is a multi-tiered cascade that is activated by various cellular stresses and inflammatory cytokines.[4][5][6] Activation of this pathway ultimately leads to the phosphorylation of transcription factors, such as c-Jun, which in turn regulate the expression of genes involved in a wide range of cellular processes.[5][6][7]
High-Throughput Screening (HTS) Workflow
A typical HTS workflow for identifying and characterizing JNK inhibitors like this compound involves several stages, from initial screening of a compound library to hit validation and characterization.
Experimental Protocols
Biochemical HTS Assay for JNK3 Inhibition (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay suitable for high-throughput screening of JNK3 inhibitors.[8]
Materials:
-
JNK3 enzyme (activated)
-
Biotinylated ATF2 substrate (b-ATF2)
-
Europium-labeled anti-phospho-ATF2 antibody (Eu-Ab)
-
XL-665-labeled streptavidin (SA-XL-665)
-
ATP
-
Assay Buffer: 100 mM HEPES (pH 7.4), 20 mM MgCl2, 2 mM DTT, 0.1% BSA
-
This compound (or other test compounds) dissolved in DMSO
-
1536-well microtiter plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a substrate/ATP solution by diluting b-ATF2 to 250 nM and ATP to 1.25 µM in 2X assay buffer.
-
Dispense 4 µL of the substrate/ATP solution into each well of a 1536-well plate.
-
Add 50 nL of test compound (or DMSO for control) to the appropriate wells. This compound can be used as a positive control.
-
Initiate the kinase reaction by adding 1 µL of activated JNK3 (0.625 nM) in 2X assay buffer to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and detect phosphorylation by adding a solution containing Eu-Ab and SA-XL-665.
-
Incubate the plate for a further 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the percent inhibition for each compound.
Cell-Based HTS Assay for c-Jun Phosphorylation (LanthaScreen™ TR-FRET)
This protocol describes a cell-based assay to measure the inhibition of c-Jun phosphorylation in a high-throughput format.[9]
Materials:
-
LanthaScreen™ c-Jun (1-79) HeLa cells (stably expressing GFP-c-Jun)
-
Assay Medium: Opti-MEM supplemented with 0.5% charcoal/dextran-treated FBS, 100 U/mL Penicillin, 100 µg/mL Streptomycin, 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, 25 mM HEPES (pH 7.3), and lacking phenol red.
-
This compound (or other test compounds)
-
TNF-α
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.6), 5 mM EDTA, 1% Nonidet P-40 substitute, 5 mM NaF, 150 mM NaCl, and 1:100 protease and phosphatase inhibitor cocktails.
-
Terbium-labeled anti-phospho-c-Jun (Ser73) antibody
-
White, tissue culture treated 384-well plates
Procedure:
-
Seed LanthaScreen™ c-Jun HeLa cells in 384-well plates at a density of 10,000 cells per well in 32 µL of assay medium.
-
Incubate the plates overnight at 37°C in a humidified CO2 incubator.
-
Pre-treat the cells for 90 minutes with 4 µL of this compound (at various concentrations) diluted in assay buffer.
-
Stimulate the JNK pathway by adding 4 µL of TNF-α (5 ng/mL final concentration) to each well and incubate for 30 minutes.
-
Aspirate the medium and lyse the cells by adding 20 µL of lysis buffer containing 2 nM of the terbium-labeled anti-phospho-c-Jun antibody.
-
Incubate the plate at room temperature for a specified time to allow for antibody binding.
-
Measure the TR-FRET signal using a suitable plate reader.
-
Calculate the percent inhibition of c-Jun phosphorylation for each compound concentration.
Data Analysis and Quality Control
For reliable HTS data, it is crucial to assess the quality of the assay. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay.[10][11]
Z'-Factor Calculation:
Z' = 1 - ( (3 * (σ_p + σ_n)) / |µ_p - µ_n| )
Where:
-
σ_p = standard deviation of the positive control (e.g., maximum inhibition with a known inhibitor)
-
σ_n = standard deviation of the negative control (e.g., DMSO vehicle)
-
µ_p = mean of the positive control
-
µ_n = mean of the negative control
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[12][13]
Conclusion
This compound is a powerful and selective tool for investigating the JNK signaling pathway. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in high-throughput screening campaigns aimed at discovering and characterizing novel JNK inhibitors. Careful assay development, optimization, and stringent data quality control are paramount for the success of any HTS project.
References
- 1. 5-methoxy-ctp.com [5-methoxy-ctp.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AID 746 - Primary biochemical high-throughput screening assay for inhibitors of the c-Jun N-Terminal Kinase 3 (JNK3) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. rna.uzh.ch [rna.uzh.ch]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
Troubleshooting & Optimization
Jnk-IN-7 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of JNK-IN-7. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The most common and recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is soluble in DMSO at concentrations up to 50 mg/mL (101.3 mM). For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]
Q2: this compound is insoluble in aqueous media. How can I prepare a working solution for in vitro cell-based assays?
A2: Direct dissolution in aqueous media is not recommended due to the compound's low solubility.[2][1] To prepare a working solution for cell-based assays, first dissolve this compound in DMSO to make a concentrated stock solution. This stock solution can then be further diluted into your cell culture medium immediately before use. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.[3]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer or cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution is a common issue due to the poor aqueous solubility of this compound. Here are several strategies to mitigate this:
-
Use a lower final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Incorporate co-solvents: For in vivo studies or specific in vitro applications, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, and Tween-80 in saline.[4]
-
Gentle warming and sonication: If precipitation occurs during preparation, gentle warming of the solution to 37°C and/or sonication can help redissolve the compound.[1][4]
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound for each experiment and use them immediately to minimize the chances of precipitation over time.[3]
Q4: How should I store this compound powder and its stock solutions?
A4:
-
Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[2]
-
Stock Solutions: Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | The solubility limit in DMSO has been exceeded. | Do not exceed a concentration of 50 mg/mL. If precipitation is observed, gently warm the solution and/or sonicate to aid dissolution.[1][4] |
| The DMSO used was not anhydrous. | Use fresh, high-quality, anhydrous DMSO. Moisture can significantly decrease the solubility of this compound.[2] | |
| Precipitation in Working Solution | Poor aqueous solubility of this compound. | Prepare fresh dilutions immediately before use and consider lowering the final concentration. For in vivo use, employ a co-solvent system as detailed in the experimental protocols below. |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage. | Aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles. Avoid prolonged exposure to light. |
| Inaccurate concentration of the stock solution. | Ensure the compound is fully dissolved in the initial stock solution before making further dilutions. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and solvent systems.
| Solvent/Solvent System | Maximum Concentration | Reference |
| DMSO | 50 mg/mL (101.3 mM) | |
| DMF | 10 mg/mL | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (5.57 mM) | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.75 mg/mL (5.57 mM) (Suspended solution) | [4] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [5] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble/Partially Soluble | [2][1][5] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to 1 mg of this compound (MW: 493.56 g/mol ), add 202.6 µL of DMSO.
-
Vortex the solution and, if necessary, gently warm it at 37°C or sonicate until the compound is completely dissolved.[1]
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Preparation of this compound Working Solution for In Vivo Studies
This protocol is adapted for preparing a clear solution suitable for administration.
-
Prepare a 27.5 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 27.5 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline to bring the total volume to 1 mL. The final concentration of this compound will be 2.75 mg/mL.[4]
-
Use the freshly prepared solution immediately.
Visualizations
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular responses to stress stimuli such as inflammatory cytokines, UV radiation, and osmotic shock.[6][] Activation of this pathway involves a cascade of protein kinases, ultimately leading to the phosphorylation and activation of transcription factors like c-Jun, which regulate gene expression involved in apoptosis, inflammation, and cell differentiation.[8][9]
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JNK-IN-7 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of JNK-IN-7 for maintaining cell viability in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is a potent and selective, irreversible inhibitor of c-Jun N-terminal kinases (JNK).[1][2] It forms a covalent bond with a conserved cysteine residue within the ATP-binding pocket of JNK isoforms, thereby inhibiting their kinase activity.[3] This prevents the downstream phosphorylation of its substrates, most notably the transcription factor c-Jun.[1][2]
Q2: What are the reported IC50 values for this compound against JNK isoforms?
A2: this compound exhibits high potency against all three JNK isoforms. The reported half-maximal inhibitory concentrations (IC50) are:
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: A typical starting concentration range for this compound in cell-based assays is between 0.1 µM and 10 µM.[4] However, the optimal concentration is highly dependent on the cell type and the specific experimental goals. For initial experiments, it is advisable to perform a dose-response curve to determine the effective concentration for JNK inhibition and to assess cytotoxicity.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO).[1] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Cell Death or Low Viability Observed at Expected Efficacious Concentrations
Possible Cause 1: Off-target effects.
-
Explanation: While this compound is selective for JNKs, at higher concentrations it has been shown to bind to other kinases, including IRAK1, PIK3C3, PIP4K2C, and PIP5K3.[3] Inhibition of these off-target kinases could contribute to cytotoxicity in certain cell lines.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to identify the lowest effective concentration that inhibits JNK signaling without causing significant cell death.
-
Use a More Selective Inhibitor: Consider using a more recent generation JNK inhibitor, such as JNK-IN-8, which has been reported to have improved selectivity.[4]
-
Confirm JNK Inhibition: Use Western blotting to confirm the inhibition of c-Jun phosphorylation at Ser63/73 at various concentrations of this compound to correlate target inhibition with the observed phenotype.
-
Possible Cause 2: Cell line-specific sensitivity.
-
Explanation: Different cell lines exhibit varying sensitivities to JNK inhibition. Some cell lines may rely on basal JNK activity for survival, and its inhibition can trigger apoptosis.
-
Troubleshooting Steps:
-
Literature Review: Search for published studies that have used JNK inhibitors in your specific cell line to find established effective and non-toxic concentration ranges.
-
Titration Experiment: Perform a careful titration of this compound concentration, starting from a very low dose (e.g., 10 nM) and gradually increasing it, while monitoring cell viability at each concentration.
-
Assess Apoptosis: Use assays like Annexin V/PI staining to determine if the observed cell death is due to apoptosis.
-
Issue 2: No or Low Inhibition of JNK Signaling at Non-toxic Concentrations
Possible Cause 1: Insufficient inhibitor concentration or incubation time.
-
Explanation: The effective concentration of this compound can vary between cell lines, and the time required to achieve maximal inhibition may also differ.
-
Troubleshooting Steps:
-
Increase Concentration: Gradually increase the concentration of this compound in your experiment.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation time for observing JNK inhibition.
-
Confirm with a Positive Control: Use a known activator of the JNK pathway (e.g., anisomycin or UV radiation) to ensure that the pathway is inducible in your cell line and that your detection method for JNK activity is working correctly.
-
Possible Cause 2: Inactivated this compound.
-
Explanation: Improper storage or handling of the this compound compound can lead to its degradation.
-
Troubleshooting Steps:
-
Use Fresh Aliquots: Always use a fresh aliquot of the this compound stock solution for your experiments.
-
Verify Compound Activity: If possible, test the activity of your this compound stock in a cell line where its efficacy has been previously established.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| JNK1 | 1.5[1] |
| JNK2 | 2.0[1] |
| JNK3 | 0.7[1] |
Table 2: Cellular Efficacy of this compound in A375 Cells
| Assay | EC50 (µM) |
| c-Jun Phosphorylation Inhibition | 0.244[2] |
Table 3: Effect of a JNK Inhibitor (JNK-IN-8) on Cell Viability of MCF-7 Cells
| Treatment | Cell Viability (%) |
| Wild-type MCF-7 + 10 µM JNK-IN-8 | 76[5] |
| PTX-resistant MCF-7 + 10 µM JNK-IN-8 | 61[5] |
Note: Data for JNK-IN-8 is provided as a reference for a structurally related JNK inhibitor.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Cell Viability Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a specific cell line and to identify a suitable concentration range for further experiments.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is 0.01, 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Western Blot Analysis of c-Jun Phosphorylation
This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation of its direct substrate, c-Jun.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat them with various concentrations of this compound (based on the viability assay results) and a vehicle control for the desired time. Include a positive control by stimulating the JNK pathway (e.g., with anisomycin).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total c-Jun and the loading control to normalize the data.
-
Data Analysis: Quantify the band intensities and determine the extent of c-Jun phosphorylation inhibition at different this compound concentrations.
Visualizations
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for high cytotoxicity with this compound.
References
Technical Support Center: Minimizing Jnk-IN-7 Toxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of Jnk-IN-7 in primary cell cultures. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs).[1][2] It belongs to a class of irreversible inhibitors that form a stable covalent bond with a specific cysteine residue within the ATP-binding site of JNK isoforms.[2] This covalent modification permanently inactivates the kinase, thereby blocking its downstream signaling pathways, which are involved in cellular processes like inflammation, apoptosis, and stress responses.
Q2: What are the reported IC50 values for this compound against JNK isoforms?
This compound exhibits high potency against all three JNK isoforms. The reported half-maximal inhibitory concentrations (IC50) are:
| JNK Isoform | IC50 (nM) |
| JNK1 | 1.5 |
| JNK2 | 2.0 |
| JNK3 | 0.7 |
| Source:[1] |
Q3: What are the known off-target effects of this compound?
While considered selective for JNKs, this compound has been shown to bind to other kinases, which could contribute to off-target effects and potential toxicity. Known off-targets include:
-
Interleukin-1 receptor-associated kinase 1 (IRAK1)
-
Phosphatidylinositol 3-kinase C3 (PIK3C3)
-
Phosphatidylinositol-4-phosphate 5-kinase type-3 (PIP5K3)
-
Phosphatidylinositol-5-phosphate 4-kinase type-2 C (PIP4K2C)[2]
It is crucial to consider these off-target effects when interpreting experimental results, especially at higher concentrations.
Q4: Why is this compound potentially toxic to primary cells?
Primary cells are generally more sensitive to chemical treatments than immortalized cell lines. The potential toxicity of this compound in primary cells can stem from several factors:
-
On-target apoptosis: The JNK signaling pathway is intrinsically linked to the apoptotic machinery.[3] Prolonged or potent inhibition of JNK can disrupt the delicate balance of pro-survival and pro-apoptotic signals, leading to programmed cell death.
-
Off-target effects: Inhibition of other essential kinases can disrupt vital cellular functions, leading to cytotoxicity.[2]
-
Irreversible inhibition: As a covalent inhibitor, the effects of this compound are long-lasting and dependent on the turnover rate of the JNK protein. This can lead to cumulative toxicity over time.
-
Solvent toxicity: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to primary cells.
Q5: How can I prepare and store this compound to maintain its stability and minimize degradation?
Proper handling and storage are critical for the efficacy and stability of this compound.
-
Storage: Store the solid compound at -20°C.
-
Stock Solution: Prepare a high-concentration stock solution in anhydrous DMSO. For example, a 10 mM stock can be prepared.[4] Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in the culture is kept to a minimum, typically below 0.1%, to avoid solvent toxicity.[4]
Troubleshooting Guides
Issue 1: High levels of cell death observed after this compound treatment.
Possible Cause & Troubleshooting Steps:
-
Concentration is too high:
-
Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type. Start with a low concentration (e.g., in the low nanomolar range) and titrate up.
-
Experiment: Seed your primary cells and treat them with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a fixed duration. Assess cell viability using a reliable method like MTT, MTS, or a live/dead cell staining assay.
-
-
Incubation time is too long:
-
Recommendation: As an irreversible inhibitor, the effects of this compound are cumulative. Reduce the incubation time.
-
Experiment: Perform a time-course experiment using a fixed, non-toxic concentration of this compound. Assess cell viability at different time points (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment window.
-
-
Off-target effects:
-
Recommendation: Use the lowest effective concentration to minimize off-target activity. Consider using a more selective JNK inhibitor if available, such as JNK-IN-8, which is an analog of this compound with improved selectivity.[5]
-
-
Solvent toxicity:
-
Recommendation: Ensure the final DMSO concentration in your cell culture medium is below 0.1%.[4] Include a vehicle control (medium with the same concentration of DMSO) in all experiments.
-
Issue 2: Inconsistent or unexpected experimental results.
Possible Cause & Troubleshooting Steps:
-
Compound instability:
-
Recommendation: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Serum interference:
-
Recommendation: Components in serum can sometimes interact with small molecules. If you observe variability, consider performing your experiments in serum-free or reduced-serum media for the duration of the this compound treatment. Always ensure your cells can tolerate these conditions.
-
-
Cell density:
-
Recommendation: The effective concentration of the inhibitor can be influenced by cell density. Standardize your cell seeding density across all experiments.
-
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound in Primary Cells (MTT Assay)
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested range is 1 nM to 10 µM. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 for cytotoxicity and select a non-toxic concentration for future experiments.
Protocol 2: Assessing Apoptosis via Caspase-3 Activation
-
Cell Treatment: Treat your primary cells with this compound at the predetermined optimal concentration and for the desired time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Caspase-3 Activity Assay:
-
Use a commercially available colorimetric or fluorometric caspase-3 assay kit.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.
-
Incubate at 37°C and protect from light.
-
Measure the absorbance or fluorescence at regular intervals using a microplate reader.
-
-
Data Analysis: Calculate the fold-change in caspase-3 activity in this compound treated cells compared to the vehicle control.
Visualizations
JNK Signaling Pathway and Apoptosis
Caption: JNK signaling pathway leading to apoptosis.
Experimental Workflow for Minimizing this compound Toxicity
Caption: Workflow for optimizing this compound use.
Logical Relationship of Toxicity Factors
Caption: Factors contributing to this compound toxicity.
References
JNK-IN-7 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of JNK-IN-7, a potent and covalent inhibitor of c-Jun N-terminal kinases (JNK). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly potent and selective covalent inhibitor of all three JNK isoforms.[1] It functions by irreversibly binding to a conserved cysteine residue (Cys116 in JNK2) within the ATP-binding pocket of the JNK kinases.[1][2] This covalent modification blocks the kinase activity of JNK, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[2][3][4]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[3] Stock solutions, typically prepared in DMSO, should be aliquoted to prevent repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[3] It is advisable to use fresh DMSO, as moisture can reduce the solubility of the compound.[3] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[5]
Q3: Is this compound selective for JNK kinases?
This compound exhibits high selectivity for JNK isoforms.[1] However, like many kinase inhibitors, it can have off-target effects, particularly at higher concentrations.[2][6][7] In addition to JNK1, 2, and 3, this compound has been shown to bind to other kinases such as IRAK1, YSK4, ERK8, PIK3C3, PIP5K3, and PIP4K2C.[4][5][8] An analog, JNK-IN-8, was developed to have improved selectivity and reduced binding to some of these off-targets.[2]
Troubleshooting Guides
Problem 1: Poor Solubility of this compound
Symptoms:
-
Precipitate is visible in the stock solution or working solution.
-
Inconsistent experimental results.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Solvent | This compound is soluble in DMSO (up to 50 mg/mL) but is insoluble in water and ethanol.[2][3] Always use high-purity, anhydrous DMSO to prepare stock solutions. |
| Low Temperature | If precipitation occurs, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period to aid dissolution.[2][9] |
| Moisture in DMSO | Moisture absorbed by DMSO can significantly decrease the solubility of this compound.[3] Use fresh, anhydrous DMSO for preparing stock solutions. |
| Improper Storage | Long-term storage of solutions is not recommended.[2] Prepare fresh working solutions from a frozen DMSO stock for each experiment. |
Problem 2: Lack of or Weak Inhibition of JNK Activity
Symptoms:
-
No significant decrease in the phosphorylation of c-Jun or other JNK substrates (e.g., ATF2) after treatment with this compound.
-
No observable downstream effect (e.g., apoptosis, cytokine production) that is expected from JNK inhibition.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Inhibitor Concentration | The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Cellular EC50 values for c-Jun phosphorylation inhibition have been reported to be around 130 nM in HeLa cells and 244 nM in A375 cells.[10] |
| Inadequate Incubation Time | As a covalent inhibitor, this compound requires sufficient time to form a covalent bond. Ensure an adequate pre-incubation time with the inhibitor before stimulating the JNK pathway. A pre-incubation of at least 1 hour is a good starting point.[9] |
| Compound Degradation | Improper storage can lead to the degradation of this compound. Ensure that the compound and its solutions have been stored correctly (see Q2 above). |
| High Cell Density | Very high cell densities can reduce the effective concentration of the inhibitor per cell. Ensure you are using a consistent and appropriate cell density for your assays. |
| JNK Pathway Not Activated | Confirm that your stimulus (e.g., anisomycin, UV radiation, cytokines) is effectively activating the JNK pathway in your experimental system by including a positive control (stimulus without inhibitor).[11] |
Problem 3: Suspected Off-Target Effects
Symptoms:
-
Unexpected cellular phenotypes that are not consistent with JNK inhibition.
-
Changes in signaling pathways that are not known to be downstream of JNK.[4]
Possible Causes and Solutions:
| Cause | Solution |
| High Inhibitor Concentration | Off-target effects are more likely at higher concentrations.[2] Use the lowest effective concentration of this compound that achieves significant JNK inhibition, as determined by your dose-response experiments. |
| Inherent Cross-Reactivity | This compound is known to bind to other kinases like IRAK1.[4][5] To confirm that the observed phenotype is due to JNK inhibition, consider using a structurally different JNK inhibitor as a control or using genetic approaches like siRNA or CRISPR to knockdown JNK expression. The more selective analog, JNK-IN-8, could also be used as a control.[2] |
| Pathway Retroactivity | Inhibition of a kinase can sometimes lead to feedback loops and activation of other pathways.[6] It is crucial to monitor the activity of related signaling pathways (e.g., p38, ERK) to identify any compensatory or off-target effects.[4] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC₅₀ (nM) |
| JNK1 | 1.5[3] |
| JNK2 | 2.0[3] |
| JNK3 | 0.7[3] |
| IRAK1 | 14.1[5] |
| YSK4 | 4.8[5] |
| ERK8 | 22[5] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥24.7 mg/mL (≥50 mM)[2][3] |
| Water | Insoluble[3] |
| Ethanol | Insoluble[3] |
| DMF | 10 mg/mL[10] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL[10] |
Key Experimental Protocols
Protocol 1: In Vitro JNK Kinase Assay (Non-Radioactive)
This protocol is a general guideline for measuring JNK activity from cell lysates.
-
Cell Lysis:
-
Prepare cell lysates from control and treated (e.g., with a JNK activator and/or this compound) cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation of JNK:
-
Incubate the cell lysate with an anti-JNK antibody to capture the JNK protein.
-
Add Protein A/G agarose beads to pull down the antibody-JNK complex.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.
-
-
Kinase Reaction:
-
Detection of Substrate Phosphorylation:
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the JNK substrate (e.g., anti-phospho-c-Jun (Ser63) or anti-phospho-ATF2 (Thr71)).[12][13]
-
Use an appropriate secondary antibody and detection reagent to visualize the results.
-
Protocol 2: Cellular Assay for c-Jun Phosphorylation
This protocol describes how to assess the ability of this compound to inhibit JNK activity within cells.
-
Cell Seeding: Seed cells (e.g., HeLa, A375) in appropriate culture plates and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or a vehicle control, e.g., DMSO) for a specified period (e.g., 1-2 hours).
-
JNK Pathway Stimulation: Add a known JNK activator (e.g., anisomycin, UV radiation, or TNF-α) to the media and incubate for the optimal time to induce c-Jun phosphorylation (typically 15-60 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them directly in SDS-PAGE loading buffer or a suitable lysis buffer for Western blotting.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63).
-
To ensure equal protein loading, also probe the membrane with an antibody for total c-Jun and a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the extent of inhibition.
-
Visualizations
Caption: The JNK signaling cascade and the point of inhibition by this compound.
Caption: Workflow for assessing this compound efficacy on c-Jun phosphorylation.
References
- 1. 5-methoxy-ctp.com [5-methoxy-ctp.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. apexbt.com [apexbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Jnk-IN-7 stability and storage conditions
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Jnk-IN-7 to ensure optimal performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: this compound as a solid powder is stable for an extended period when stored under appropriate conditions. For long-term storage, it is recommended to keep the powder at -20°C, where it can remain stable for at least 2 to 4 years[1][2]. Some suppliers also indicate that storage at 2-8°C is acceptable for shorter periods[3]. The product is typically shipped at room temperature, and short-term deviations from the recommended storage temperature are unlikely to affect its quality[2][4].
Q2: How should I store this compound after dissolving it in a solvent?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to 6 months to a year, or at -20°C for up to one month[1][5]. For shorter-term storage, a DMSO solution can be kept at 4°C for up to two weeks[1].
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in DMSO and DMF, with a solubility of up to 50 mg/mL and 10 mg/mL, respectively[2][5]. It is insoluble in water and ethanol, with only partial solubility in ethanol noted by one supplier[2][5][6]. For in vivo experiments, specific formulations using a combination of solvents like DMSO, PEG300, Tween80, and water, or DMSO and corn oil have been described, but these mixed solutions should be used immediately[5].
Q4: Is this compound light sensitive or hygroscopic?
A4: One supplier recommends protecting the compound from light and storing it in a desiccated environment, indicating potential hygroscopic properties[3]. To ensure maximum stability, it is best practice to store this compound in a tightly sealed container, protected from light.
Q5: How can I ensure the highest solubility when preparing a DMSO stock solution?
A5: To achieve a higher concentration, you can warm the tube at 37°C for 10 minutes and/or sonicate it for a short period[4]. It is also crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound[5].
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the stability and solubility of this compound.
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Citations |
| Solid Powder | -20°C | ≥ 2-4 years | [1][2] |
| In DMSO | -80°C | 6 months - 1 year | [1][5] |
| In DMSO | -20°C | 1 month | [5] |
| In DMSO | 4°C | 2 weeks | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Citations |
| DMSO | ≥ 24.7 mg/mL (up to 50 mg/mL) | [5][6] |
| DMF | 10 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [2] |
| Water | Insoluble | [5][6] |
| Ethanol | Insoluble/Partially soluble | [2][5][6] |
Troubleshooting Guide
Problem 1: I am seeing precipitation in my this compound stock solution after thawing.
This is a common issue that can arise from several factors. Follow this decision tree to troubleshoot the problem.
Problem 2: My experimental results are inconsistent or show reduced inhibitor activity.
Inconsistent results or a decrease in the expected activity of this compound could be due to degradation of the compound.
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution of this compound
-
Materials:
-
This compound (MW: 493.56 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.936 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
To aid dissolution, gently vortex the solution. If necessary, warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes[4].
-
Ensure the solution is clear and free of any visible precipitate before use.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year)[5].
-
JNK Signaling Pathway Overview
This compound is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs)[7][8]. The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell proliferation.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. JNK Inhibitor VII, TAT-TI-JIP153-163, Cell-Permeable The JNK Inhibitor VII, TAT-TI-JIP153-163, Cell-Permeable controls the biological activity of JNK. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
avoiding Jnk-IN-7 precipitation in media
Welcome to the technical support center for JNK-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues, particularly regarding compound precipitation.
Troubleshooting Guide: Avoiding this compound Precipitation
Question: My this compound precipitated out of solution after I diluted it in my cell culture media. How can I prevent this?
Answer:
Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue due to its hydrophobic nature. Here is a step-by-step guide to help you avoid this problem:
-
Proper Stock Solution Preparation:
-
This compound is soluble in DMSO.[1][2][3] It is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO. For example, a stock solution of 10 mM to 50 mM can be prepared.[2]
-
To aid dissolution, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[3]
-
Crucially, use newly opened or anhydrous DMSO , as moisture-absorbing DMSO can significantly reduce the solubility of this compound.[1][2]
-
-
Appropriate Dilution Technique (Serial Dilution):
-
Avoid single-step large dilutions. Do not directly dilute your high-concentration DMSO stock into your final culture media.
-
Perform one or more intermediate dilution steps in your cell culture media. For example, if your final desired concentration is 1 µM and your stock is 10 mM, first dilute the stock to 100 µM in media, mix thoroughly, and then further dilute to 1 µM.
-
-
Final DMSO Concentration:
-
Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to minimize solvent-induced cell toxicity.[4]
-
-
Working Solution Preparation for In Vivo Studies:
-
Sonication and Warming:
-
If you observe precipitation after dilution, gentle warming and sonication of the final diluted solution can help to redissolve the compound.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q2: What are the IC50 values for this compound against the JNK isoforms?
A2: this compound is a potent inhibitor of all three JNK isoforms. The reported IC50 values are:
Q3: Does this compound have any known off-target effects?
A3: Yes, besides JNK1, 2, and 3, this compound has been shown to bind to other kinases, including IRAK1 (IC50 = 14.1 nM), YSK4 (IC50 = 4.8 nM), and ERK3 (IC50 = 22 nM), as well as PIK3C3, PIP5K3, and PIP4K2C.[1][5]
Q4: What is the mechanism of action of this compound?
A4: this compound is a covalent inhibitor that forms an irreversible bond with a conserved cysteine residue (Cys154 in JNK3) in the ATP-binding pocket of JNK kinases.[5] This covalent modification leads to the inhibition of JNK's kinase activity, thereby preventing the phosphorylation of its downstream substrates like c-Jun.[2][5][6]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (JNK1) | 1.5 nM | [1][2] |
| IC50 (JNK2) | 2.0 nM | [1][2] |
| IC50 (JNK3) | 0.7 nM | [1][2] |
| Solubility in DMSO | ≥ 24.7 mg/mL | [3] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in DMSO) | -80°C for 2 years | [1][2] |
Experimental Protocols
Protocol for Preparing this compound Working Solution for Cell-Based Assays
This protocol provides a general guideline for preparing a 1 µM working solution of this compound in cell culture media from a 10 mM DMSO stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (pre-warmed to 37°C)
-
Pipettes and sterile tips
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration (Molecular Weight of this compound is 493.56 g/mol ).
-
Vortex or sonicate the vial until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.
-
-
Prepare an Intermediate Dilution (100 µM):
-
In a sterile microcentrifuge tube, add 98 µL of pre-warmed cell culture medium.
-
Add 2 µL of the 10 mM this compound stock solution to the medium.
-
Pipette up and down gently to mix thoroughly. This creates a 200 µM intermediate solution. Correction: a 1:50 dilution of 10mM is 200uM, not 100uM. Let's adjust for a 100uM intermediate.
-
In a sterile microcentrifuge tube, add 99 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Pipette up and down gently to mix thoroughly. This creates a 100 µM intermediate solution.
-
-
Prepare the Final 1 µM Working Solution:
-
In a sterile tube containing the desired final volume of pre-warmed cell culture medium, add the appropriate volume of the 100 µM intermediate solution. For example, to make 1 mL of 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.
-
Mix gently by inverting the tube or pipetting.
-
-
Application to Cells:
-
Add the final 1 µM this compound working solution to your cell cultures.
-
Visualizations
Caption: JNK Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation in media.
References
Technical Support Center: Interpreting Unexpected Results with JNK-IN-7
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing JNK-IN-7, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). Here you will find troubleshooting advice for unexpected experimental outcomes, detailed protocols for key assays, and curated data to inform your research.
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a highly selective and potent small molecule inhibitor of JNK1, JNK2, and JNK3.[1] It functions as a covalent inhibitor, forming an irreversible bond with a conserved cysteine residue located near the ATP-binding site of the JNK enzymes. This covalent modification effectively and permanently inactivates the kinase.
What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound is cell-type and context-dependent. A dose-response experiment is always recommended. However, a common starting range is between 100 nM and 1 µM. At these concentrations, this compound has been shown to effectively inhibit the phosphorylation of its direct substrate, c-Jun.[2]
How should I prepare and store this compound?
This compound is typically provided as a solid and should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, the stock solution should be further diluted to the final working concentration in the appropriate cell culture medium.
What are the known off-targets for this compound?
While this compound is highly selective for JNKs, it has been documented to interact with a limited number of other kinases, which may lead to off-target effects, particularly at higher concentrations. Known off-targets include IRAK1, YSK4, and ERK3.[3] It has also been reported to bind to PIK3C3, PIP5K3, and PIP4K2C.[2][4]
How can I confirm that this compound is engaging JNK in my experimental system?
A Cellular Thermal Shift Assay (CETSA) is a robust method to verify target engagement in intact cells.[3][5][6][7][8] This technique relies on the principle that the binding of a ligand, such as this compound, to its target protein, JNK, increases the protein's thermal stability. A detailed protocol for performing a CETSA is provided in the "Key Experimental Protocols" section of this guide.
Troubleshooting Guide for Unexpected Results
| Observed Issue | Potential Causes | Recommended Solutions |
| No inhibition of downstream signaling (e.g., phospho-c-Jun) | 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. 2. Compound Instability: The inhibitor may have degraded in the working solution. 3. Ineffective Pathway Activation: The stimulus used to activate the JNK pathway may not be potent enough. | 1. Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the EC50 in your system. 2. Prepare fresh dilutions from a frozen stock for each experiment. 3. Include a positive control for JNK pathway activation (e.g., anisomycin, UV radiation) and confirm JNK phosphorylation. |
| Unexpected Cell Toxicity or Apoptosis | 1. Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, such as IRAK1, which may induce toxicity.[4][9] 2. On-Target Effect in a Sensitive Cell Line: JNK signaling can be pro-survival in certain contexts, and its inhibition can lead to apoptosis.[10] 3. DMSO Toxicity: High concentrations of the solvent can be detrimental to cells. | 1. Lower the concentration of this compound. Consider using a more selective analog like JNK-IN-8 as a control.[9] 2. Correlate the timing of JNK inhibition with the onset of apoptosis. Use genetic approaches (e.g., siRNA/shRNA against JNK isoforms) to validate the on-target effect. 3. Ensure the final DMSO concentration in your culture medium does not exceed 0.1%. |
| Paradoxical Increase in Cell Proliferation or Survival | 1. Complex Role of JNK Isoforms: JNK1 and JNK2 can have opposing roles in cell fate, with JNK1 often being pro-apoptotic and JNK2 pro-survival.[11] The net effect of pan-JNK inhibition can be context-dependent. 2. Compensatory Signaling Pathways: Inhibition of the JNK pathway can lead to the activation of other pro-survival pathways, such as PI3K/Akt or other MAPK pathways.[11] | 1. Investigate the expression and activity of individual JNK isoforms in your cell model. 2. Profile the activity of other key signaling pathways (e.g., Akt, ERK, p38) in the presence of this compound. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Target Kinase | IC50 (nM) | Reference(s) |
| On-Targets | ||
| JNK1 | 1.5 | |
| JNK2 | 2.0 | |
| JNK3 | 0.7 | |
| Known Off-Targets | ||
| IRAK1 | 14.1 | [3] |
| YSK4 | 4.8 | [3] |
| ERK3 | 22 | [3] |
| PIK3C3 | Binds | [2][4] |
| PIP5K3 | Binds | [2][4] |
| PIP4K2C | Binds | [2][4] |
Note: "Binds" indicates a documented interaction, but specific IC50 values may not be publicly available. Caution is advised when using high concentrations of this compound.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of JNK Pathway Inhibition
This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of JNK and its downstream target c-Jun.
Materials:
-
Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Pre-incubate with this compound or vehicle (DMSO) for 1-2 hours, followed by stimulation with a JNK pathway activator (e.g., 10 µg/mL anisomycin for 30 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using an appropriate imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to JNK within intact cells.
Materials:
-
Treated cells (as in the Western Blot protocol)
-
Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blot reagents (as above)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle (DMSO).
-
Thermal Challenge: Aliquot treated cells into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Western Blot Analysis: Analyze the amount of soluble JNK in the supernatant at each temperature point by Western blotting, using an antibody against total JNK.
-
Data Analysis: Plot the amount of soluble JNK as a function of temperature. A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target engagement.
Mandatory Visualizations
References
- 1. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: JNK-IN-7 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming JNK-IN-7 target engagement in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). It targets JNK1, JNK2, and JNK3 isoforms.[1][2][3] Its mechanism of action involves forming a covalent bond with a specific cysteine residue (Cys116 in JNK2) within the ATP-binding pocket of the kinase, leading to irreversible inhibition.[1] This prevents JNK from phosphorylating its downstream substrates, most notably the transcription factor c-Jun.[1][2][3]
Q2: How can I confirm that this compound is engaging JNK in my cells?
There are several methods to confirm this compound target engagement:
-
Western Blotting for Phospho-c-Jun: This is the most direct readout of JNK inhibition. A decrease in the phosphorylation of c-Jun at Serine 63 and Serine 73 indicates that this compound is effectively inhibiting JNK kinase activity in the cell.[4]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the stabilization of a target protein upon ligand binding.[5][6] Successful engagement of JNK by this compound will increase the thermal stability of JNK, which can be quantified.
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the displacement of a fluorescent tracer from a NanoLuc®-JNK fusion protein by a competing compound like this compound.[7][8][9]
-
In Vitro Kinase Assay: This biochemical assay directly measures the enzymatic activity of purified JNK on a substrate like c-Jun in the presence and absence of this compound.[10][11]
Q3: What are the known IC50 and cellular EC50 values for this compound?
The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. These values can serve as a benchmark for your own experiments.
| Assay Type | Target | Value |
| Biochemical IC50 | JNK1 | 1.5 nM[3][12] |
| JNK2 | 2.0 nM[3][12] | |
| JNK3 | 0.7 nM[3][12] | |
| Cellular EC50 | p-c-Jun (HeLa cells) | 130 nM[13] |
| (inhibition of c-Jun | p-c-Jun (A375 cells) | 244 nM[13] |
| phosphorylation) |
Q4: Does this compound have any known off-targets?
Yes, while being highly selective for JNKs, this compound has been shown to bind to a few other kinases at higher concentrations. These include IRAK1 (IC50 = 14.1 nM), YSK4 (IC50 = 4.8 nM), and ERK3 (IC50 = 22 nM), as well as PIK3C3, PIP5K3, and PIP4K2C.[12] It is important to consider these potential off-targets when interpreting experimental results, especially when using high concentrations of the inhibitor.
JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling pathway, highlighting the position of JNK and its downstream substrate c-Jun.
Caption: The JNK signaling cascade is activated by various stimuli, leading to the phosphorylation of c-Jun and subsequent changes in gene expression. This compound directly inhibits JNK activity.
Experimental Protocols & Troubleshooting
Here you will find detailed protocols for key experiments to confirm this compound target engagement, along with troubleshooting guides to address common issues.
Western Blot for Phospho-c-Jun (Ser63/73)
This is a fundamental method to assess the functional consequence of JNK inhibition.
Caption: Workflow for Western blot analysis of phospho-c-Jun.
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of this compound (e.g., 100 nM - 1 µM) for 1-2 hours.
-
Stimulate the JNK pathway with an appropriate agonist (e.g., Anisomycin, UV radiation) for a predetermined time (e.g., 15-30 minutes). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample and prepare with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane with primary antibody against phospho-c-Jun (Ser63 or Ser73) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
For normalization, strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH, β-actin).
-
| Problem | Possible Cause | Solution |
| No/Weak Signal for p-c-Jun | Inefficient JNK pathway stimulation. | Optimize stimulus concentration and duration. |
| Phosphatase activity during sample prep. | Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice. | |
| Low abundance of p-c-Jun. | Increase the amount of protein loaded on the gel or consider immunoprecipitation to enrich for c-Jun.[14] | |
| High Background | Blocking agent is inappropriate. | Use 5% BSA in TBST for blocking and antibody dilutions. Avoid milk.[15] |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody concentration is too high. | Titrate the primary antibody to determine the optimal concentration. |
| Protein degradation. | Ensure protease inhibitors are included in the lysis buffer and handle samples quickly on ice. | |
| Inconsistent Results | Uneven protein loading. | Carefully quantify protein concentration and load equal amounts. Normalize to a loading control and total c-Jun. |
Cellular Thermal Shift Assay (CETSA)
CETSA directly measures the binding of this compound to JNK in a cellular context by assessing changes in the protein's thermal stability.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment:
-
Treat intact cells in suspension or adherent plates with this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a PCR cycler with a thermal gradient. Include an unheated control at 37°C.
-
Cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Add lysis buffer containing protease and phosphatase inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble JNK in each sample by Western blot, using an antibody specific for JNK1, JNK2, or JNK3.
-
Quantify the band intensities and plot the percentage of soluble JNK as a function of temperature for both vehicle and this compound treated samples. A rightward shift in the melting curve for the this compound treated sample indicates target engagement.
-
| Problem | Possible Cause | Solution |
| No Thermal Shift Observed | This compound concentration is too low. | Increase the concentration of this compound. |
| Insufficient incubation time. | Increase the pre-incubation time with this compound before heating. | |
| The chosen temperature range is incorrect. | Adjust the temperature gradient to encompass the melting temperature of JNK. | |
| High Variability Between Replicates | Inconsistent heating or cooling. | Ensure all samples are heated and cooled uniformly. Use a PCR cycler for precise temperature control. |
| Incomplete cell lysis. | Ensure complete lysis by optimizing the number of freeze-thaw cycles. | |
| Difficulty Detecting JNK by Western Blot | Low abundance of endogenous JNK. | Load a higher amount of protein or use a more sensitive detection method. |
NanoBRET™ Target Engagement Assay
This live-cell assay provides a quantitative measure of this compound binding to JNK.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
-
Cell Transfection:
-
Transfect HEK293 cells with a vector encoding a JNK-NanoLuc® fusion protein. Co-transfection with a carrier DNA may be required.[15]
-
Plate the transfected cells into a white, 96-well assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the wells.
-
Add the NanoBRET™ tracer (e.g., Tracer K-5 for JNK3) at its predetermined optimal concentration to all wells.[15]
-
-
Equilibration:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence at 450 nm (donor emission) and >600 nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Problem | Possible Cause | Solution |
| Low BRET Signal | Low transfection efficiency or protein expression. | Optimize transfection conditions. Ensure the correct NanoLuc-JNK fusion construct is used. |
| Incorrect tracer concentration. | Titrate the tracer to determine its optimal concentration for the specific JNK isoform. | |
| High Background Signal | Spectral overlap between donor and acceptor. | Ensure the use of appropriate filters and a BRET-optimized plate reader. The NanoBRET system is designed to minimize this. |
| No Dose-Response Curve | This compound is not engaging the target. | Verify the concentration and integrity of your this compound stock. |
| The tracer is not being displaced. | As this compound is a covalent inhibitor, pre-incubation may be necessary to observe displacement of a reversible tracer. |
In Vitro Kinase Assay (Radioactive)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JNK.
Caption: Workflow for a radioactive in vitro kinase assay.
-
Prepare Reaction:
-
Inhibitor Addition:
-
Add serial dilutions of this compound or vehicle (DMSO) to the reaction tubes and pre-incubate for 15-30 minutes at room temperature to allow for covalent bond formation.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding a mixture of cold ATP and [γ-32P]ATP (final ATP concentration should be near the Km for JNK, e.g., 50-100 µM).[17]
-
-
Incubation:
-
Incubate the reactions at 30°C for a set time (e.g., 20-30 minutes) where the reaction is in the linear range.[16]
-
-
Stop Reaction:
-
Terminate the reactions by adding SDS-PAGE loading buffer.
-
-
Detection:
-
Boil the samples and resolve them by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.
-
| Problem | Possible Cause | Solution |
| High Background Radioactivity | Incomplete separation of substrate from free [γ-32P]ATP. | Ensure the gel runs long enough for good separation. Thoroughly wash the gel after electrophoresis. |
| Contaminated reagents. | Use fresh, high-quality reagents. | |
| No Kinase Activity | Inactive JNK enzyme. | Use a fresh aliquot of enzyme or a known active batch. Ensure proper storage conditions. |
| Incorrect buffer components. | Verify the composition and pH of the kinase buffer. Ensure MgCl2 is present. | |
| Variable Results | Pipetting errors with small volumes. | Use calibrated pipettes and prepare master mixes where possible. |
| Reaction time is outside the linear range. | Perform a time-course experiment to determine the optimal incubation time. |
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phospho-c-Jun (Ser63) II Antibody | Cell Signaling Technology [cellsignal.com]
- 5. dovepress.com [dovepress.com]
- 6. Target Characterization of Kaempferol against Myocardial Infarction Using Novel In Silico Docking and DARTS Prediction Strategy [mdpi.com]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 8. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 9. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 10. promega.com [promega.com]
- 11. abcam.cn [abcam.cn]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 17. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Jnk-IN-7 lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNK-IN-7. The information is designed to address potential issues, particularly those arising from lot-to-lot variability, and to provide standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). It targets JNK1, JNK2, and JNK3 with high affinity.[1][2] Its mechanism of action involves irreversible binding to a cysteine residue within the ATP-binding site of the JNKs, thereby preventing the phosphorylation of their downstream targets, most notably the transcription factor c-Jun.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is typically supplied as a powder and should be stored at -20°C for long-term stability. For experimental use, it is commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is advisable to aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, be aware that this compound has poor water solubility.[1]
Q3: What are the known off-target effects of this compound?
A3: While considered selective for JNKs, this compound has been shown to have some off-target activity, particularly at higher concentrations. Known off-targets include IRAK1, PIK3C3, PIP5K3, and PIP4K2C.[3][4] Researchers should consider these off-target effects when interpreting experimental results, especially if unexpected phenotypes are observed.
Q4: Why am I seeing inconsistent results between different batches of this compound?
A4: Lot-to-lot variability is a known issue for many small molecule inhibitors and can stem from several factors:
-
Purity: The percentage of the active compound may differ between lots. Impurities can have their own biological activities, leading to confounding results.[5][6]
-
Solubility: Differences in the physical properties of the powder between lots can affect its solubility in DMSO and subsequent dilutions in aqueous media.
-
Stability: Improper storage or handling of a specific lot may lead to degradation of the compound.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter during your experiments with this compound, with a focus on problems that may arise from lot-to-lot variability.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no inhibition of JNK activity (e.g., no decrease in phospho-c-Jun levels). | 1. Incorrect concentration of this compound. 2. Degraded this compound due to improper storage. 3. Low purity of the current lot. | 1. Verify calculations and dilution series. 2. Use a fresh aliquot of this compound stock solution. 3. Perform a dose-response experiment to determine the IC50 of the current lot and compare it to previous lots or published values. 4. If possible, obtain a certificate of analysis (CoA) for the specific lot to check for purity. |
| Increased cell death or unexpected phenotypes at concentrations that were previously non-toxic. | 1. Presence of a toxic impurity in the new lot. 2. Off-target effects of this compound at the concentration used. | 1. Perform a cell viability assay (e.g., MTT or CCK-8) with a wide concentration range of the new lot to determine its toxicity profile. 2. Lower the concentration of this compound if possible, while still achieving the desired level of JNK inhibition. 3. Consider using a structurally different JNK inhibitor as a control to see if the phenotype is specific to this compound. |
| Precipitation of the compound in cell culture media. | 1. Poor solubility of the specific lot. 2. Final concentration of DMSO is too low to maintain solubility. | 1. Visually inspect the stock solution and working dilutions for any precipitate. 2. Ensure the final DMSO concentration in your assay is sufficient to keep the compound in solution (typically ≤0.5%). 3. Prepare fresh dilutions from the stock solution for each experiment. |
| High background in Western blots for phospho-c-Jun. | 1. Non-specific antibody binding. 2. Sub-optimal blocking or washing steps. | 1. Optimize antibody concentrations. 2. Increase the duration or number of washing steps. 3. Use a different blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies). |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary targets. Note that these values may vary slightly between different assay conditions and lots.
| Target | IC50 (nM) | Reference |
| JNK1 | 1.5 | [1] |
| JNK2 | 2.0 | [1] |
| JNK3 | 0.7 | [1] |
Experimental Protocols
Western Blot for Phospho-c-Jun
This protocol is for detecting the phosphorylation of c-Jun at Ser63/73, a direct downstream target of JNK, to assess the inhibitory activity of this compound.
a. Cell Lysis
-
Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time. Include a positive control (e.g., anisomycin or UV treatment) and a vehicle control (DMSO).
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Western Blotting
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH or β-actin) to normalize the data.
In Vitro JNK Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant JNK.
-
Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
In a 96-well plate, add recombinant active JNK1, JNK2, or JNK3.
-
Add varying concentrations of this compound or a vehicle control (DMSO) and incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a reaction mixture containing a JNK substrate (e.g., GST-c-Jun) and ATP (e.g., 10 µM).
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Using a commercial kit that measures the amount of ATP remaining after the kinase reaction.
-
ELISA-based assay: Using an antibody that specifically recognizes the phosphorylated substrate.
-
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of this compound.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting inconsistent results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing JNK-IN-7 Autofluorescence in Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of autofluorescence associated with the JNK inhibitor, JNK-IN-7, in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs), with IC50 values of 1.54 nM, 1.99 nM, and 0.75 nM for JNK1, JNK2, and JNK3, respectively.[1] It functions by irreversibly binding to a conserved cysteine residue within the ATP-binding pocket of the JNK enzymes.[2] JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[2] Due to its role in these critical cellular processes, this compound is a valuable tool for studying JNK-dependent signal transduction.
Q2: What is autofluorescence and why is it a problem when using this compound?
Q3: How can I determine if this compound is causing autofluorescence in my experiment?
To determine if this compound is the source of autofluorescence, you should include a control sample in your experiment that is treated with this compound but lacks your specific fluorescent labels (e.g., fluorescently conjugated antibodies). Image this sample using the same settings as your fully stained samples. If you observe significant fluorescence in the this compound-only sample, it is likely contributing to the background signal.
Q4: Are there any alternatives to this compound that may have lower autofluorescence?
JNK-IN-8 is an analog of this compound that has been shown to have improved selectivity for JNK over other kinases.[1] While the autofluorescence properties of JNK-IN-8 have not been explicitly characterized in the available literature, its structural similarity to this compound suggests it may also exhibit some degree of autofluorescence. However, depending on the specific imaging setup, it might be worth evaluating JNK-IN-8 as a potential alternative. Another option is JNK Inhibitor VIII, which has also been used in fluorescence-based assays of JNK activity.[3][4][5][6]
Troubleshooting Guides
Problem: High background fluorescence in my imaging channel after this compound treatment.
This is a common issue and can be addressed through a combination of protocol optimization and the use of specific quenching agents.
Solution 1: Optimize Your Imaging Protocol
-
Fluorophore Selection: Since the exact emission spectrum of this compound is unknown, it is best to choose fluorophores that emit in the far-red or near-infrared region of the spectrum (e.g., Alexa Fluor 647, Cy5, Alexa Fluor 680). Autofluorescence from small molecules and biological tissues is typically weaker at these longer wavelengths.
-
Spectral Imaging and Linear Unmixing: If your microscope is equipped for spectral imaging, you can acquire the emission spectrum of the autofluorescence from a this compound-only control sample. This spectral signature can then be computationally subtracted from your experimental images, a process known as linear unmixing.
-
Filter Selection: Use narrow bandpass emission filters to specifically collect the signal from your fluorophore of interest and exclude as much of the out-of-band autofluorescence as possible.
Solution 2: Employ Autofluorescence Quenching Techniques
If optimizing your imaging protocol is not sufficient, you can treat your samples with quenching agents to reduce the autofluorescence. Below are detailed protocols for two of the most effective and commonly used methods.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced and Small Molecule Autofluorescence
Sodium borohydride is a reducing agent that can quench autofluorescence caused by aldehyde fixation and may also reduce autofluorescence from some small molecules.
Materials:
-
Sodium borohydride (NaBH₄)
-
Phosphate-buffered saline (PBS), ice-cold
-
Your fixed and permeabilized cells or tissue sections on slides or coverslips
Procedure:
-
Preparation of NaBH₄ Solution: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution will fizz; this is normal.
-
Incubation: Apply the freshly prepared, fizzing NaBH₄ solution to your samples.
-
For cultured cells on coverslips, a 5-10 minute incubation at room temperature is typically sufficient.
-
For tissue sections, incubate for 3 x 10-minute intervals, replacing with fresh NaBH₄ solution each time.[3]
-
-
Washing: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your standard immunofluorescence staining protocol (blocking, primary antibody, secondary antibody, etc.).
Protocol 2: Sudan Black B Staining to Quench Lipophilic Autofluorescence
Sudan Black B (SBB) is a lipophilic dye that is highly effective at quenching autofluorescence from lipofuscin (age pigments) and can also reduce background from other sources, including some small molecules.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-buffered saline (PBS)
-
Your fully stained cells or tissue sections on slides or coverslips
Procedure:
-
Preparation of SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure the solution is well-mixed and filtered to remove any undissolved particles.
-
Incubation: After completing your fluorescent staining protocol (including secondary antibody incubation and final washes), incubate the slides in the 0.1% SBB solution for 5-10 minutes at room temperature.
-
Washing: Wash the samples extensively with PBS to remove excess SBB. This may require 3-5 washes of 5 minutes each.
-
Mounting: Mount your samples with an aqueous mounting medium.
Data Presentation
Quantitative Comparison of Autofluorescence Quenching Methods
The following table summarizes the reported effectiveness of different methods for reducing autofluorescence. The percentage of reduction can vary depending on the tissue type, fixation method, and the spectral properties of the autofluorescence.
| Treatment Method | Target Autofluorescence | Reported Effectiveness | Reference |
| Sudan Black B (0.1% in 70% EtOH) | Lipofuscin, general background | High (Often superior to NaBH₄) | [3] |
| Sodium Borohydride (1 mg/mL in PBS) | Aldehyde-induced | Moderate to High | [3] |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | Lipofuscin | High (89-93% reduction) | [7][8] |
| MaxBlock™ Autofluorescence Reducing Reagent Kit | General background | High (90-95% reduction) | [7][8] |
Visualizations
Signaling Pathway
Caption: The JNK signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for immunofluorescence with an autofluorescence quenching step.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound autofluorescence.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 3. Visualization of JNK activity dynamics with a genetically encoded fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. stemcell.com [stemcell.com]
- 8. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Jnk-IN-7 Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the c-Jun N-terminal kinase (JNK) inhibitor, Jnk-IN-7. The information is tailored for scientists and drug development professionals encountering challenges with its efficacy, particularly in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the c-Jun N-terminal kinases (JNK1, JNK2, and JNK3).[1][2][3] It functions as a covalent inhibitor, irreversibly binding to a conserved cysteine residue within the ATP-binding site of the JNK enzymes.[1] This covalent modification blocks the kinase activity of JNK, thereby inhibiting the phosphorylation of its downstream substrates, such as c-Jun.[2]
Q2: What are the typical IC50 values for this compound?
The in vitro inhibitory concentrations (IC50) of this compound against the JNK isoforms are in the low nanomolar range, indicating high potency.
| Kinase | IC50 (nM) |
| JNK1 | 1.5 |
| JNK2 | 2.0 |
| JNK3 | 0.7 |
| Data from MedChemExpress[3][4] |
Cellular IC50 values for the inhibition of c-Jun phosphorylation are higher and can vary between cell lines. For example, in A-375 cells, the IC50 is 0.244 µM, and in HeLa cells, it is 0.13 µM.[4]
Q3: Are there known off-target effects of this compound?
Yes, while this compound is highly selective for JNK kinases, it has been shown to inhibit other kinases at higher concentrations.[5] These include IRAK1, PIK3C3, PIP5K3, and PIP4K2C.[5] It is important to consider these off-target effects when interpreting experimental results, especially when using this compound at concentrations significantly above its JNK IC50 values. The analog JNK-IN-8 was developed to have improved selectivity and does not significantly bind to these off-target kinases.[2][5]
Q4: What are the potential mechanisms of resistance to JNK inhibitors?
Resistance to JNK inhibitors can arise through various mechanisms, including:
-
Activation of bypass signaling pathways: Cancer cells can adapt to JNK inhibition by upregulating parallel survival pathways, such as the PI3K/Akt or other MAPK pathways.[6]
-
Increased drug efflux: Overexpression of multidrug resistance pumps like ABCB1 (MDR1) can reduce the intracellular concentration of the inhibitor.[6][7]
-
EMT-mediated resistance: The epithelial-to-mesenchymal transition (EMT) has been associated with resistance to various cancer therapies, and JNK signaling can be involved in this process.[6]
-
Activation of pro-survival autophagy: JNK-mediated autophagy can promote cancer cell survival under stress, potentially counteracting the effects of JNK inhibition.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly in the context of resistant cell lines.
| Problem | Possible Cause | Suggested Solution |
| Reduced or no inhibition of c-Jun phosphorylation | Compound instability: this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions in DMSO and store at -20°C or below. Avoid repeated freeze-thaw cycles.[1][2] For cellular assays, dilute to the final concentration immediately before use. |
| Insufficient intracellular concentration: The cell line may have high expression of drug efflux pumps. | 1. Assess the expression of ABCB1/MDR1 and other relevant transporters. 2. Consider co-treatment with an efflux pump inhibitor to increase the intracellular concentration of this compound. | |
| High protein binding: this compound may bind to serum proteins in the culture medium, reducing its effective concentration. | Perform experiments in low-serum or serum-free media for short durations, if compatible with the cell line. | |
| Lack of expected cytotoxic or anti-proliferative effect | Cell line is intrinsically resistant: The cell line may rely on signaling pathways other than JNK for survival and proliferation. | 1. Confirm JNK pathway activation in your cell line by Western blotting for phosphorylated JNK and c-Jun. 2. If the JNK pathway is not active, this compound is unlikely to be effective as a single agent. |
| Acquired resistance: Prolonged exposure to this compound may have led to the development of resistance mechanisms. | 1. Investigate potential bypass signaling pathways by performing phospho-kinase antibody arrays or Western blotting for key signaling nodes (e.g., p-Akt, p-ERK). 2. Consider combination therapies to target these bypass pathways. For example, combining this compound with a MEK inhibitor has shown synergistic effects in some lung cancer cell lines.[9] | |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell density, passage number, and media composition can all influence experimental outcomes. | Standardize all cell culture parameters, including seeding density, passage number, and media supplements. |
| Inaccurate compound concentration: Errors in preparing stock solutions or serial dilutions can lead to inconsistent results. | Carefully calibrate pipettes and validate the concentration of stock solutions if possible. |
Quantitative Data Summary
The following table summarizes the effects of the this compound analog, JNK-IN-8, on paclitaxel (PTX)-resistant MCF-7 breast cancer cells. This data can serve as a reference for designing experiments to overcome resistance with this compound.
Table 1: Effect of JNK-IN-8 on Cell Viability in Paclitaxel-Resistant (PTX-res) MCF-7 Cells
| Cell Line | Treatment (10 µM) | % Cell Viability |
| wt MCF-7 | JNK-IN-8 | 76% |
| PTX-res MCF-7 | JNK-IN-8 | 61% |
| Data from Ozfiliz Kilbas et al., 2020.[6] |
This table shows that the JNK inhibitor JNK-IN-8 has a greater effect on the viability of paclitaxel-resistant MCF-7 cells compared to the wild-type cells, suggesting that the resistant cells are more dependent on the JNK signaling pathway for survival.[6]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 24, 48, or 72 hours. Include a DMSO-treated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
2. Western Blotting for JNK Pathway Activation
This protocol is used to determine the effect of this compound on the phosphorylation of JNK and its substrate c-Jun.
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-JNK, total JNK, phospho-c-Jun, and total c-Jun overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting reduced this compound efficacy.
Caption: Key mechanisms contributing to resistance against JNK inhibition.
References
- 1. sp600125.com [sp600125.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
JNK-IN-7 Technical Support Center: Protocol Refinement for Specific Cell Types
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-7.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.
Question: Why am I not seeing inhibition of my target, phospho-c-Jun, after this compound treatment?
Answer: There are several potential reasons for a lack of inhibition. Consider the following:
-
Suboptimal Concentration: The effective concentration of this compound is highly cell-type dependent. If the concentration is too low, it will not sufficiently inhibit JNK activity. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Insufficient Pre-incubation Time: this compound is a covalent inhibitor and requires time to bind to its target. A short pre-incubation time may not be sufficient for complete target engagement. We recommend a pre-incubation time of at least 90 minutes before stimulation.
-
JNK Pathway Not Activated: Ensure that the JNK signaling pathway is robustly activated in your experimental setup. You can use known JNK activators like anisomycin or TNF-α as a positive control.[1]
-
Reagent Quality: Ensure that your this compound is properly stored and has not degraded. Prepare fresh stock solutions in DMSO and store them at -20°C for long-term use.
Question: I am observing unexpected or off-target effects in my experiment. What could be the cause?
Answer: this compound, while selective, has been shown to have some off-target activities, most notably against IRAK1 (Interleukin-1 receptor-associated kinase 1).[1]
-
High Concentrations: Off-target effects are more likely to occur at higher concentrations of the inhibitor. Try to use the lowest effective concentration determined from your dose-response curve.
-
Consider a More Selective Inhibitor: If off-target effects are a persistent issue, consider using JNK-IN-8, an analog of this compound with improved selectivity and reduced binding to kinases like IRAK1.[1]
-
Confirm Target Engagement: To confirm that the observed phenotype is due to JNK inhibition, you can perform a rescue experiment with a constitutively active JNK mutant or use siRNA to knock down JNK and see if it phenocopies the inhibitor's effect. A cellular thermal shift assay (CETSA) can also be used to verify target engagement in your cells.
Question: How do I determine the optimal concentration and incubation time for a new cell type?
Answer: For a new cell line, it is crucial to empirically determine the optimal experimental conditions.
-
Dose-Response Curve: To find the optimal concentration, perform a dose-response experiment. Seed your cells and treat them with a range of this compound concentrations (e.g., from 10 nM to 10 µM) for a fixed pre-incubation time (e.g., 90 minutes) before stimulating the JNK pathway. Measure the inhibition of phospho-c-Jun at each concentration to determine the IC50 value for your cell line.
-
Time-Course Experiment: To optimize the incubation time, use the determined optimal concentration and vary the pre-incubation time (e.g., 30, 60, 90, 120 minutes) before stimulation. This will help you find the shortest effective pre-incubation time.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective, irreversible inhibitor of the c-Jun N-terminal kinases (JNK1, JNK2, and JNK3). It forms a covalent bond with a conserved cysteine residue in the ATP-binding pocket of the JNK proteins, thereby blocking their kinase activity and preventing the phosphorylation of downstream substrates like c-Jun.[1]
What are the recommended starting concentrations for this compound?
Based on published data, cellular IC50 values for inhibiting c-Jun phosphorylation are approximately 0.13 µM in HeLa cells and 0.244 µM in A-375 cells after a 1-hour incubation.[2] However, these are just starting points, and the optimal concentration should be determined for each specific cell type.
How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to make a concentrated stock solution. For long-term storage, it is recommended to keep the stock solution at -20°C.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. When preparing working solutions, dilute the stock in your cell culture medium.
What are the known off-targets of this compound?
Besides the JNK isoforms, this compound has been shown to bind to other kinases, including IRAK1, YSK4, ERK3, PIK3C3, PIP5K3, and PIP4K2C.[2]
Is there a more selective alternative to this compound?
Yes, JNK-IN-8 is an analog of this compound with a similar mechanism of action but with significantly improved selectivity. It shows reduced binding to many of the off-targets of this compound, such as IRAK1.[1]
Quantitative Data Summary
| Parameter | JNK1 | JNK2 | JNK3 | IRAK1 | YSK4 | ERK3 |
| Biochemical IC50 (nM) | 1.5 | 2.0 | 0.7 | 14.1 | 4.8 | 22 |
| Cellular IC50 (µM) in HeLa cells | - | - | 0.13 | - | - | - |
| Cellular IC50 (µM) in A-375 cells | - | - | 0.244 | - | - | - |
Data compiled from multiple sources.[2]
Detailed Experimental Protocol: Inhibition of c-Jun Phosphorylation in Cultured Cells
This protocol provides a general framework for assessing the efficacy of this compound in inhibiting the phosphorylation of its direct downstream target, c-Jun. This method can be adapted for various adherent cell lines.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
JNK activator (e.g., Anisomycin or TNF-α)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, anti-JNK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): Depending on the cell type and experimental goals, you may want to serum-starve the cells for a few hours to reduce basal JNK activity.
-
This compound Pre-incubation: Treat the cells with the desired concentrations of this compound (or DMSO as a vehicle control) for a predetermined pre-incubation time (e.g., 90 minutes).
-
JNK Pathway Stimulation: After the pre-incubation, add the JNK activator (e.g., 25 µg/mL anisomycin for 30 minutes) to the culture medium.
-
Cell Lysis: Following stimulation, wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun or a loading control.
Visualizations
References
Technical Support Center: JNK-IN-7 In Vivo Applications
Welcome to the technical support center for JNK-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in animal models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vivo experiments.
JNK Signaling Pathway
This compound is a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is activated by various cellular stresses and inflammatory cytokines, leading to the phosphorylation of downstream targets, most notably the transcription factor c-Jun.[1][2][3]
Figure 1: Simplified JNK signaling pathway and the point of inhibition by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[2][4][5] It forms a covalent bond with a conserved cysteine residue within the ATP-binding site of the JNK kinases, thereby preventing the phosphorylation of its direct substrate, c-Jun.[1][6]
| Kinase Isoform | IC50 (nM) |
| JNK1 | 1.5 |
| JNK2 | 2.0 |
| JNK3 | 0.7 |
| Data from Selleck Chemicals.[2] |
Q2: What are the known off-target effects of this compound?
A2: While generally selective for JNKs, this compound has been shown to bind to other kinases at higher concentrations.[5] A notable off-target is Interleukin-1 receptor-associated kinase 1 (IRAK1), with an IC50 of approximately 14.1 nM.[5] Researchers should consider potential off-target effects when interpreting results, especially at higher in vivo doses. The analog, JNK-IN-8, was developed to have improved selectivity and does not significantly bind to IRAK1.[2][4]
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has poor solubility in aqueous solutions. Therefore, it requires a specific vehicle for in vivo delivery. The choice of vehicle depends on the desired route of administration (e.g., intraperitoneal injection or oral gavage). It is highly recommended to prepare the formulation fresh for each experiment.[7]
| Route of Administration | Vehicle Composition | Solubility/Form |
| Intraperitoneal (IP) Injection | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Clear Solution (≥ 2.75 mg/mL) |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O | Clear Solution | |
| Oral Gavage | 5% DMSO in Corn Oil | Clear Solution |
| Carboxymethylcellulose sodium (CMC-Na) solution | Homogeneous Suspension (≥ 5 mg/mL) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Suspended Solution (2.75 mg/mL) | |
| Data compiled from MedChemExpress and Selleck Chemicals.[2][5][7] |
Troubleshooting In Vivo Delivery of this compound
This section provides a troubleshooting guide for common issues encountered during the in vivo administration of this compound.
Figure 2: A logical workflow for troubleshooting common issues with this compound in vivo experiments.
Issue 1: Precipitation of this compound in the formulation.
-
Question: My this compound solution is cloudy or has visible precipitate. Can I still use it?
-
Answer: It is not recommended to use a formulation with precipitate for injections, as this can cause embolism and inconsistent dosing. For oral gavage, a homogenous suspension is acceptable.
-
Troubleshooting Steps:
-
Use fresh, anhydrous DMSO: this compound is highly soluble in DMSO, but the solvent is hygroscopic. Absorbed moisture can significantly reduce solubility.[2]
-
Follow the order of solvent addition: When preparing complex vehicles, add each component sequentially and ensure complete mixing at each step.[7]
-
Gentle warming and sonication: If precipitation occurs, gentle warming (to 37°C) and/or brief sonication may help redissolve the compound.[7]
-
Prepare fresh: Always prepare the this compound formulation immediately before administration to minimize the risk of precipitation.[7]
-
-
Issue 2: Observed toxicity or adverse effects in animal models.
-
Question: My animals are showing signs of distress (e.g., weight loss, lethargy) after this compound administration. What should I do?
-
Answer: Adverse effects can be related to the compound itself or the vehicle.
-
Troubleshooting Steps:
-
Vehicle control: Always include a vehicle-only control group to determine if the adverse effects are due to the formulation components (e.g., DMSO, Tween-80).
-
Dose reduction: The administered dose may be too high. Perform a dose-response study to find the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Monitor for common side effects of kinase inhibitors: These can include gastrointestinal issues, lethargy, and increased susceptibility to infections.[8][9]
-
Consider the route of administration: Intraperitoneal injections can sometimes cause local irritation or peritonitis. Ensure proper injection technique.
-
-
Issue 3: Lack of expected efficacy in the animal model.
-
Question: I am not observing the expected biological effect of JNK inhibition in my experiment. What could be the reason?
-
Answer: A lack of efficacy can be due to several factors, from insufficient target engagement to the biological context of your model.
-
Troubleshooting Steps:
-
Confirm target engagement: The most critical step is to verify that this compound is inhibiting its target in the tissue of interest. This is typically done by measuring the phosphorylation of c-Jun (at Ser63 or Ser73) via Western blot or immunohistochemistry.[10][11]
-
Pharmacokinetics/Pharmacodynamics (PK/PD): While specific PK data for this compound is limited, covalent inhibitors can have rapid clearance.[12] The timing of tissue collection relative to the last dose is crucial for observing maximal target inhibition. Consider a time-course experiment to determine the optimal window for analysis.
-
Dosing regimen: The dose and frequency of administration may be insufficient to maintain target inhibition over the course of the study. An in vivo dose-response study can help optimize the dosing schedule.
-
Biological context: The role of JNK signaling can be context-dependent, sometimes promoting and sometimes suppressing certain cellular processes.[11][13][14] Ensure that JNK inhibition is expected to produce the desired outcome in your specific disease model.
-
-
Experimental Protocols
Protocol: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol is adapted from information provided by MedChemExpress.[5][7]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure (for a 1 mL final solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentration of this solution will be 2.75 mg/mL.
-
Use the formulation immediately after preparation.
Protocol: Assessing Target Engagement via Western Blot for p-c-Jun
This is a general protocol for detecting phosphorylated c-Jun in mouse tissue lysates. Optimization may be required.
Materials:
-
Frozen tissue sample
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-c-Jun (Ser63/73) and anti-total c-Jun)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize the frozen tissue sample in ice-cold RIPA buffer with inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-p-c-Jun antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using a digital imager.
-
Strip the membrane and re-probe with an anti-total c-Jun antibody as a loading control.
Troubleshooting p-c-Jun Detection:
-
No/Weak Signal: Ensure that phosphatase inhibitors were included in the lysis buffer, as phosphorylation can be transient.[13] Increase the amount of protein loaded on the gel. Use a known positive control (e.g., lysate from anisomycin-treated cells).
-
High Background: Optimize the antibody concentrations and increase the number and duration of wash steps. Ensure the blocking buffer is appropriate for the primary antibody.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. JNK1 inhibitors target distal B cell receptor signaling and overcome BTK-inhibitor resistance in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top 5 Things to Know About Janus Kinase Inhibitors [cliniciansbrief.com]
- 9. Adverse effects of Janus kinase inhibitors with relevance for daily practice in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of JNK-IN-7 and JNK-IN-8: Potency and Selectivity
In the landscape of kinase inhibitors, the c-Jun N-terminal kinase (JNK) family has emerged as a critical target for therapeutic intervention in a range of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. Among the chemical probes developed to interrogate JNK signaling, JNK-IN-7 and JNK-IN-8 have garnered significant attention. Both are potent, irreversible inhibitors that covalently target a conserved cysteine residue within the ATP-binding site of JNK isoforms. However, their subtle structural differences translate into distinct profiles of selectivity and cellular activity. This guide provides a detailed comparison of this compound and JNK-IN-8, offering researchers the necessary data to select the appropriate tool for their specific experimental needs.
Potency: A Tale of Two Inhibitors
Both this compound and JNK-IN-8 exhibit low nanomolar potency against the three JNK isoforms (JNK1, JNK2, and JNK3) in biochemical assays. However, this compound generally displays slightly greater potency against JNK1 and JNK3. In cellular assays that measure the inhibition of c-Jun phosphorylation, a direct downstream target of JNK, both compounds demonstrate sub-micromolar efficacy. Notably, the cellular potency of these inhibitors can be influenced by cell type and experimental conditions.
| Inhibitor | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | HeLa p-c-Jun EC₅₀ (nM) | A375 p-c-Jun EC₅₀ (nM) |
| This compound | 1.5[1] | 2[1] | 0.7[1] | ~200-300[2] | ~60-90[2] |
| JNK-IN-8 | 4.7[3][4][5] | 18.7[3][4][5] | 1[3][4][5] | 486[3][4] | 338[3][4] |
Selectivity: The Decisive Difference
The most significant distinction between this compound and JNK-IN-8 lies in their kinase selectivity profiles. While both are potent JNK inhibitors, JNK-IN-8 demonstrates exceptional selectivity for the JNK family. In contrast, this compound has been shown to engage several off-target kinases, which could lead to confounding effects in experimental systems.
JNK-IN-8 has been profiled against large panels of kinases and has been found to be remarkably selective for JNK1, JNK2, and JNK3.[2][6] Cellular kinase profiling has confirmed that JNKs are the primary targets of JNK-IN-8.
This compound , on the other hand, has been demonstrated to bind to other kinases in cellular contexts, including:
-
Phosphatidylinositol 3-kinase catalytic subunit type 3 (PIK3C3)[1][2]
-
Phosphatidylinositol-4-phosphate 5-kinase type-3 (PIP5K3)[1][2]
-
Phosphatidylinositol-5-phosphate 4-kinase type-2 gamma (PIP4K2C)[1][2]
This broader activity profile of this compound necessitates careful consideration and appropriate control experiments to ensure that observed biological effects are indeed mediated by JNK inhibition.
Mechanism of Action: Covalent Inhibition
Both this compound and JNK-IN-8 are classified as type I, irreversible covalent inhibitors. They target a non-catalytic cysteine residue (Cys154 in JNK3, Cys116 in JNK1 and JNK2) located near the ATP-binding pocket.[2][4] The inhibitors initially form a reversible complex with the kinase, followed by the formation of an irreversible covalent bond between the acrylamide "warhead" of the inhibitor and the thiol group of the cysteine residue. This covalent modification permanently inactivates the enzyme.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for determining the IC₅₀ values of JNK inhibitors.
-
Reagents and Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes.
-
ATP.
-
Substrate peptide (e.g., a biotinylated c-Jun or ATF2 peptide).
-
This compound or JNK-IN-8 serially diluted in DMSO.
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Detection reagents (e.g., anti-phospho-substrate antibody conjugated to a reporter molecule).
-
384-well microplates.
-
Plate reader.
-
-
Procedure:
-
Add kinase buffer to the wells of a 384-well plate.
-
Add serial dilutions of the JNK inhibitor or DMSO (vehicle control) to the wells.
-
Add the JNK enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The ATP concentration should be at or near the Km for the respective JNK isoform.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagents and incubate as required by the detection method (e.g., TR-FRET, AlphaScreen).
-
Read the plate on a compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Cellular c-Jun Phosphorylation Assay (TR-FRET)
This protocol describes a common method for measuring the cellular potency of JNK inhibitors by quantifying the phosphorylation of its direct substrate, c-Jun.
-
Reagents and Materials:
-
HeLa or A375 cells.
-
Cell culture medium and supplements.
-
This compound or JNK-IN-8 serially diluted in DMSO.
-
Stimulant to activate the JNK pathway (e.g., anisomycin, UV radiation, or IL-1β).
-
Lysis buffer.
-
TR-FRET detection reagents:
-
Europium-labeled anti-total c-Jun antibody.
-
Acceptor-labeled anti-phospho-c-Jun (Ser73) antibody.
-
-
384-well white microplates.
-
TR-FRET-capable plate reader.
-
-
Procedure:
-
Seed cells in 384-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the JNK inhibitor or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK pathway activator for a short period (e.g., 30 minutes).
-
Lyse the cells by adding lysis buffer directly to the wells.
-
Add the TR-FRET antibody pair (Eu-anti-total c-Jun and acceptor-anti-phospho-c-Jun) to the cell lysates.
-
Incubate the plate at room temperature for the recommended time (e.g., 2-4 hours) to allow for antibody binding.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine the EC₅₀ value by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
Both this compound and JNK-IN-8 are powerful tools for the study of JNK signaling. While both exhibit high potency, their selectivity profiles are a key differentiating factor. For researchers requiring highly specific inhibition of JNK with minimal off-target effects, JNK-IN-8 is the superior choice. Its exceptional selectivity, as demonstrated by comprehensive kinase profiling, makes it a reliable probe for dissecting JNK-dependent cellular processes.
This compound , while also a potent JNK inhibitor, should be used with caution due to its known off-target activities. When using this compound, it is crucial to include appropriate controls, such as structurally distinct JNK inhibitors or genetic knockdown/knockout models, to validate that the observed phenotypes are a direct consequence of JNK inhibition. The choice between these two inhibitors will ultimately depend on the specific experimental context and the level of selectivity required.
References
- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of c-Jun Is Necessary for Apoptosis Induced by Survival Signal Withdrawal in Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
JNK-IN-7 vs. siRNA for JNK Knockdown Studies: A Comparative Guide
For researchers investigating the c-Jun N-terminal kinase (JNK) signaling pathway, choosing the appropriate method for reducing JNK activity is a critical experimental decision. Both the small molecule inhibitor JNK-IN-7 and small interfering RNA (siRNA) offer potent means to achieve JNK knockdown, each with distinct mechanisms, advantages, and disadvantages. This guide provides a detailed comparison of this compound and siRNA for JNK knockdown studies, supported by experimental data and protocols to aid researchers in selecting the optimal tool for their specific needs.
At a Glance: this compound vs. JNK siRNA
| Feature | This compound | JNK siRNA |
| Mechanism of Action | Covalent, irreversible inhibitor of JNK1, JNK2, and JNK3 kinase activity. | Post-transcriptional gene silencing by degradation of JNK mRNA. |
| Target | JNK protein (all isoforms) | JNK mRNA (can be isoform-specific) |
| Mode of Action | Inhibition of catalytic activity | Reduction of total protein expression |
| Potency | High (IC50 in low nM range) | High (up to 70-75% protein reduction) |
| Specificity | Generally selective for JNKs, but some off-target kinases identified. | Can be highly specific, but off-target effects due to seed region complementarity are a known issue. |
| Duration of Effect | Long-lasting due to covalent binding; requires new protein synthesis to restore activity. | Transient (typically 48-96 hours); can be extended with stable shRNA expression. |
| Delivery | Cell permeable small molecule, added to cell culture media. | Requires transfection or transduction methods to enter cells. |
| Reversibility | Irreversible; activity is restored by protein turnover. | Reversible as siRNA is degraded. |
Mechanism of Action
This compound is a potent and selective covalent inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1] It functions by forming an irreversible covalent bond with a conserved cysteine residue near the ATP-binding pocket of the JNK kinases.[2] This covalent modification permanently inactivates the enzyme, thereby blocking its ability to phosphorylate downstream substrates like c-Jun.[3][4]
JNK siRNA operates through the RNA interference (RNAi) pathway. siRNAs are short, double-stranded RNA molecules that, when introduced into a cell, are incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the complementary JNK messenger RNA (mRNA). This targeted degradation of JNK mRNA prevents its translation into protein, leading to a reduction in the total cellular levels of JNK.
Quantitative Comparison of Efficacy
Direct head-to-head comparisons of this compound and JNK siRNA in the same experimental system are limited in the published literature. However, data from independent studies provide insights into their respective potencies.
| Parameter | This compound | JNK siRNA |
| Inhibition of JNK Activity | IC50 values of 1.5 nM (JNK1), 2.0 nM (JNK2), and 0.7 nM (JNK3) in biochemical assays.[1][5] | Indirectly inhibits JNK activity by reducing total JNK protein levels. |
| Reduction of JNK Protein | Does not directly reduce total JNK protein levels, but inhibits its function. | Can achieve up to a 70-75% reduction in total JNK protein levels at 72 hours post-transfection.[6] |
| Inhibition of c-Jun Phosphorylation | Effectively inhibits the phosphorylation of the direct JNK substrate, c-Jun, in cellular assays.[2][3][4] | Reduces c-Jun phosphorylation as a downstream consequence of decreased JNK protein levels. |
Specificity and Off-Target Effects
A critical consideration in any knockdown experiment is the potential for off-target effects, which can lead to misinterpretation of experimental results.
This compound: While designed to be a selective JNK inhibitor, kinome-wide profiling has revealed that this compound can also bind to other kinases, including IRAK1, PIK3C3, PIP5K3, and PIP4K2C.[2] The covalent nature of this compound means that these off-target interactions are also likely to be irreversible, potentially leading to sustained and unintended biological consequences.
JNK siRNA: The specificity of siRNA is determined by the complementarity of its sequence to the target mRNA. While highly specific siRNAs can be designed, off-target effects are a well-documented phenomenon.[7] These effects are often mediated by the "seed region" (nucleotides 2-8) of the siRNA, which can have miRNA-like activity and lead to the silencing of unintended transcripts with partial complementarity.[7]
A study comparing the effects of a broad-spectrum JNK inhibitor, SP600125, with shRNA-mediated knockdown of JNK1 and JNK2 in MCF-7 breast cancer cells provides a compelling illustration of the importance of considering off-target effects.[8] While treatment with SP600125 inhibited cell proliferation, the more specific knockdown of JNK1 and JNK2 using shRNA had no effect on proliferation.[8] This suggests that the observed effect of the small molecule inhibitor was likely due to its activity against off-target kinases rather than JNK itself.[8] This highlights the importance of validating findings from pharmacological inhibitors with genetic methods like siRNA or shRNA.
Experimental Protocols
This compound Treatment in Cell Culture
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
Protocol:
-
Stock Solution Preparation: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 100 nM to 1 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type and experimental endpoint.
-
Cell Treatment: Replace the existing medium on your cells with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) before analysis. The duration of treatment will depend on the specific downstream event being studied.
-
Washout (Optional): To assess the recovery of JNK signaling after inhibitor removal, wash the cells twice with fresh, pre-warmed culture medium and then incubate in inhibitor-free medium. Monitor the recovery of JNK activity over time (e.g., 24, 48, 72 hours). Due to the covalent nature of this compound, recovery of JNK activity will depend on the synthesis of new JNK protein.
JNK siRNA Transfection
Materials:
-
JNK-specific siRNA duplexes (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium (or equivalent)
-
Complete cell culture medium without antibiotics
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute 5 µL of the JNK siRNA stock (20 µM) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow the complexes to form.
-
-
Transfection:
-
Aspirate the medium from the cells and wash once with PBS.
-
Add 500 µL of the siRNA-lipid complexes to each well.
-
Add 1.5 mL of complete culture medium without antibiotics to each well.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Analysis: After the incubation period, harvest the cells for downstream analysis (e.g., Western blot for JNK protein levels, or functional assays).
Visualization of Methodologies
Signaling Pathway of JNK Inhibition
Caption: JNK signaling pathway and points of intervention for this compound and siRNA.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows for this compound and JNK siRNA.
Choosing the Right Tool for Your Research
The choice between this compound and JNK siRNA depends on the specific experimental question and context.
Choose this compound when:
-
You need to rapidly inhibit JNK kinase activity.
-
You are studying the acute effects of JNK inhibition.
-
You want to avoid the potential confounding effects of the transfection process itself.
-
Your cells are difficult to transfect.
Choose JNK siRNA when:
-
You need to reduce the total amount of JNK protein.
-
You want to study the long-term consequences of JNK loss.
-
You need to distinguish between the kinase-dependent and -independent functions of JNK.
-
You want to target a specific JNK isoform.
-
You need a more specific method to validate findings from pharmacological inhibitors.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arep.med.harvard.edu [arep.med.harvard.edu]
- 8. Conflicting evidence for the role of JNK as a target in breast cancer cell proliferation: Comparisons between pharmacological inhibition and selective shRNA knockdown approaches - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of JNK-IN-7: A Comparative Cross-Reactivity Analysis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Jnk-IN-7 with Alternative JNK Inhibitors
The c-Jun N-terminal kinases (JNKs) are critical mediators of cellular responses to stress signals, playing pivotal roles in inflammation, apoptosis, and cell differentiation. Their involvement in various pathologies, including neurodegenerative diseases and cancer, has made them attractive targets for therapeutic intervention.[1] this compound is a potent, covalent inhibitor of all three JNK isoforms.[2][3][4] However, a comprehensive understanding of its cross-reactivity profile is paramount for the accurate interpretation of experimental results and for advancing drug development efforts. This guide provides a detailed comparison of the cross-reactivity of this compound with two other widely used JNK inhibitors: the structurally related but more selective JNK-IN-8, and the first-generation inhibitor SP600125.
Kinase Inhibition Profile: A Head-to-Head Comparison
The selectivity of a kinase inhibitor is a crucial determinant of its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental data and undesirable side effects in a clinical setting.[5] The following tables summarize the inhibitory activity of this compound, JNK-IN-8, and SP600125 against their intended JNK targets and a panel of off-target kinases.
Table 1: Potency Against JNK Isoforms
| Inhibitor | JNK1 (IC50, nM) | JNK2 (IC50, nM) | JNK3 (IC50, nM) |
| This compound | 1.5 | 2.0 | 0.7 |
| JNK-IN-8 | 4.7 | 18.7 | 1.0 |
| SP600125 | 40 | 40 | 90 |
Data compiled from multiple sources.[2][6][7]
Table 2: Off-Target Kinase Cross-Reactivity Profile
This table presents a summary of known off-target kinases for each inhibitor. The data is compiled from various kinase profiling studies. It is important to note that the absence of a kinase from this list does not definitively mean there is no interaction, but rather that significant inhibition has not been reported in the cited studies.
| Kinase Family | Off-Target Kinase | This compound (% Inhibition @ 1µM or IC50) | JNK-IN-8 (% Inhibition @ 1µM or IC50) | SP600125 (% Inhibition @ 10µM or IC50) |
| MAPK Family | ERK3 | IC50 = 22 nM[2] | Not reported as significant | >100-fold selectivity vs. JNKs[6] |
| p38α | Not reported as significant | Not reported as significant | >100-fold selectivity vs. JNKs[6] | |
| IRAK Family | IRAK1 | IC50 = 14.1 nM[2] | Binding eliminated[8] | Not reported as significant |
| YSK Family | YSK4 (MAP3K19) | IC50 = 4.8 nM[2] | Not reported as significant | Not reported as significant |
| Lipid Kinases | PIK3C3 | Binds[2] | Binding eliminated[8] | Not reported as significant |
| PIP5K3 | Binds[2] | Binding eliminated[8] | Not reported as significant | |
| PIP4K2C | Binds[2] | Binding eliminated[8] | Not reported as significant | |
| Other Kinases | Aurora Kinase A | Not reported as significant | Not reported as significant | IC50 = 60 nM[6] |
| FLT3 | Not reported as significant | Not reported as significant | IC50 = 90 nM[6] | |
| TRKA | Not reported as significant | Not reported as significant | IC50 = 70 nM[6] | |
| MKK4 | Not reported as significant | Not reported as significant | ~10-fold selective vs. JNKs[9] | |
| MKK3, MKK6 | Not reported as significant | Not reported as significant | ~25-fold selective vs. JNKs[9] | |
| PKB (Akt) | Not reported as significant | Not reported as significant | ~25-fold selective vs. JNKs[9] | |
| PKCα | Not reported as significant | Not reported as significant | ~25-fold selective vs. JNKs[9] |
This table is a compilation of data from multiple sources and assay types. Direct comparison of absolute values should be made with caution. The primary purpose is to illustrate the general selectivity profile.
Key Observations:
-
This compound demonstrates high potency against all JNK isoforms. However, it exhibits significant off-target activity against several kinases, including members of the IRAK and YSK families, as well as some lipid kinases.[2]
-
JNK-IN-8 , a close analog of this compound, retains high potency for JNKs while demonstrating a markedly improved selectivity profile.[7] The introduction of a "flag methyl" group in its structure eliminates binding to several of the off-targets observed with this compound, such as IRAK1 and the lipid kinases PIK3C3, PIP4K2C, and PIP5K3.[8] Kinome scan data suggests JNK-IN-8 is a highly selective covalent inhibitor.
-
SP600125 , a first-generation JNK inhibitor, is significantly less potent and selective compared to the Jnk-IN series. It is known to inhibit a broader range of kinases, including Aurora kinase A, FLT3, and TRKA, with potencies comparable to its JNK inhibition.[5][6] Its use as a specific JNK inhibitor should be approached with caution, and appropriate control experiments are highly recommended.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a tiered cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. This pathway plays a crucial role in regulating gene expression, cell proliferation, and apoptosis.
References
- 1. JNK pathway signaling: a novel and smarter therapeutic targets for various biological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
JNK-IN-7 Efficacy: A Comparative Guide for Kinase Inhibitors
In the landscape of kinase inhibitor research, particularly for stress-activated protein kinases (SAPKs), JNK-IN-7 has emerged as a potent and selective tool. This guide provides an objective comparison of this compound's efficacy against other notable kinase inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Efficacy Comparison
The following tables summarize the inhibitory potency of this compound and other relevant JNK inhibitors. Table 1 presents a direct comparison of biochemical IC50 values, while Table 2 offers a head-to-head comparison of cellular potency from a single study to ensure experimental consistency.
Table 1: Biochemical Potency (IC50) of Various JNK Inhibitors
| Inhibitor | JNK1 (nM) | JNK2 (nM) | JNK3 (nM) | Reference(s) |
| This compound | 1.54 | 1.99 | 0.75 | [1] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | [2] |
| SP600125 | 40 | 40 | 90 | [2][3][4] |
| AS601245 | 150 | 220 | 70 | [2][4] |
| Tanzisertib (CC-930) | 61 | 7 | 6 | [2] |
| Bentamapimod (AS602801) | 80 | 90 | 230 | [2][5] |
| BI-78D3 | - | - | 280 (pan-JNK) | [5] |
Note: IC50 values are sourced from different studies and should be compared with consideration for potential variations in experimental conditions.
Table 2: Cellular Potency (EC50) for Inhibition of c-Jun Phosphorylation
| Inhibitor | HeLa Cells (nM) | A375 Cells (nM) | Reference |
| This compound | ~200-300 | ~60-90 | [1] |
| JNK-IN-5 (analog) | ~100 | ~30 | [1] |
| SP600125 | >10,000 | >10,000 | [1] |
| AS601245 | >10,000 | >10,000 | [1] |
This data is from a single study, providing a direct comparison under the same experimental conditions.[1]
Experimental Protocols
In Vitro Kinase Assay (Radioactive)
This protocol is adapted from standard methodologies for determining the potency of kinase inhibitors.
-
Reagents and Buffers:
-
Procedure:
-
Incubate 1 µg of the recombinant JNK protein in 25 µL of kinase buffer.[6]
-
Add the substrate protein (e.g., 1 µg of GST-c-Jun).[6]
-
Add the kinase inhibitor at the desired concentration.
-
Initiate the kinase reaction by adding 30 µM ATP and 5 µCi of [γ-³²P] ATP.[6]
-
Incubate the reaction mixture at 30°C for 30 minutes.[6]
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.[6]
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography and quantify the bands to determine the extent of inhibition and calculate the IC50 value.
-
Cellular Assay for JNK Inhibition (c-Jun Phosphorylation)
This protocol describes a common method to assess the cellular potency of JNK inhibitors.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa or A375) in appropriate media.
-
Serum-starve the cells to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the JNK inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the JNK pathway with an activator such as anisomycin or UV irradiation.[1]
-
-
Lysis and Protein Analysis:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation of c-Jun at Ser63 or Ser73 using Western blotting with a phospho-specific antibody.[1]
-
-
Data Analysis:
-
Quantify the band intensities of phosphorylated c-Jun relative to total c-Jun or a loading control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizing Pathways and Workflows
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress stimuli and plays a key role in apoptosis, inflammation, and cell proliferation.[7][8] The core of the pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MKK), and the JNK itself.[9] MKK4 and MKK7 are the primary activators of JNKs through dual phosphorylation.[9] Once activated, JNKs phosphorylate a range of transcription factors, with c-Jun being a prominent substrate.[7]
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for evaluating the efficacy of a kinase inhibitor, from initial biochemical screening to cellular validation.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. paulogentil.com [paulogentil.com]
Validating Jnk-IN-7 IC50 Values: A Comparative Guide to Biochemical and Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Jnk-IN-7, a potent and covalent inhibitor of c-Jun N-terminal kinases (JNKs), across various biochemical and cellular assays. Understanding the nuances of IC50 values obtained from different experimental setups is crucial for the accurate interpretation of its inhibitory activity and for advancing research and drug development efforts. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's performance.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a variety of assays, revealing consistently potent inhibition of JNK isoforms. The tables below summarize the reported IC50 values in both biochemical and cellular contexts.
Biochemical IC50 Values
Biochemical assays measure the direct inhibitory effect of this compound on the enzymatic activity of purified JNK proteins. These assays consistently demonstrate low nanomolar potency.
| JNK Isoform | IC50 (nM) | Assay Type | Source |
| JNK1 | 1.5 | Z'-LYTE™ | [1] |
| JNK2 | 2.0 | Z'-LYTE™ | [1] |
| JNK3 | 0.7 | Z'-LYTE™ | [1] |
| JNK1 | 1.54 | Not Specified | [2] |
| JNK2 | 1.99 | Not Specified | [2] |
| JNK3 | 0.75 | Not Specified | [2] |
Cellular IC50 Values
Cellular assays assess the ability of this compound to inhibit JNK activity within a living cell, providing a more physiologically relevant measure of its efficacy. These assays typically measure the inhibition of the phosphorylation of c-Jun, a primary downstream target of JNK.
| Cell Line | IC50 (nM) | Assay Type | Source |
| HeLa | ~100 | TR-FRET (c-Jun phosphorylation) | [1] |
| A375 | ~30 | TR-FRET (c-Jun phosphorylation) | [1] |
| HCT116 | Not explicitly an IC50, but significant reversal of TNF-α effects observed | Not Specified | [3] |
| RAW264.7 | Not explicitly an IC50, but suppression of c-Jun phosphorylation observed | Not Specified | [2] |
Note: Cellular IC50 values are generally higher than biochemical IC50 values due to factors such as cell permeability, off-target binding, and cellular ATP concentrations.
This compound Selectivity Profile
While this compound is a potent JNK inhibitor, it also exhibits activity against other kinases. Understanding its selectivity is critical for interpreting experimental results.
| Off-Target Kinase | IC50 (nM) | Source |
| IRAK1 | ~10 - 14.1 | [1][3] |
| YSK4 (MAP3K19) | 4.8 | [3] |
| ERK8 (MAPK15) | 22 | [3] |
| NUAK1 | <200 | [1] |
| PIK3C3 | Binding observed | [1][3] |
| PIP5K3 | Binding observed | [1][3] |
| PIP4K2C | Binding observed | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to generate the IC50 data presented.
Biochemical Kinase Activity Assay (Z'-LYTE™)
The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.
Materials:
-
Recombinant JNK1, JNK2, or JNK3 enzyme
-
Z'-LYTE™ Ser/Thr Peptide substrate specific for JNK
-
ATP
-
This compound (or other test compounds)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Development Reagent
-
Stop Reagent
-
384-well plate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in Kinase Buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound to the wells of a 384-well plate.
-
Add 5 µL of a 2x kinase/peptide mixture (containing the JNK enzyme and the Z'-LYTE™ peptide substrate) to each well.
-
Initiate the reaction by adding 2.5 µL of a 4x ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Development:
-
Add 5 µL of the Development Reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of the Stop Reagent to each well.
-
Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis: Calculate the emission ratio and determine the percent inhibition for each this compound concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular c-Jun Phosphorylation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to measure protein phosphorylation in a cellular context. This protocol describes a method to determine the IC50 of this compound by measuring the inhibition of c-Jun phosphorylation.
Materials:
-
HeLa or A375 cells
-
Cell culture medium and supplements
-
This compound
-
Anisomycin (or other JNK pathway activator)
-
Lysis Buffer
-
Terbium-labeled anti-phospho-c-Jun (Ser73) antibody
-
GFP-c-Jun fusion protein (can be stably expressed in the cell line) or an acceptor-labeled anti-c-Jun antibody
-
384-well white opaque plates
-
TR-FRET compatible plate reader
Procedure:
-
Cell Seeding: Seed HeLa or A375 cells in a 384-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Stimulate the JNK pathway by adding a JNK activator, such as anisomycin, and incubate for 30 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding Lysis Buffer containing the TR-FRET antibody pair (e.g., Terbium-labeled anti-phospho-c-Jun and an acceptor fluorophore-labeled antibody against total c-Jun).
-
Incubation: Incubate the plate at room temperature for 1-4 hours to allow for antibody binding.
-
Detection: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition of c-Jun phosphorylation for each this compound concentration relative to controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular JNK Activity Assay (Immunoprecipitation and Western Blot)
This method provides a semi-quantitative assessment of JNK activity by immunoprecipitating JNK and then performing an in vitro kinase assay followed by Western blot analysis of substrate phosphorylation.
Materials:
-
Cell line of interest (e.g., HCT116, RAW264.7)
-
This compound
-
JNK pathway activator (e.g., TNF-α, Anisomycin)
-
Cell Lysis Buffer (e.g., containing protease and phosphatase inhibitors)
-
Anti-JNK antibody
-
Protein A/G agarose beads
-
Kinase Assay Buffer
-
Recombinant c-Jun protein (substrate)
-
ATP
-
SDS-PAGE gels and transfer apparatus
-
Anti-phospho-c-Jun (Ser63 or Ser73) antibody
-
Anti-JNK antibody (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time, followed by stimulation with a JNK activator.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-JNK antibody to capture the JNK protein.
-
Add Protein A/G agarose beads to pull down the antibody-JNK complex.
-
Wash the beads to remove non-specific binding.
-
-
Kinase Assay:
-
Resuspend the beads in Kinase Assay Buffer containing recombinant c-Jun and ATP.
-
Incubate at 30°C to allow the immunoprecipitated JNK to phosphorylate c-Jun.
-
-
Western Blot:
-
Stop the kinase reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-c-Jun antibody to detect the phosphorylated substrate.
-
Strip and re-probe the membrane with an anti-JNK antibody to ensure equal loading of immunoprecipitated kinase.
-
-
Data Analysis: Quantify the band intensities for phospho-c-Jun and total JNK. Normalize the phospho-c-Jun signal to the total JNK signal. Determine the concentration of this compound that causes a 50% reduction in c-Jun phosphorylation compared to the stimulated control.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the JNK signaling pathway and the general workflows for the described assays.
JNK Signaling Pathway
Caption: Simplified JNK signaling cascade and the point of inhibition by this compound.
Biochemical IC50 Assay Workflow
Caption: General workflow for a biochemical kinase assay to determine IC50 values.
Cellular IC50 Assay Workflow (c-Jun Phosphorylation)
Caption: Workflow for a cellular assay to measure inhibition of c-Jun phosphorylation.
References
Jnk-IN-7 vs. Reversible JNK Inhibitors: A Comparative Analysis for Researchers
In the landscape of kinase inhibitor research, the c-Jun N-terminal kinases (JNKs) remain a critical target for therapeutic development in a range of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[1][2][3][4] The choice between different inhibitory modalities—covalent irreversible versus reversible—presents a crucial consideration for researchers. This guide provides a comparative analysis of Jnk-IN-7, a potent covalent inhibitor, and a selection of notable reversible JNK inhibitors.
Data Presentation: Quantitative Comparison of JNK Inhibitors
The following tables summarize the in vitro potency of this compound against the three JNK isoforms (JNK1, JNK2, and JNK3) and compare it with several well-characterized reversible JNK inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: Potency of this compound (Covalent Irreversible)
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound | 1.5 | 2.0 | 0.7 | [5][6][7] |
| JNK-IN-8 | 4.7 | 18.7 | 1.0 | [8][9] |
JNK-IN-8 is an analog of this compound and is also a covalent inhibitor.
Table 2: Potency of Selected Reversible JNK Inhibitors
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| SP600125 | 40 | 40 | 90 | [4][5][8] |
| AS602801 (Bentamapimod) | 80 | 90 | 230 | [4][5] |
| CC-930 (Tanzisertib) | 61 (Ki=44) | 5 (Ki=6.2) | 5 | [5] |
| BI-78D3 | 280 | - | - | [5] |
| CC-401 | - | - | - | [5] |
Mechanism of Action and Signaling Pathway
JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and osmotic shock.[1][10][11] The JNK signaling cascade plays a pivotal role in regulating cellular processes such as apoptosis, inflammation, and cell differentiation.[1][11] this compound is a covalent inhibitor that forms an irreversible bond with a conserved cysteine residue within the ATP-binding site of JNKs.[12] This covalent modification leads to sustained inhibition of JNK activity. In contrast, reversible inhibitors, such as SP600125, bind non-covalently to the ATP-binding site and their inhibitory effect can be reversed.[4][13]
Caption: The JNK signaling pathway is activated by stress stimuli, leading to the phosphorylation of downstream substrates like c-Jun and regulating various cellular processes. Both this compound and reversible inhibitors target JNK to block this cascade.
Experimental Protocols
A key experiment to evaluate the efficacy of JNK inhibitors is to measure the inhibition of c-Jun phosphorylation in a cellular context.
Protocol: In-Cell Western Assay for c-Jun Phosphorylation
1. Cell Culture and Treatment:
- Seed cells (e.g., HeLa or SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.[14][15]
- Pre-treat the cells with various concentrations of the JNK inhibitor (e.g., this compound or a reversible inhibitor) for 1-2 hours.
- Stimulate the JNK pathway by adding a known activator, such as anisomycin or UV irradiation, for a predetermined duration (e.g., 30 minutes).
2. Cell Lysis and Fixation:
- Remove the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Fix the cells with a solution of 4% paraformaldehyde in PBS for 20 minutes at room temperature.
3. Immunostaining:
- Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 15 minutes.
- Block non-specific binding sites with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
- Incubate the cells with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun (Ser63)) overnight at 4°C.
- Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
4. Data Acquisition and Analysis:
- Image the plate using a high-content imaging system or a fluorescence plate reader.
- Quantify the fluorescence intensity in each well.
- Normalize the phospho-c-Jun signal to the total cell number (e.g., by co-staining with a nuclear dye like DAPI).
- Calculate the IC50 value by plotting the normalized fluorescence intensity against the inhibitor concentration and fitting the data to a dose-response curve.
// Nodes
cell_culture [label="1. Cell Culture\n& Seeding", fillcolor="#F1F3F4"];
inhibitor_treatment [label="2. Inhibitor\nPre-treatment", fillcolor="#FBBC05"];
stimulation [label="3. JNK Pathway\nStimulation", fillcolor="#FBBC05"];
lysis_fixation [label="4. Lysis &\nFixation", fillcolor="#F1F3F4"];
immunostaining [label="5. Immunostaining\n(p-c-Jun)", fillcolor="#34A853", fontcolor="#FFFFFF"];
data_acquisition [label="6. Data Acquisition\n(Fluorescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
analysis [label="7. IC50\nDetermination", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
cell_culture -> inhibitor_treatment;
inhibitor_treatment -> stimulation;
stimulation -> lysis_fixation;
lysis_fixation -> immunostaining;
immunostaining -> data_acquisition;
data_acquisition -> analysis;
}
Caption: A typical experimental workflow for determining the cellular potency of JNK inhibitors by measuring the inhibition of c-Jun phosphorylation.
Concluding Remarks
This compound and its analogs are highly potent, covalent inhibitors of all three JNK isoforms, offering the advantage of prolonged target engagement. This can be particularly useful for ensuring sustained pathway inhibition in experimental models. Reversible inhibitors, while also potent, may have different pharmacokinetic and pharmacodynamic profiles due to their non-covalent binding nature. The choice of inhibitor will depend on the specific research question and experimental design. For studies requiring long-lasting JNK inhibition, a covalent inhibitor like this compound may be preferable. Conversely, for applications where a reversible mode of action is desired, inhibitors such as SP600125 or Tanzisertib offer well-characterized alternatives. Researchers should consider the selectivity profile and cellular potency of each inhibitor when designing their experiments.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. graylab.stanford.edu [graylab.stanford.edu]
- 10. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
JNK-IN-7 Specificity: A Comparative Guide with Rescue Experiment Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-7, with other commonly used JNK inhibitors. We present supporting experimental data, detailed protocols for key experiments including a rescue experiment to confirm specificity, and visualizations of the signaling pathways and experimental workflows.
Comparative Analysis of JNK Inhibitors
The following table summarizes the in vitro potency of this compound and other well-known JNK inhibitors against the three JNK isoforms. This compound demonstrates high potency and a covalent mechanism of action, which distinguishes it from other inhibitors.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Mechanism of Action | Key Off-Targets |
| This compound | 1.5 | 2 | 0.7 | Covalent, Irreversible | IRAK1 (IC50 = 14.1 nM), YSK4 (IC50 = 4.8 nM), ERK8, PIK3C3, PIP5K3, PIP4K2C[1] |
| SP600125 | 40 | 40 | 90 | Reversible, ATP-competitive | Numerous kinases including CDK2, GSK3β, and p38α/β[2][3] |
| AS601245 | 150 | 220 | 70 | Reversible, ATP-competitive | Not extensively reported, but as an ATP-competitive inhibitor, off-target effects are likely. |
| JNK-IN-8 | 0.4 | 0.2 | 0.1 | Covalent, Irreversible | Improved selectivity over this compound, with reduced off-target binding. |
Confirming Specificity: The Rescue Experiment
A critical method to confirm that the observed cellular phenotype of an inhibitor is due to its on-target activity is the "rescue experiment." The principle is to determine if the inhibitor's effect can be reversed by expressing a downstream component of the signaling pathway that is resistant to or bypasses the inhibited kinase.
Experimental Protocol: c-Jun Rescue of this compound-Induced Phenotype
This protocol describes a hypothetical rescue experiment to confirm that the anti-proliferative effect of this compound in a cancer cell line (e.g., HeLa) is specifically due to the inhibition of the JNK/c-Jun pathway.
1. Cell Culture and Treatment:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 96-well plates for proliferation assays and 6-well plates for western blotting.
-
Treat cells with a titration of this compound (e.g., 0.1, 1, 10 µM) to determine the optimal concentration that induces a significant anti-proliferative effect.
2. Plasmid Constructs:
-
Obtain or generate a mammalian expression vector encoding a constitutively active form of c-Jun. A common strategy is to introduce phosphomimetic mutations at the JNK phosphorylation sites (e.g., c-Jun S63E/S73E).
-
Use an empty vector as a negative control.
3. Transfection:
-
Transfect HeLa cells with either the constitutively active c-Jun plasmid or the empty vector control using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
Allow cells to express the protein for 24-48 hours.
4. This compound Treatment and Phenotypic Analysis:
-
Following transfection, treat the cells with the pre-determined optimal concentration of this compound.
-
After 48-72 hours of treatment, assess cell proliferation using an MTT or similar assay.
-
Expected Outcome: Cells transfected with the empty vector and treated with this compound should show a significant decrease in proliferation. In contrast, cells expressing the constitutively active c-Jun should exhibit a partial or complete rescue of the proliferative capacity, even in the presence of this compound.
5. Western Blot Analysis for Target Engagement and Rescue:
-
Lyse cells from parallel experiments and perform western blot analysis.
-
Probe for the following proteins:
-
Phospho-c-Jun (Ser63/73) to confirm JNK inhibition by this compound.
-
Total c-Jun to confirm the overexpression of the rescue construct.
-
A loading control (e.g., GAPDH or β-actin).
-
-
Expected Outcome: this compound treatment should lead to a decrease in phospho-c-Jun levels in cells with the empty vector. In cells overexpressing the constitutively active c-Jun, the total c-Jun levels will be significantly higher, and the rescue of the phenotype will occur despite the inhibition of endogenous c-Jun phosphorylation.
Visualizing the Pathways and Processes
JNK Signaling Pathway
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conflicting evidence for the role of JNK as a target in breast cancer cell proliferation: Comparisons between pharmacological inhibition and selective shRNA knockdown approaches - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of JNK-IN-7 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-7, with alternative inhibitors. The information presented is supported by experimental data to aid in the critical evaluation and selection of appropriate tools for research and drug development.
Unveiling this compound: A Potent Covalent Inhibitor
This compound is a potent, irreversible inhibitor of all three JNK isoforms: JNK1, JNK2, and JNK3.[1][2] Its mechanism of action involves the covalent modification of a conserved cysteine residue within the ATP-binding site of the JNK enzymes.[3] This covalent binding leads to the inhibition of JNK's kinase activity, thereby blocking the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[4][5] The sustained inhibition of c-Jun phosphorylation is a key indicator of this compound's cellular activity.[3][4]
While highly potent, studies have revealed that this compound also exhibits off-target activity against other kinases, including IRAK1, PIK3C3, PIP5K3, and PIP4K2C.[3][6] This has led to the development of analogs with improved selectivity.
Comparative Analysis of JNK Inhibitors
To provide a clear perspective on this compound's performance, this section compares its activity with a more selective analog, JNK-IN-8, and a widely used, first-generation JNK inhibitor, SP600125.
| Inhibitor | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Cellular EC₅₀ for p-c-Jun Inhibition (nM) | Key Off-Targets | Mechanism of Action |
| This compound | 1.5[5] | 2[5] | 0.7[5] | ~30-100[3] | IRAK1, PIK3C3, PIP5K3, PIP4K2C[3][6] | Covalent, Irreversible[3] |
| JNK-IN-8 | 4.7[1] | 18.7[1] | 1[1] | 338 (A375 cells), 486 (HeLa cells)[1] | Minimal; improved selectivity over this compound[4] | Covalent, Irreversible[1] |
| SP600125 | 40 | 90 | - | 5,000-10,000[7] | Broad kinase inhibition[3][8] | Reversible, ATP-competitive[9] |
Note: IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% in biochemical assays. EC₅₀ values represent the concentration required to produce a 50% maximal effect in cellular assays.
Experimental Protocols for Validation
Accurate assessment of JNK inhibitor activity is crucial. The following are detailed methodologies for key experiments.
In Vitro Kinase Assay for JNK Activity
This assay directly measures the ability of an inhibitor to block the phosphorylation of a JNK substrate by purified JNK enzyme.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
GST-c-Jun (1-79) fusion protein as substrate
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT)
-
ATP solution
-
JNK inhibitor (e.g., this compound)
-
[γ-³²P]ATP (for radioactive detection) or phospho-specific antibodies (for non-radioactive detection)
-
SDS-PAGE gels and buffers
-
Phosphorimager or Western blotting equipment
Procedure:
-
Prepare serial dilutions of the JNK inhibitor in the kinase assay buffer.
-
In a microcentrifuge tube, combine the recombinant JNK enzyme, GST-c-Jun substrate, and the JNK inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radioactive detection) to a final concentration of 10-100 µM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive detection: Expose the gel to a phosphor screen and quantify the incorporation of ³²P into the GST-c-Jun band using a phosphorimager.
-
For non-radioactive detection (Western Blot): Transfer the proteins to a nitrocellulose or PVDF membrane. Block the membrane and probe with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63). Follow with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.[10]
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of c-Jun Phosphorylation in Cells
This cellular assay determines the effectiveness of a JNK inhibitor in blocking the JNK signaling pathway within a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, A375)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., Anisomycin, UV radiation, TNF-α)
-
JNK inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the JNK inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the JNK pathway by adding an activator for a predetermined duration (e.g., Anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.[10][11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
To ensure equal protein loading and to assess total protein levels, strip the membrane and re-probe with antibodies against total c-Jun, total JNK, and a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated c-Jun to total c-Jun and calculate the EC₅₀ value.
Visualizing the JNK Signaling Pathway and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the JNK signaling pathway, a typical experimental workflow for inhibitor validation, and the comparative logic between the inhibitors.
Caption: The JNK signaling cascade and the point of inhibition by this compound.
Caption: Workflow for validating JNK inhibitor activity in a cellular context.
Caption: Logical comparison of key features of this compound and its alternatives.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
JNK-IN-7: A Comparative Analysis Across Species for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the c-Jun N-terminal kinase (JNK) inhibitor, Jnk-IN-7, detailing its mechanism of action, performance across different species based on available data, and relevant experimental protocols. This document is intended to assist researchers in evaluating the suitability of this compound for their preclinical studies.
Mechanism of Action
This compound is a potent and irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). It functions by covalently binding to a conserved cysteine residue within the ATP-binding site of the JNK enzymes. This covalent modification leads to the inhibition of JNK's kinase activity, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun. The phosphorylation of c-Jun is a critical step in the JNK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.
JNK Signaling Pathway and this compound Inhibition
The following diagram illustrates the JNK signaling cascade and the point of inhibition by this compound.
Comparative Efficacy of this compound
The following tables summarize the available quantitative data on the efficacy of this compound. While direct comparative studies across multiple species are limited, this section consolidates the existing findings to provide a performance overview.
Biochemical Potency (Species-Independent)
| Target | IC50 (nM) |
| JNK1 | 1.5 |
| JNK2 | 2.0 |
| JNK3 | 0.7 |
| Data from Selleck Chemicals and MedchemExpress. |
Cellular Potency: Inhibition of c-Jun Phosphorylation
| Species | Cell Line | IC50 (µM) | Reference |
| Human | A-375 | 0.244 | MedchemExpress |
| Human | HeLa | ~0.1 | Zhang et al., 2012 |
| Mouse | RAW264.7 | Data not available | |
| Rat | Primary Cells | Data not available | |
| Bovine | Mammary Epithelial Cells | Data not available |
Note: While this compound has been documented to suppress c-Jun phosphorylation in RAW264.7 mouse macrophages, specific IC50 values were not found in the search results. Similarly, its use in bovine mammary epithelial cells to study apoptosis has been noted, but without reported IC50 values for c-Jun phosphorylation inhibition.
Off-Target Effects
This compound has been profiled for its kinase selectivity. While it is a potent JNK inhibitor, it has been shown to bind to other kinases at higher concentrations.
| Off-Target Kinase | IC50 (nM) |
| IRAK1 | 14.1 |
| YSK4 | 4.8 |
| ERK8 | 22 |
| Data from MedchemExpress and Zhang et al., 2012. |
Experimental Protocols
General Workflow for Assessing this compound Efficacy in Cell Culture
The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on c-Jun phosphorylation in a cell-based assay.
Detailed Methodology: Western Blot for Phospho-c-Jun
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in appropriate culture vessels.
-
Allow cells to adhere and grow to the desired confluency (typically 70-80%).
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) for a specified period (e.g., 1-2 hours).
-
Induce JNK activation by treating cells with a stimulus such as anisomycin (e.g., 10-50 ng/mL for 30 minutes) or exposing them to UV radiation.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total c-Jun and a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated c-Jun to total c-Jun and normalize to the loading control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
Conclusion
This compound is a highly potent, irreversible inhibitor of JNK kinases with demonstrated activity in human cell lines. While its application has been noted in mouse, rat, and bovine systems, a lack of directly comparable quantitative data across these species highlights an area for future research. The provided protocols offer a foundational approach for researchers to systematically evaluate the efficacy and species-specific effects of this compound in their own experimental models. The off-target profile of this compound should also be considered when designing and interpreting experimental outcomes.
Jnk-IN-7 data reproducibility and statistical analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JNK-IN-7's performance against other c-Jun N-terminal kinase (JNK) inhibitors, supported by experimental data and detailed protocols.
c-Jun N-terminal kinases (JNKs) are key players in the mitogen-activated protein kinase (MAPK) signaling pathway, orchestrating cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and heat shock.[1] Dysregulation of the JNK pathway is implicated in numerous diseases, making its components attractive therapeutic targets. This compound is a potent, covalent inhibitor of all three JNK isoforms.
Mechanism of Action and Potency
This compound is a covalent inhibitor that forms a bond with a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3.[2] This irreversible binding effectively blocks the kinase activity of the JNK enzymes. This compound exhibits nanomolar potency against all three JNK isoforms.[3][4]
Data Presentation: this compound in Comparison
The following table summarizes the in vitro potency of this compound against the three JNK isoforms and compares it with other commonly used JNK inhibitors.
| Inhibitor | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Notes |
| This compound | 1.5 | 2 | 0.7 | Potent, covalent pan-JNK inhibitor.[3][4] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | Covalent pan-JNK inhibitor with high selectivity.[5][6] |
| SP600125 | 40 | 40 | 90 | Reversible, ATP-competitive pan-JNK inhibitor.[2][7][8] |
| CC-401 | 25-50 (Kᵢ) | 25-50 (Kᵢ) | 25-50 (Kᵢ) | ATP-competitive inhibitor of all JNK isoforms.[1][9] |
| AS601245 | 150 | 220 | 70 | Cell-permeable JNK inhibitor.[10] |
| Bentamapimod (AS602801) | 80 | 90 | 230 | Orally active JNK inhibitor.[10][11] |
Cellular Activity:
This compound effectively inhibits the phosphorylation of c-Jun, a primary substrate of JNK, in cellular assays. The table below shows its potency in two different cell lines.
| Cell Line | This compound EC₅₀ (nM) for c-Jun phosphorylation inhibition |
| HeLa | 130 |
| A375 | 244 |
Selectivity Profile:
While potent against JNKs, this compound also demonstrates activity against other kinases at higher concentrations. This is an important consideration for interpreting experimental results.
| Off-Target Kinase | IC₅₀ (nM) |
| IRAK1 | 14.1 |
| YSK4 | 4.8 |
| ERK3 | 22 |
| PIK3C3 | Binds |
| PIP5K3 | Binds |
| PIP4K2C | Binds |
In contrast, the analog JNK-IN-8 shows improved selectivity and does not significantly bind to IRAK1, PIK3C3, PIP4K2C, and PIP5K3.[6]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the JNK signaling pathway and the experimental workflows used to assess its efficacy.
Caption: The JNK signaling cascade.
A common method to quantify JNK inhibition is to measure the phosphorylation of its substrate, c-Jun. The following diagram illustrates a typical workflow for a cell-based c-Jun phosphorylation assay.
Caption: Workflow for a c-Jun phosphorylation assay.
Experimental Protocols
Cell-Based c-Jun Phosphorylation Assay (Western Blot)
-
Cell Culture: Plate cells (e.g., HeLa or A375) in appropriate growth medium and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or other JNK inhibitors) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the JNK pathway by adding a known activator, such as anisomycin (25 ng/mL) or exposing the cells to UV radiation. Incubate for the appropriate time (e.g., 30 minutes for anisomycin).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63 or Ser73).
-
As a loading control, also probe for total c-Jun or a housekeeping protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities for phospho-c-Jun and the loading control. Normalize the phospho-c-Jun signal to the loading control.
Data Reproducibility and Statistical Analysis
Ensuring the reproducibility of experimental data is paramount in preclinical research.[12][13][14][15][16] For studies involving kinase inhibitors, several factors can influence the outcome and should be carefully controlled and reported:
-
Detailed Protocols: Experimental protocols should be meticulously documented, including cell line passage number, reagent concentrations and sources, and incubation times.[12]
-
Data Management: Raw data, along with any data processing steps, should be recorded and maintained in an auditable format.[12]
-
Statistical Analysis Plan: A clear plan for statistical analysis should be defined before the experiment is conducted to avoid selective reporting of results.[14] For determining IC₅₀ or EC₅₀ values, non-linear regression with a sigmoidal dose-response model is typically applied.[17] Data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from multiple independent experiments. Statistical significance between different treatment groups should be determined using appropriate tests (e.g., t-test, ANOVA) with a defined p-value threshold.
By adhering to these principles, researchers can enhance the reliability and transparency of their findings, contributing to a more robust and reproducible body of scientific knowledge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SP600125 | JNK Inhibitor II | JNK inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SP 600125 | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 9. CC-401 HCl | JNK inhibitor | CAS 1438391-30-0 | Buy CC-401 HCl from Supplier InvivoChem [invivochem.com]
- 10. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trilogywriting.com [trilogywriting.com]
- 14. A Guide to Reproducibility in Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. trilogywriting.com [trilogywriting.com]
- 16. Fostering Replicability in Preclinical Research | Jackson Laboratory [jax.org]
- 17. Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing | PLOS Neglected Tropical Diseases [journals.plos.org]
Safety Operating Guide
Proper Disposal of Jnk-IN-7: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Jnk-IN-7, a potent c-Jun N-terminal kinase (JNK) inhibitor.
This compound is classified as Acute Toxicity, Oral, Category 4, with the hazard statement H302: Harmful if swallowed.[1][2] Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment. This guide outlines the necessary steps for the safe handling and disposal of this compound in various forms.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be aware of its potential hazards and to use appropriate personal protective equipment.
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2] |
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling large quantities of the powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[1]
Disposal Procedures for this compound
The proper disposal method for this compound depends on its form (solid powder or solution).
Unused or Expired this compound Powder
Unused or expired this compound powder should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Containerization: Ensure the original container is securely sealed. If the original container is compromised, transfer the powder to a new, compatible, and clearly labeled waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the quantity, and the date of accumulation.
-
Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of solid this compound in the regular trash.
This compound Solutions (e.g., in DMSO)
This compound is commonly dissolved in dimethyl sulfoxide (DMSO) for experimental use. The disposal of these solutions requires consideration of both the inhibitor and the solvent.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste solutions containing this compound in a dedicated, sealed, and compatible waste container. Glass or polyethylene containers are generally suitable.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in DMSO"), their approximate concentrations, and the date.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from heat, sparks, and open flames. Ensure the container is tightly sealed to prevent evaporation of the solvent.
-
Disposal: The primary recommended method for the disposal of DMSO solutions is incineration by a licensed hazardous waste disposal contractor. This ensures the complete destruction of the chemical.
Experimental Workflow for this compound Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
